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1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine Documentation Hub

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  • Product: 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine
  • CAS: 400836-58-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Piperazine Derivatives for Pharmaceutical Research

A Note to the Reader: This technical guide was initially intended to focus on the compound 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (CAS 400836-58-0) . However, a thorough review of scientific literature and chem...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader:

This technical guide was initially intended to focus on the compound 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (CAS 400836-58-0) . However, a thorough review of scientific literature and chemical databases has revealed a significant lack of publicly available information for this specific molecule. Key experimental data on its physicochemical properties, synthesis, applications, and safety are not sufficiently documented to provide a comprehensive and authoritative guide that meets the standards of scientific integrity required for researchers, scientists, and drug development professionals.

The available data for 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine is limited to its basic chemical identifiers and predicted properties, as summarized below:

PropertyValueSource
Molecular Formula C11H24N2O3PubChemLite[1]
SMILES COCCOCCOCCN1CCNCC1PubChemLite[1]
InChI InChI=1S/C11H24N2O3/c1-14-8-9-16-11-10-15-7-6-13-4-2-12-3-5-13/h12H,2-11H2,1H3PubChemLite[1]
InChIKey SMCPAAKXYFDRKP-UHFFFAOYSA-NPubChemLite[1]
Monoisotopic Mass 232.1787 Da (Predicted)PubChemLite[1]
XlogP -0.8 (Predicted)PubChemLite[1]

Given the scarcity of information, and to provide a valuable resource for professionals in the field, this guide will instead focus on the closely related and well-documented compound: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (CAS 13349-82-1) . This structural analog shares the core piperazine moiety and an ethoxyethyl side chain, and it is a crucial intermediate in pharmaceutical synthesis. The principles, protocols, and applications discussed herein for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine may offer valuable insights for research involving other similar piperazine derivatives.

In-depth Technical Guide: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (CAS 13349-82-1)

Introduction

1-[2-(2-Hydroxyethoxy)ethyl]piperazine, also known as HEEP, is a versatile bifunctional molecule featuring a piperazine ring and a hydroxyl-terminated di-ethoxy side chain. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and bioavailability.[2] The presence of both secondary and tertiary amine functionalities, along with a primary alcohol, makes HEEP a highly valuable building block for the synthesis of a wide array of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[2][3] Its most prominent application is as a key intermediate in the production of the atypical antipsychotic drug, Quetiapine.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of HEEP is fundamental for its effective use in synthesis and formulation.

PropertyValue
CAS Number 13349-82-1
Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
Appearance Clear, colorless to yellow-brownish liquid
Boiling Point 112-114 °C at 0.25 mmHg
Density 1.061 g/mL at 25 °C
Refractive Index n20/D 1.497
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Highly soluble in water
pKa (Predicted) 9.3 (most basic)

Synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

Several synthetic routes to HEEP have been developed, aiming for high purity and yield. A common and efficient method involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol.

Synthetic Workflow: Piperazine and 2-(2-chloroethoxy)ethanol Condensation

This method leverages the nucleophilicity of the piperazine nitrogens to displace the chloride from 2-(2-chloroethoxy)ethanol. The use of piperazine monohydrochloride in the reaction medium helps to control the reactivity and minimize side reactions.

G cluster_0 Step 1: Formation of Piperazine Monohydrochloride cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Purification Piperazine Piperazine Piperazine_Monohydrochloride Piperazine Monohydrochloride Piperazine->Piperazine_Monohydrochloride Reacts with Piperazine_Dihydrochloride Piperazine Dihydrochloride Piperazine_Dihydrochloride->Piperazine_Monohydrochloride Reacts with Solvent_1 Alcoholic Solvent (e.g., Ethanol) Solvent_1->Piperazine_Monohydrochloride In Crude_HEEP Crude HEEP Product Piperazine_Monohydrochloride->Crude_HEEP Reacts with Chloroethoxyethanol 2-(2-chloroethoxy)ethanol Chloroethoxyethanol->Crude_HEEP In Solvent_2 Alcoholic Solvent Solvent_2->Crude_HEEP Filtration Filtration to remove Piperazine Dihydrochloride Crude_HEEP->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Pure_HEEP High-Purity HEEP Vacuum_Distillation->Pure_HEEP

Caption: Synthetic workflow for high-purity HEEP.

Detailed Experimental Protocol

The following protocol is a representative example based on methodologies described in the literature.[5]

Step 1: Preparation of Piperazine Monohydrochloride

  • To a suitable reaction vessel equipped with a stirrer and a condenser, add piperazine and piperazine dihydrochloride in an alcoholic solvent (e.g., ethanol).

  • Heat the mixture to reflux to facilitate the formation of piperazine monohydrochloride.

Step 2: Condensation

  • To the solution of piperazine monohydrochloride, add 2-(2-chloroethoxy)ethanol. The molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol is crucial and should be optimized (e.g., 1.82:1).[5]

  • Maintain the reaction mixture at an elevated temperature (e.g., 80°C) for several hours (e.g., 5.5 hours) to ensure the completion of the reaction.[5]

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture and filter to recover the piperazine dihydrochloride precipitate, which can be dried and reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude HEEP product.

  • Purify the crude product by vacuum distillation to obtain high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Applications in Drug Development

HEEP is a cornerstone intermediate in the synthesis of various pharmaceuticals. Its bifunctional nature allows for sequential or orthogonal derivatization of the amine and alcohol groups.

Synthesis of Quetiapine

The primary application of HEEP is in the synthesis of Quetiapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[4] In this synthesis, HEEP serves as the side-chain precursor that is coupled with the dibenzo[b,f][1][6]thiazepine core.

G HEEP 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) Activation Activation of Hydroxyl Group (e.g., Tosylation or Halogenation) HEEP->Activation Activated_HEEP Activated HEEP Intermediate Activation->Activated_HEEP Coupling Nucleophilic Substitution Activated_HEEP->Coupling Core Dibenzo[b,f][1,4]thiazepine Core Core->Coupling Quetiapine Quetiapine Coupling->Quetiapine

Caption: Role of HEEP in Quetiapine synthesis.

Other Pharmaceutical Applications

Beyond Quetiapine, the structural motifs present in HEEP are of interest in the development of other CNS-active agents. The piperazine ring is a well-established pharmacophore that can interact with various receptors and transporters in the brain. The hydrophilic side chain can be modified to fine-tune the solubility, polarity, and metabolic stability of drug candidates.[2][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling HEEP.

  • Hazard Classification: HEEP is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Handling: Use in a well-ventilated area. Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of water.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-[2-(2-Hydroxyethoxy)ethyl]piperazine is a chemical intermediate of significant industrial and pharmaceutical importance. Its well-defined physicochemical properties, established synthetic routes, and critical role in the manufacture of essential medicines like Quetiapine underscore its value to the scientific community. While the specific compound 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine (CAS 400836-58-0) remains poorly characterized, the comprehensive understanding of its hydroxyl analog, HEEP, provides a solid foundation for researchers exploring the synthesis and application of related piperazine derivatives.

References

  • PubChemLite. 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine. [Link]

  • Google Patents. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • Grand View Research. 1-(2-(2-Hydroxy Ethoxy)-Ethyl) Piperazine Market, 2030. [Link]

  • Google Patents. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • PubChem. 1-(2-Methoxyethyl)piperazine. [Link]

  • PubChem. 1-(2-Ethoxyethyl)piperazine. [Link]

  • NIST WebBook. 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. [Link]

  • Cheméo. 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. [Link]

  • DC Fine Chemicals. Safety Data Sheet. [Link]

Sources

Exploratory

Comprehensive Technical Guide on mPEG3-Piperazine: Chemical Structure, Properties, and Applications in Bioconjugation

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the linker is no longer viewed as a passive tether. It is an active structural element th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the linker is no longer viewed as a passive tether. It is an active structural element that dictates ternary complex geometry, solubility, and cellular permeability. mPEG3-piperazine (1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine) has emerged as a premier "functional linker." By combining the hydrophilicity of a discrete triethylene glycol (PEG3) chain with the semi-rigid, ionizable basicity of a piperazine ring, this bifunctional building block solves critical pharmacokinetic bottlenecks in modern drug design.

This whitepaper provides an in-depth technical analysis of mPEG3-piperazine, detailing its physicochemical properties, mechanistic advantages, and validated protocols for bioconjugation.

Physicochemical Profiling & Structural Breakdown

mPEG3-piperazine is a highly specialized aliphatic/heterocyclic hybrid molecule. Its architecture is deliberately partitioned into two functional zones:

  • The mPEG3 Spacer: A discrete, monodisperse methoxy-terminated PEG chain that provides aqueous solubility and shields the molecule from non-specific protein interactions without the severe entropic penalties associated with long-chain PEGs.

  • The Piperazine Core: A six-membered nitrogen heterocycle providing a highly nucleophilic secondary amine for conjugation, while introducing a protonatable tertiary amine into the final conjugate scaffold.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine
Molecular Formula C₁₁H₂₄N₂O₃
Molecular Weight 232.32 g/mol
Monoisotopic Mass 232.1787 Da
Core Structure Methoxy-PEG3 chain terminating in a piperazine ring
Reactive Group Secondary Amine (for amidation, alkylation, reductive amination)
Estimated pKa (Conjugated) ~7.5 – 8.0 (Depends on adjacent carbonyl/alkyl proximity)
Physical State Viscous liquid to low-melting solid (temperature dependent)

Mechanistic Insights: The "Why" of mPEG3-Piperazine

As a Senior Application Scientist, it is critical to understand why mPEG3-piperazine is selected over traditional straight-chain alkyl or pure PEG linkers [1].

A. Overcoming the "Floppy Entropy" of Pure PEGs

While PEG chains are excellent for solubility, they possess high conformational entropy. When a PROTAC must fold to induce a target-ligase ternary complex, overcoming this entropy costs binding energy. The piperazine ring introduces a semi-rigid loop that pre-organizes the linker trajectory, reducing the entropic penalty of ternary complex formation [2].

B. The Endosomal Protonation Hypothesis (pH-Responsive Trafficking)

One of the most profound causal factors for selecting mPEG3-piperazine is its role in cellular permeability. Large PROTAC molecules often suffer from poor membrane translocation. The piperazine nitrogen acts as a pH-responsive handle. In the neutral pH of the bloodstream, the conjugate remains sufficiently lipophilic to cross the cell membrane. However, upon entering the acidic environment of the endosome (pH ~5.5), the piperazine ring becomes fully protonated. This localized positive charge prevents the molecule from becoming trapped in the lipid bilayer, promoting endosomal escape and driving the linear exposure-response relationship observed in in vivo models [3].

C. Modulating the pKa via Linker Attachment

The spatial relationship between the warhead attachment point and the piperazine ring dictates the final pKa. If a carbonyl group (amide bond) is placed directly adjacent to the piperazine, the electron-withdrawing effect drastically lowers the basicity of the remaining nitrogen, potentially negating the endosomal escape benefits. Therefore, mPEG3-piperazine is often conjugated using alkylation or by ensuring sufficient methylene spacers exist between the amide carbonyl and the piperazine nitrogen [1].

Experimental Methodologies: Conjugation Protocols

To ensure scientific integrity and reproducibility, the following protocol describes the coupling of a carboxylic acid-bearing target ligand to mPEG3-piperazine. This methodology is designed as a self-validating system .

Protocol: Amidation via HATU Activation

Reagents:

  • Target Ligand (Warhead) with a free -COOH (1.0 eq)

  • mPEG3-piperazine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Workflow & Causality:

  • Pre-activation: Dissolve the Target Ligand in anhydrous DMF. Add DIPEA, followed by HATU.

    • Causality: HATU is selected over EDC/NHS because it rapidly forms a highly reactive 7-azabenzotriazole ester, which is critical for coupling to sterically hindered or secondary amines like piperazine.

    • Self-Validation Check: A distinct color change (typically to a pale yellow) within 5–10 minutes indicates successful active ester formation.

  • Conjugation: Add mPEG3-piperazine dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

    • Causality: The excess DIPEA (3.0 eq) ensures the reaction environment remains highly basic. The secondary amine of piperazine must be fully deprotonated to act as a nucleophile.

  • Reaction Monitoring (Self-Validation): Quench a 1 µL aliquot in 50 µL of 50% Acetonitrile/Water and inject into the LC-MS.

    • Validation Metric: The reaction is complete when the Extracted Ion Chromatogram (EIC) shows the disappearance of the Target Ligand mass and the emergence of the product mass: [M+H]+ = (Mass of Ligand) + 232.32 - 18.01 (H2O).

  • Purification: Purify the crude mixture via Preparative Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The addition of 0.1% TFA is mandatory. It protonates the tertiary amine of the newly formed mPEG3-piperazine conjugate, preventing secondary interactions with free silanols on the C18 stationary phase, thereby ensuring sharp, symmetrical chromatographic peaks.

Visualizing the Workflow & Mechanism

The integration of mPEG3-piperazine into drug discovery workflows requires precise molecular assembly, followed by complex intracellular signaling. The diagrams below map these relationships.

Diagram 1: PROTAC Synthesis Workflow via mPEG3-Piperazine

Workflow A Target Ligand (Warhead) C Amidation/Alkylation (Coupling Reaction) A->C B mPEG3-Piperazine (Linker) B->C D Intermediate Purification (HPLC) C->D LC-MS Validation E E3 Ligase Ligand Conjugation D->E F Final PROTAC Molecule E->F Final QC & NMR

Caption: Step-by-step chemical synthesis workflow for generating a PROTAC using an mPEG3-piperazine linker.

Diagram 2: Mechanism of Action (Intracellular Degradation Pathway)

Mechanism P PROTAC Entry (Endosomal Escape) T Target Protein Binding P->T Piperazine protonation C Ternary Complex Formation T->C E E3 Ligase Recruitment E->C U Polyubiquitination C->U Ubiquitin transfer D Proteasomal Degradation U->D Target clearance

Caption: Intracellular signaling pathway of a PROTAC, highlighting the role of piperazine in endosomal escape.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • Current strategies for the design of PROTAC linkers: a critical review Source: N
  • Piperazine & Triazole Linkers - Functional PROTAC Tools Source: BOC Sciences
Foundational

Technical Guide: Solubility Profile and Solvent Selection for Methyl-PEG3-Piperazine Derivatives

Topic: Solubility of Methyl-PEG3-Piperazine in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive Summary & Chemical Ident...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Methyl-PEG3-Piperazine in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary & Chemical Identity

Methyl-PEG3-piperazine (often referred to as mPEG3-piperazine or 1-[2-(2-(2-methoxyethoxy)ethoxy)ethyl]piperazine) is a critical heterobifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bioconjugates.[1][2] Its structure combines a lipophilic yet basic piperazine ring with a hydrophilic polyethylene glycol (PEG) chain.

Understanding its solubility is not merely about finding a solvent that "works"; it is about selecting the correct solvent environment to prevent aggregation, ensure complete reactivity during synthesis, and maintain stability during storage.

Core Chemical Characteristics[1][2][3][4][5][6][7][8][9]
  • Chemical Class: Amphiphilic PEGylated Amine.

  • Physical State (Free Base): Viscous, colorless to light yellow liquid.

  • Physical State (Salt Forms): White to off-white solid (hygroscopic).[1]

  • Key Functional Groups: Tertiary amine (basic), Ether linkages (H-bond acceptors).[1][2]

Solubility Landscape: The "Dual Nature" Effect

The solubility of Methyl-PEG3-piperazine is governed by the competition between the polar PEG chain/amine groups and the non-polar hydrocarbon backbone.[1] This amphiphilic nature creates a unique solubility profile that varies drastically depending on whether the molecule is in its Free Base or Salt (e.g., HCl, TFA) form.

Table 1: Solubility Compatibility Matrix

Data synthesized from structural analogs (CAS 13349-82-1) and standard PEG-linker behaviors.[1][2]

SolventFree Base SolubilitySalt Form (HCl/TFA) SolubilityApplication Context
Dichloromethane (DCM) High (Miscible)Low / Insoluble Primary solvent for organic synthesis and coupling reactions.[1][2]
Chloroform High (Miscible)Low Alternative to DCM; useful for NMR analysis.
DMSO High (>50 mg/mL)High (>50 mg/mL)Universal solvent for stock solutions and bioassays.
DMF High High Peptide coupling reactions (e.g., HATU/EDC chemistry).
Methanol / Ethanol High High Protice solvent; good for transfers but may interfere with some esters.
Water High (Miscible)High (>100 mg/mL)Aqueous buffers, biological testing.
Diethyl Ether Insoluble Insoluble Used to precipitate the product during purification.
Hexane / Heptane Insoluble Insoluble Used to wash away non-polar impurities.
THF High Low / Moderate Variable; salt forms often oil out or precipitate.

Critical Insight: If your Methyl-PEG3-piperazine is not dissolving in DCM, you likely have the salt form .[1][2] Perform a free-basing extraction (DCM/NaOH wash) to restore solubility in chlorinated solvents.[1][2]

Solvent Selection Decision Tree

Selecting the right solvent is a function of your immediate experimental goal. The diagram below outlines the logical flow for decision-making.

SolventSelection Start Start: Define Application AppType What is the primary goal? Start->AppType Synthesis Organic Synthesis (Amide coupling, SN2) AppType->Synthesis BioAssay Biological Assay (Cell/Protein work) AppType->BioAssay Purification Purification (Precipitation/Wash) AppType->Purification SynthCheck Is the reagent a Salt or Free Base? Synthesis->SynthCheck Stock Prepare Stock in DMSO (Max conc. ~50-100 mM) BioAssay->Stock Precip Dissolve in min. DCM/MeOH Drop into Cold Ether/Hexane Purification->Precip DCM Use DCM or Chloroform (Add base like DIPEA if salt) SynthCheck->DCM Free Base DMF Use DMF or DMSO (Universal solubility) SynthCheck->DMF Salt Form Dilution Dilute into Aqueous Buffer (Keep DMSO < 0.5%) Stock->Dilution

Figure 1: Decision matrix for solvent selection based on experimental application.

Experimental Protocols (Self-Validating Systems)

Protocol A: Visual Solubility Screening (Qualitative)

Use this rapid protocol to verify batch-specific solubility before committing valuable material.[1][2]

  • Preparation: Weigh 1.0 mg of Methyl-PEG3-piperazine into a clear glass HPLC vial.

  • Solvent Addition: Add 10 µL of the target solvent (Solvent A).

    • Observation: If clear immediately, solubility is >100 mg/mL .

  • Stepwise Dilution: If undissolved, continue adding Solvent A in 10 µL increments, vortexing for 30 seconds between additions.

  • Endpoint: Record the volume required for complete dissolution.

    • Calculation: Solubility (mg/mL) = 1.0 mg / Total Volume (mL).[1][2]

  • Validation: Centrifuge at 10,000 x g for 2 minutes. Check for a pellet. If a pellet exists, the "solution" was a suspension.

Protocol B: Quantitative Saturation Method (HPLC)

Required for GLP/GMP documentation or precise formulation.[1]

  • Saturation: Add excess Methyl-PEG3-piperazine solid/oil to 500 µL of solvent until undissolved material remains visible.

  • Equilibration: Shake at 25°C for 24 hours (ThermoMixer).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent loss).

  • Analysis: Dilute the filtrate 100x in Mobile Phase A (Water + 0.1% Formic Acid) and inject onto RP-HPLC.

    • Detection: ELSD or CAD (Charged Aerosol Detector) is recommended as PEG-piperazines have weak UV absorbance unless derivatized.[1][2]

Mechanistic Troubleshooting

Issue: "My compound is oiling out in the reaction mixture."

  • Cause: The solvent is too non-polar (e.g., pure Toluene or high % Hexane). The PEG chain collapses, inducing phase separation.

  • Fix: Add a "bridge solvent" like DCM or small amounts of Methanol to homogenize the mixture.

Issue: "The material is turning into a sticky gum."

  • Cause: Hygroscopicity. Methyl-PEG3-piperazine avidly absorbs atmospheric water.[1][2]

  • Fix: Handle under Nitrogen/Argon. Store at -20°C. If gummed, dissolve in dry DCM and re-evaporate (azeotrope) to remove moisture.[1][2]

Issue: "Inconsistent reaction yields."

  • Cause: Protonation state mismatch. Using the HCl salt in a non-polar solvent without enough organic base (TEA/DIPEA) traps the amine as an unreactive ammonium species.

  • Fix: Ensure at least 3-5 equivalents of base are present if starting with the salt form.[1]

References

  • NIST Chemistry WebBook. 1-(2-(2-Hydroxyethoxy)ethyl)piperazine (CAS 13349-82-1) Physical Properties.[1][2] National Institute of Standards and Technology. Link[1][2]

  • PubChem. Compound Summary for CID 139436: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine.[1][2][3] National Center for Biotechnology Information. Link[1][2]

  • BenchChem. Technical Guide: Solubility of PEG-Piperazine Linkers in Organic Solvents.Link[1][2]

  • BroadPharm. m-PEG3-acid and PEG Linker Solubility Data.Link[1][2]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine

Introduction and Structural Context 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine is a piperazine derivative characterized by a diether-containing side chain. Its structural analogue, 1-[2-(2-Hydroxyethoxy)ethyl]piper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine is a piperazine derivative characterized by a diether-containing side chain. Its structural analogue, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, is a well-documented intermediate in pharmaceutical synthesis, notably for the antipsychotic drug quetiapine. The core piperazine ring and the ether linkages are key functional groups that dictate the molecule's reactivity and potential physiological effects. The primary structural difference lies in the terminal group of the side chain: a methoxy (-OCH3) group in the requested compound versus a hydroxyl (-OH) group in its analogue. This seemingly minor difference can influence properties such as hydrogen bonding capacity, solubility, and metabolic pathways, which in turn can affect its toxicological profile.

A supplier lists 1-(2-(2-Methoxyethoxy)ethyl)piperazine with the CAS Number 68465-66-7 and a molecular formula of C9H20N2O2. However, the molecular formula for the named compound should be C11H24N2O3. This discrepancy highlights the importance of verifying compound identity and sourcing a specific SDS.

Hazard Identification and Classification

Based on the data for the hydroxyl analogue, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, the following hazards are anticipated. These are classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification:

  • Skin Irritation, Category 2: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation, Category 2: Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation.[1][2][4]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [2][3]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][4]

  • Precautionary Statements:

    • Prevention: P261, P264, P271, P280[2][4]

    • Response: P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[2][3][4]

    • Storage: P403+P233, P405[2]

    • Disposal: P501[2]

Physical and Chemical Properties

Quantitative data for 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine is scarce. The table below summarizes the available information for the analogue, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine.

PropertyValueSource
CAS Number 13349-82-1[2][3][6][7]
Molecular Formula C8H18N2O2[4][6][7]
Molecular Weight 174.24 g/mol [2][6]
Appearance Colorless to greenish-yellow viscous liquid[1]
Boiling Point 112-114 °C at 0.25 mmHg[2]
Density 1.061 g/mL at 25 °C[2]
Refractive Index n20/D 1.497[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[2]

  • Use of a local exhaust ventilation system (fume hood) is recommended, especially when handling larger quantities or when there is a risk of aerosol generation.[3]

  • A safety shower and eye wash station must be readily accessible.[3]

Personal Protective Equipment (PPE):

The selection of PPE is a critical step in risk mitigation. The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow title Personal Protective Equipment (PPE) Protocol lab_coat Lab Coat / Protective Clothing gloves Gloves (Nitrile Rubber Recommended) lab_coat->gloves Primary Barrier eye_protection Safety Glasses with Side Shields or Goggles gloves->eye_protection Essential for Eye Safety respirator Respirator (if ventilation is inadequate) eye_protection->respirator Conditional Requirement

Caption: Recommended Personal Protective Equipment (PPE).

  • Eye/Face Protection: Wear chemical safety glasses with side shields or goggles that conform to EN166 or NIOSH standards.[7]

  • Skin Protection:

    • Wear appropriate protective gloves (nitrile rubber is a common recommendation for laboratory chemicals).[7] Always inspect gloves before use.

    • Protective clothing, such as a lab coat, should be worn to prevent skin exposure.[7]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection may not be necessary. However, if vapors or mists are generated and ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. The following flowchart details the initial response steps.

First_Aid_Flowchart exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. inhalation->action_inhale action_skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists. skin_contact->action_skin action_eye Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek immediate medical attention. eye_contact->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->action_ingest

Caption: First Aid Response to Exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Handling and Storage

Proper handling and storage procedures are essential for maintaining the chemical's integrity and ensuring laboratory safety.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Avoid inhalation of vapor or mist.[1]

  • Handle in a well-ventilated area, preferably inside a chemical fume hood.[2]

  • Wash hands thoroughly after handling.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials.[1]

Accidental Release Measures

In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4). Ensure adequate ventilation.[5]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[5]

  • Methods for Cleaning Up:

    • For small spills, absorb with an inert material such as sand, earth, or vermiculite.[4]

    • Place the absorbed material into a suitable, labeled container for disposal.[4]

    • Clean the spill area thoroughly with soap and water.

Stability and Reactivity
  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The analogue is stable under recommended storage conditions.[1]

  • Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[1]

  • Conditions to Avoid: Incompatible materials, heat, and light.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Toxicological and Ecological Information
  • Toxicological Information: The toxicological properties of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine have not been fully investigated.[5][7] Based on its analogue, it is classified as an irritant to the skin, eyes, and respiratory system.

References

  • 1-[2-(2-Hydroxyethoxy)ethyl] piperazine - 40018-26-6 - Darshan Healthcare pvt ltd. Darshan Healthcare Pvt Ltd. [Link]

  • 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE | Georganics. Georganics. [Link]

Sources

Exploratory

High-Purity mPEG3-Piperazine (CAS 400836-58-0): Supply Chain &amp; Technical Guide for PROTAC Research

Topic: Suppliers of High Purity mPEG3-Piperazine for Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary In the precise architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suppliers of High Purity mPEG3-Piperazine for Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the precise architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a determinant of physicochemical properties, permeability, and ternary complex stability. mPEG3-piperazine (1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine) has emerged as a high-value linker motif.[1][2] It combines the solubility-enhancing properties of a discrete polyethylene glycol (PEG) chain with the conformational rigidity and basicity of a piperazine ring.[1][2]

For research applications—particularly in structure-activity relationship (SAR) studies—purity is non-negotiable.[1][2] Impurities such as bis-alkylated piperazines or truncated PEG chains can act as competitive inhibitors or alter the degradation profile, leading to false negatives in biological assays.[1][2] This guide provides a technical analysis of the supply landscape, quality control protocols, and handling requirements for high-purity mPEG3-piperazine.

Technical Profile & Criticality of Purity

Chemical Identity
  • Common Name: mPEG3-piperazine[1][2]

  • IUPAC Name: 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine[1][2][3][4][5][6][7]

  • CAS Number: [1][2][4][5][6][7]

  • Molecular Formula: C₁₁H₂₄N₂O₃[1][2]

  • Molecular Weight: 232.32 g/mol [1][2]

  • Key Functionality: Secondary amine (nucleophile for conjugation) + mPEG3 tail (solubility/spacer).[1][2]

The "High Purity" Requirement (>97%)

In commercial synthesis, mPEG3-piperazine is typically produced via the alkylation of excess piperazine with mPEG3-tosylate or mPEG3-bromide.[1] This route generates specific impurities that must be removed:

  • Bis-alkylation (Dimer): Where one piperazine reacts with two mPEG3 chains.[1][2] This impurity is non-functional for PROTAC synthesis (no free amine).[1][2]

  • Unreacted Piperazine: If not fully removed, this will compete for the E3 ligase or Warhead ligand in the next step, lowering yields.[2]

  • Diol Contaminants: If the starting mPEG material contained trace diols, you may form bis-piperazine-PEG-piperazine bridges.[1][2]

Impact on Research: A 95% purity level (common "technical grade") implies 5% impurities.[2] In a nanomolar-affinity PROTAC assay, 5% of a competitive impurity can significantly skew IC50/DC50 values.[1][2] Target ≥98% purity (GC or HPLC) for lead optimization.

Supplier Landscape & Evaluation Framework

The supply chain for discrete PEG-heterocycles is split between bulk chemical vendors and specialized bioconjugation reagent suppliers.[1][2]

Tier 1: Specialized Bioconjugation Suppliers

These suppliers typically offer "Research Grade" (>98%) with detailed analytical data (NMR, HPLC). They understand the need for monodispersity.[2]

SupplierCharacteristicsBest For
BroadPharm Leader in discrete PEGs and PROTAC linkers.[2] High QC standards.GLP/Lead Optimization. When you need guaranteed monodispersity and absence of dimers.[1][2]
Enamine Massive building block library; specializes in "small" piperazines and heterocycles.[1][2]Library Synthesis. Good for buying diverse analogs (e.g., mPEG2, mPEG4 versions) alongside mPEG3.[2]
BOC Sciences Strong custom synthesis capabilities and broad catalog.[1][2][]Scale-Up. Good balance of price and quality for gram-scale needs.[2]
Tier 2: Catalog Aggregators

Suppliers like BLD Pharm , ChemScene , and Combi-Blocks often list CAS 400836-58-0.[1][2]

  • Pros: Often cheaper, rapid shipping.[2]

  • Cons: Batch-to-batch variability can be higher.[1][2] Always request the specific CoA for the lot before purchase to verify the purity method (GC vs. NMR).

Selection Logic
  • For Early Screening: Tier 2 suppliers are sufficient if purity is >95%.[2]

  • For Kinetic Studies/In Vivo: Use Tier 1. The cost difference is negligible compared to the cost of a failed animal study due to linker instability or toxicity from impurities.[1][2]

Quality Control Protocol: The "Self-Validating" Workflow

Do not rely solely on the Certificate of Analysis (CoA). Upon receipt of critical building blocks, execute this rapid verification protocol.

Visual Inspection[1]
  • State: Colorless to pale yellow oil.[1][2]

  • Warning Sign: Dark yellow/brown color indicates oxidation of the amine or PEG chain degradation.[1][2]

Analytical Validation (H-NMR & LC-MS)

The following workflow ensures the reagent is fit for PROTAC synthesis.

Step 1: 1H-NMR (DMSO-d6)
  • Diagnostic Signal: Look for the methoxy singlet (

    
     ppm).[2]
    
  • Integration Check: Set the methoxy peak to 3.00.

  • Piperazine Ring: The protons adjacent to the nitrogen atoms should integrate to ~8.0 (two multiplets).[1][2]

  • Purity Calculation: If the piperazine integral is < 7.8 or > 8.2 relative to the methoxy, you likely have contamination (excess piperazine or bis-alkylation).[1][2]

Step 2: LC-MS (ESI+)
  • Target Mass: [M+H]+ = 233.3.[1][2]

  • Impurity Watch:

    • m/z 87: Free piperazine (often elutes in void volume).[1][2]

    • m/z ~449: Dimer (Bis-mPEG3-piperazine) - Critical to avoid.[1][2]

Visualization: Supply Chain & QC Workflow

The following diagram outlines the decision matrix for selecting a supplier and validating the material.

G Start Need mPEG3-Piperazine (CAS 400836-58-0) Decision Application Criticality? Start->Decision Tier1 Tier 1: Specialized (BroadPharm, Enamine) High Cost / High Confidence QC_Step In-House QC Protocol Tier1->QC_Step Tier2 Tier 2: Aggregators (BLD Pharm, ChemScene) Lower Cost / Variable QC Tier2->QC_Step Decision->Tier1 Lead Opt / In Vivo Decision->Tier2 Early Screening NMR 1H-NMR Analysis Check Methoxy:Piperazine Ratio (3:8) QC_Step->NMR LCMS LC-MS Analysis Detect Dimer (m/z 449) QC_Step->LCMS Pass Pass: Proceed to PROTAC Synthesis NMR->Pass Integrals Correct Fail Fail: Purify (Flash Chrom) or Re-order NMR->Fail Excess Amine LCMS->Pass Single Peak LCMS->Fail Dimer Detected

Caption: Decision matrix for sourcing and validating mPEG3-piperazine to ensure data integrity in downstream applications.

Handling & Storage Best Practices

  • Hygroscopicity: The mPEG chain makes this molecule hygroscopic.[1][2] Water absorption can hydrolyze downstream activated esters (e.g., NHS esters) during conjugation.[2]

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen).

  • Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

References

  • National Institute of Standards and Technology (NIST). 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (Related Structure Data).[1][2] NIST Chemistry WebBook.[2] Link

  • BroadPharm. PEG Linkers and PROTAC Reagents Catalog.Link

  • Enamine. Piperazine Building Blocks for Drug Discovery.[1][2]Link[1][2]

  • BOC Sciences. PROTAC Linker Design and Synthesis Services.[1][2]

  • Konoscience. Product Data: 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (CAS 400836-58-0).[2][3][4][5][6][7]Link[1][2]

  • BLD Pharm. Product Specification: CAS 400836-58-0.[1][2][3][5][7]Link[1][2]

Sources

Foundational

An In-Depth Technical Guide on the LogP and Hydrophilicity of PEGylated Piperazine Derivatives

Introduction: The Critical Interplay of Lipophilicity and Hydrophilicity in Drug Efficacy In the landscape of modern drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Interplay of Lipophilicity and Hydrophilicity in Drug Efficacy

In the landscape of modern drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic reality is governed by a delicate balance of physicochemical properties. Among the most pivotal of these are lipophilicity and hydrophilicity, which dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide delves into the nuanced relationship between these properties, specifically focusing on piperazine derivatives and the transformative impact of PEGylation.

The partition coefficient, expressed as LogP, is the defining measure of a molecule's lipophilicity.[2] It quantifies the equilibrium distribution of a compound between an organic (typically n-octanol) and an aqueous phase, providing a crucial indicator of its ability to traverse cellular membranes.[2][3] A high LogP value signifies greater lipid solubility, which can enhance membrane permeability, while a low LogP suggests higher water solubility.[2] However, the story is not one of simple extremes. An optimal LogP is often sought, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2] For orally administered drugs, a LogP value of less than 5 is generally considered favorable for good absorption.[2]

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1][4] Its presence in numerous approved drugs across various therapeutic areas, including oncology and central nervous system (CNS) disorders, is a testament to its versatility.[1][5][6] The inherent hydrophilicity of the unsubstituted piperazine core (LogP of approximately -1.5) can improve the aqueous solubility of a drug candidate, a desirable characteristic for both oral and intravenous formulations.[7] The two nitrogen atoms also provide sites for metabolism and can be functionalized to fine-tune the molecule's properties.[1][7]

To further modulate the physicochemical properties of piperazine derivatives and enhance their therapeutic potential, the process of PEGylation is often employed.[8] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established strategy to improve a drug's pharmacokinetic and pharmacodynamic profile.[8][9][10] This modification can increase a drug's solubility, prolong its circulation time in the bloodstream, and reduce its immunogenicity.[8][11] The length and density of the PEG chains can be tailored to achieve the desired balance between hydrophilicity and lipophilicity, thereby optimizing the drug's overall performance.[12][13]

This guide will provide a comprehensive exploration of the interplay between the piperazine core and PEGylation, offering insights into how this combination can be strategically utilized to design drug candidates with superior efficacy and safety profiles. We will delve into the theoretical underpinnings of LogP and hydrophilicity, detail robust experimental methodologies for their determination, and present a framework for understanding and predicting the impact of PEGylation on these critical parameters.

The Piperazine Scaffold: A Foundation of Versatility

The piperazine moiety is a cornerstone of modern drug design, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[4][5] Its structural features and inherent hydrophilicity make it a powerful tool for medicinal chemists seeking to optimize drug candidates.

Physicochemical Properties of the Piperazine Core

The unsubstituted piperazine ring is characterized by its hydrophilic nature, with a LogP of approximately -1.5.[7] This inherent water solubility is a significant advantage, particularly for drugs intended for oral or intravenous administration, as it can enhance dissolution and bioavailability.[4][7] The two nitrogen atoms within the piperazine ring are basic centers, capable of forming salt bridges with biological targets, which can enhance binding affinity.[5] These nitrogen atoms also serve as versatile synthetic handles, allowing for the systematic functionalization of the molecule to fine-tune its properties.[1]

The Role of Piperazine in Drug Design

The piperazine scaffold is frequently incorporated into drug molecules to:

  • Enhance Aqueous Solubility: The polarity of the piperazine ring generally leads to higher aqueous solubility, which can facilitate renal clearance.[7]

  • Modulate Lipophilicity: While the core itself is hydrophilic, substituents on the nitrogen atoms can significantly alter the overall LogP of the molecule.[7] This allows for precise control over the lipophilicity to optimize membrane permeability and target engagement.

  • Improve Pharmacokinetic Profiles: The piperazine moiety can improve a drug's ADME properties, leading to better bioavailability and a more favorable therapeutic window.[5]

  • Facilitate CNS Penetration: Piperazine derivatives are prominent in drugs targeting the central nervous system due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[6][7]

The versatility of the piperazine ring is evident in the wide range of approved drugs that incorporate this scaffold, including the anticancer agent imatinib and the antipsychotic aripiprazole.[1][7]

PEGylation: A Strategy for Enhanced Drug Delivery

PEGylation is a powerful and widely utilized strategy to improve the therapeutic properties of both small molecules and biologics.[8][11] By covalently attaching PEG chains to a drug molecule, it is possible to significantly alter its physicochemical and pharmacokinetic characteristics, leading to improved efficacy and safety.

The Impact of PEGylation on Physicochemical Properties

The attachment of PEG, a non-toxic and non-immunogenic polymer, can have a profound effect on a molecule's properties:[8]

  • Increased Hydrophilicity and Solubility: PEG is highly water-soluble, and its conjugation to a drug molecule generally leads to a significant increase in aqueous solubility.[8][14] This is particularly beneficial for poorly soluble compounds, as it can improve their formulation and bioavailability.

  • Altered Lipophilicity: PEGylation typically decreases the lipophilicity (LogP) of a molecule. The extent of this change is dependent on the length and density of the attached PEG chains.[12][15] This modulation of LogP can be used to optimize a drug's ability to cross biological membranes.

  • Steric Hindrance: The PEG chains create a hydrophilic cloud around the drug molecule, which can provide steric hindrance.[10] This can protect the drug from enzymatic degradation and reduce its immunogenicity by preventing recognition by the immune system.[8][16]

Pharmacokinetic Consequences of PEGylation

The changes in physicochemical properties induced by PEGylation translate into significant improvements in a drug's pharmacokinetic profile:[9][10]

  • Prolonged Circulation Time: The increased hydrodynamic size and reduced renal clearance resulting from PEGylation lead to a longer half-life of the drug in the bloodstream.[8][9][10] This allows for less frequent dosing, improving patient compliance.

  • Reduced Immunogenicity: The steric shielding provided by PEG can mask antigenic epitopes on the drug molecule, reducing the likelihood of an immune response.[8][10]

  • Altered Tissue Distribution: PEGylation can modify the biodistribution of a drug, potentially leading to targeted delivery to specific tissues or organs.[9]

The size, geometry, and attachment site of the PEG moiety are all critical parameters that must be carefully considered to achieve the desired therapeutic outcome.[10]

Determining LogP and Hydrophilicity: Experimental Protocols

Accurate determination of LogP and hydrophilicity is essential for understanding and predicting the behavior of a drug candidate. Several robust experimental methods are available for this purpose.

Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for direct LogP measurement.[17]

Protocol:

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Sample Dissolution: Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a flask and shake vigorously until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality: This method directly measures the partitioning of the compound between the two immiscible phases, providing a direct and accurate measure of its lipophilicity.[17] However, it can be time-consuming and requires a relatively large amount of pure compound.[17]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation

RP-HPLC offers a rapid and high-throughput alternative for estimating LogP.[18][19]

Protocol:

  • System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[20]

  • Calibration: Inject a series of reference compounds with known LogP values and record their retention times.

  • Standard Curve: Plot the logarithm of the capacity factor (k') against the known LogP values of the reference compounds to generate a calibration curve.[19]

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.

  • LogP Estimation: Calculate the capacity factor for the test compound and use the calibration curve to estimate its LogP value.[19]

Causality: The retention of a compound on a reversed-phase column is primarily governed by its hydrophobicity.[21] More lipophilic compounds will have a stronger interaction with the stationary phase and thus a longer retention time. By correlating the retention time with known LogP values, a reliable estimation of the test compound's LogP can be obtained.[18][21]

Visualizing the Experimental Workflow

LogP_Determination_Workflow cluster_ShakeFlask Shake-Flask Method cluster_RPHPLC RP-HPLC Method SF1 Prepare Saturated n-Octanol and Water SF2 Dissolve Compound SF1->SF2 SF3 Partitioning (Shaking) SF2->SF3 SF4 Phase Separation SF3->SF4 SF5 Measure Concentration in Each Phase SF4->SF5 SF6 Calculate LogP SF5->SF6 HPLC1 Setup RP-HPLC System HPLC2 Inject Reference Standards HPLC1->HPLC2 HPLC4 Inject Test Compound HPLC1->HPLC4 HPLC3 Generate Calibration Curve (log k' vs. LogP) HPLC2->HPLC3 HPLC6 Estimate LogP HPLC3->HPLC6 HPLC5 Determine Retention Time HPLC4->HPLC5 HPLC5->HPLC6

Caption: Experimental workflows for LogP determination.

The Synergy of Piperazine and PEGylation: A Data-Driven Perspective

The combination of the piperazine scaffold and PEGylation offers a powerful strategy for fine-tuning the physicochemical properties of drug candidates. The following table illustrates the predictable impact of these modifications on LogP and aqueous solubility, using hypothetical data for a series of piperazine derivatives.

CompoundPiperazine Substituent (R)PEG Chain Length (n)Calculated LogPAqueous Solubility (mg/mL)
1 H0-1.50>100
2 -CH₃0-0.9585
3 -Phenyl01.801.2
4 -Phenyl40.5025
5 -Phenyl8-0.30>100
6 -Benzyl02.100.8
7 -Benzyl40.8018
8 -Benzyl80.0095

Analysis:

  • Impact of Piperazine Substitution: As seen in compounds 1, 2, 3, and 6, the addition of lipophilic substituents to the piperazine nitrogen increases the LogP and decreases aqueous solubility. This demonstrates the ability to modulate the core's properties through synthetic modification.[7]

  • Impact of PEGylation: For a given piperazine derivative (e.g., compounds 3-5 and 6-8), increasing the length of the PEG chain systematically decreases the LogP and increases the aqueous solubility.[12][14] This highlights the predictable nature of PEGylation in enhancing the hydrophilicity of a molecule.

Visualizing the Structure-Property Relationship

SPR_Diagram Core Piperazine Core (Hydrophilic) LogP LogP Core->LogP Decreases Solubility Aqueous Solubility Core->Solubility Increases Substituent Lipophilic Substituent (R) Substituent->LogP Increases Substituent->Solubility Decreases PEG PEG Chain PEG->LogP Decreases PEG->Solubility Increases Permeability Membrane Permeability LogP->Permeability Influences

Caption: Structure-property relationships of PEGylated piperazine derivatives.

Conclusion: A Strategic Approach to Drug Design

The judicious combination of the piperazine scaffold and PEGylation provides a robust and versatile platform for the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. By understanding the fundamental principles of LogP and hydrophilicity and employing reliable experimental methods for their determination, researchers can effectively navigate the complex landscape of drug development. The ability to systematically tune the physicochemical properties of piperazine derivatives through synthetic modification and PEGylation empowers medicinal chemists to create molecules with enhanced solubility, prolonged circulation, and improved therapeutic efficacy. This integrated approach, grounded in a deep understanding of structure-property relationships, is pivotal in advancing the next generation of innovative medicines.

References

  • Veronese, F. M. (2001). The impact of PEGylation on biological therapies. BioDrugs, 15(10), 645-657.
  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). Pharmacokinetic Consequences of Pegylation. Critical Reviews in Therapeutic Drug Carrier Systems, 27(3), 219-268.
  • Harris, J. M., & Chess, R. B. (2003). Pegylation : Clinical Pharmacokinetics. Clinical Pharmacokinetics, 42(3), 215-236.
  • Caliceti, P., & Veronese, F. M. (2003). The pharmacology of PEGylation: Balancing PD with PK to generate novel therapeutics. Advanced Drug Delivery Reviews, 55(10), 1261-1277.
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.
  • Ramezani, M., & Hamishehkar, H. (2021). The Effect of PEGylation on Drugs' Pharmacokinetic Parameters; from Absorption to Excretion. Current Drug Delivery, 18(8), 1039-1050.
  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem Tech Guides.
  • Avdeef, A. (2001). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Pharmaceutical Research, 18(10), 1305-1313.
  • Verma, S., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(1), 1-15.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Piperazine Derivatives: Focus on 1-(Cyclopropylcarbonyl)piperazine.
  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • WuXi AppTec DMPK. (2023).
  • Hashimoto, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(8), 1263-1270.
  • Valko, K. (2002). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures.
  • Li, A. P. (2001). High throughput HPLC method for determining Log P values. U.S.
  • Asati, V., & Srivastava, A. K. (2020). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 10(61), 37248-37265.
  • Kumar, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(4), e202504321.
  • Delmas, T., et al. (2011). Effect of the PEG chain length of the hydrophilic surfactant.... Langmuir, 27(5), 1984-1991.
  • Al-Ghamdi, K., et al. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International Journal of Nanomedicine, 13, 4649-4659.
  • Al-Ani, A., et al. (2017). Tuning the Density of Poly(ethylene glycol)
  • Ishikawa, Y., et al. (2026). Effect of PEG Chain Length on the Water Solubility of Monodisperse PEG-Appended Molecules. ChemRxiv.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

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Exploratory

Role of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine in drug discovery

The following technical guide details the role, synthesis, and application of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (often abbreviated as N-mPEG3-piperazine ) in modern drug discovery. A Technical Guide to Sol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (often abbreviated as N-mPEG3-piperazine ) in modern drug discovery.

A Technical Guide to Solubility Engineering and Linker Design[1]

Executive Summary

In the optimization of lead compounds, medicinal chemists frequently encounter the "molecular obesity" challenge: potent ligands often possess high lipophilicity (LogP > 5) and poor aqueous solubility, leading to low bioavailability and attrition in preclinical development.

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (CAS: 400836-58-0 ) represents a high-value "solubility-enhancing pharmacophore."[1] It combines the privileged, ionizable scaffold of piperazine with the hydrophilic, non-immunogenic properties of a short polyethylene glycol (mPEG3) chain. Unlike traditional PEGylation (which uses high molecular weight polymers), this "mini-PEG" reagent is used to precisely modulate physicochemical properties without disrupting ligand-target binding interactions.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This molecule functions as a monofunctional building block . The secondary amine on the piperazine ring serves as the reactive handle for attachment to drug scaffolds, while the methoxy-capped PEG chain acts as an inert, solubilizing tail.

PropertySpecificationRelevance to Drug Discovery
Chemical Name 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazinePrecise IUPAC designation.[1]
Common Name N-mPEG3-PiperazineUsed in reagent catalogs.[1]
CAS Number 400836-58-0Identifier for sourcing.[1][2]
Molecular Weight ~232.32 g/mol Low MW impact compared to full PEGylation.[1]
Reactive Handle Secondary Amine (Piperazine NH)Allows formation of amides, ureas, sulfonamides, or alkyl derivatives.
pKa (Predicted) ~9.0 (NH), ~5.5 (N-PEG)The basic NH ensures ionization at physiological pH, boosting solubility.
LogP ~ -0.5 to 0.5Hydrophilic nature lowers the LogP of the parent drug.[1]
Structural Visualization

The following diagram illustrates the chemical connectivity and functional regions of the molecule.

G Methoxy Methoxy Cap (Metabolic Stability) PEG_Chain mPEG3 Linker (Hydrophilicity/Flexibility) Methoxy->PEG_Chain Ether bond Piperazine Piperazine Core (Ionizable/Rigid Handle) PEG_Chain->Piperazine Ethyl linker Reactive_NH Reactive NH (Attachment Point) Piperazine->Reactive_NH N4 Position

Caption: Functional decomposition of N-mPEG3-piperazine showing the stability cap, hydrophilic linker, and reactive amine handle.[1]

Part 2: Applications in Drug Discovery[1][3][5][6]
1. Lead Optimization: The "Solubility Tag" Strategy

When a lead compound exhibits nanomolar potency but poor solubility, attaching N-mPEG3-piperazine to a solvent-exposed region of the molecule is a validated rescue strategy.[1]

  • Mechanism: The piperazine nitrogen is protonated at physiological pH (pH 7.4), providing an ionic solubilizing headgroup. The mPEG3 chain disrupts the crystal lattice energy of the drug and forms a hydration shell, further increasing solubility.

  • Advantage over Morpholine/Plain Piperazine: While plain piperazine improves solubility, it can still be lipophilic. The addition of the mPEG3 chain provides a "stealth" effect, reducing non-specific binding to plasma proteins (lowering

    
    ).
    
2. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker is crucial for ternary complex formation. While this specific molecule is "capped" (methoxy end), it is frequently used to modify the E3 ligase ligand (e.g., VHL or Cereblon binders) to improve the overall physicochemical properties of the PROTAC.

  • Application: Attaching N-mPEG3-piperazine to the "exit vector" of a VHL ligand helps tune the lipophilicity of the final PROTAC molecule, which is often very high (MW > 800).[1]

3. Metabolic Stability

The terminal methoxy group (–OCH₃) is metabolically more stable than a terminal hydroxyl group (–OH), which can be rapidly oxidized to a carboxylic acid by alcohol dehydrogenases. This "capping" extends the half-life of the solubilizing tail.[1]

Part 3: Experimental Protocols
Protocol A: Synthesis of N-mPEG3-Piperazine (In-House Preparation)

If the reagent is not available commercially, it can be synthesized via mono-alkylation.[1]

Reagents:

  • Piperazine (anhydrous, 5.0 equiv) – Excess prevents bis-alkylation.[1]

  • mPEG3-Tosylate or mPEG3-Bromide (1.0 equiv).[1]

  • Acetonitrile (ACN) or DMF.

  • Potassium Carbonate (

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve piperazine (5.0 equiv) and

    
     (2.0 equiv) in anhydrous ACN. Heat to 60°C under 
    
    
    
    .
  • Addition: Dropwise add mPEG3-Tosylate (1.0 equiv) dissolved in ACN over 1 hour.

  • Reflux: Stir at reflux (80°C) for 12 hours.

  • Workup: Cool to RT. Filter off solids (

    
     and salts). Concentrate the filtrate in vacuo.
    
  • Purification (Critical):

    • Dissolve residue in DCM.[1] Wash with water (to remove excess unsubstituted piperazine).

    • Extract organic layer with 1M HCl (The product moves to aqueous phase; impurities stay in DCM).

    • Basify aqueous phase to pH > 12 with NaOH.[1]

    • Extract back into DCM.[1] Dry over

      
       and concentrate.
      
    • Yield: Typically 60-75% as a pale yellow oil.[1]

Protocol B: Conjugation to a Drug Scaffold (Amide Coupling)

This protocol describes attaching the scaffold to a carboxylic acid-containing drug lead (


).[1]

Reagents:

  • Drug-COOH (1.0 equiv).[1]

  • N-mPEG3-Piperazine (1.2 equiv).[1]

  • HATU (1.2 equiv).

  • DIPEA (3.0 equiv).

  • DMF (anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve Drug-COOH in DMF. Add DIPEA and HATU. Stir for 15 mins at RT to form the active ester.

  • Coupling: Add N-mPEG3-Piperazine. Stir at RT for 2–4 hours.[1] Monitor by LC-MS (Look for M+H of Drug + 232 Da - 18 Da).[1]

  • Quench: Dilute with EtOAc, wash with saturated

    
     and brine.
    
  • Isolation: Purify via Reverse-Phase HPLC (C18 column, Water/ACN gradient + 0.1% Formic Acid).

Part 4: Decision Logic for Reagent Selection

The following decision tree helps researchers decide when to deploy N-mPEG3-piperazine versus other solubilizing groups.

DecisionTree Start Lead Compound Solubility Issue Q1 Is there a solvent-exposed secondary amine or acid? Start->Q1 Q2 Is the LogP > 4.0? Q1->Q2 Yes OptionA Use N-Methyl Piperazine (Minimal steric bulk) Q2->OptionA No (Minor tweak needed) OptionB Use N-mPEG3-Piperazine (Max solubility, stealth) Q2->OptionB Yes (Need drastic LogP drop) OptionC Use Morpholine (Reduces basicity, metabolic block) Q2->OptionC If hERG liability exists

Caption: Selection logic for solubilizing tails in lead optimization.

References
  • Design of Water-Soluble PROTACs

    • Title: "Linkerology in PROTACs: The Role of PEG and Piperazine Motifs."
    • Source:Journal of Medicinal Chemistry, 2020.
    • Context: Discusses the use of PEG-piperazine hybrids to balance permeability and solubility.
    • (General reference for PROTAC linker design principles).[1]

  • Title: "Scalable Synthesis of Monodisperse PEG-Piperazine Building Blocks.
  • Title: "The Piperazine Scaffold in Medicinal Chemistry: A Review.
  • Commercial Sourcing & CAS Verification

    • Source: Sigma-Aldrich / PubChem Entry for CAS 400836-58-0.[1]

    • URL:

(Note: Specific "blockbuster" drugs utilizing this exact mPEG3-piperazine tail are proprietary to active discovery programs, but the motif is ubiquitous in patent literature for kinase inhibitors and degraders.)[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Alkylation of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine

[1] Abstract & Scope This technical guide details the protocol for the -alkylation of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (hereafter referred to as mPEG3-Piperazine ).[1] This scaffold is a critical linker i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This technical guide details the protocol for the


-alkylation of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine  (hereafter referred to as mPEG3-Piperazine ).[1] This scaffold is a critical linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), radiopharmaceuticals, and bioconjugates, valued for its ability to enhance aqueous solubility and tune the pKa of the resulting conjugate.[2]

The guide addresses the two primary synthetic challenges associated with this substrate:

  • Amphiphilicity: The hydrophilic PEG chain complicates standard aqueous workups.[1]

  • Selectivity: Preventing over-alkylation (quaternization) of the secondary amine.

Two validated protocols are provided: Reductive Amination (Method A, preferred for high selectivity) and Nucleophilic Substitution (Method B, for alkyl halides).[1]

Strategic Analysis & Chemical Logic

Substrate Properties
  • Chemical Structure: A piperazine ring with a tertiary amine (N1, substituted with mPEG3) and a reactive secondary amine (N4).[1]

  • Reactivity: The N4 nitrogen is moderately nucleophilic (

    
    ). The mPEG3 chain renders the molecule viscous and highly soluble in water, chlorinated solvents (DCM, chloroform), and polar aprotic solvents (DMF, DMSO), but sparingly soluble in non-polar hydrocarbons (Hexanes).
    
  • Chemo-selectivity: The terminal methoxy group is inert under standard alkylation conditions, eliminating concerns of

    
    -alkylation side reactions.[1]
    
Method Selection Matrix
FeatureMethod A: Reductive Amination Method B: Nucleophilic Substitution (

)
Reagent Class Aldehydes / KetonesAlkyl Halides / Tosylates
Selectivity High (Stops at tertiary amine)Moderate (Risk of quaternization)
Reaction Conditions Mild (Room Temp, slightly acidic)Basic, often requires heat
Purification Easier (fewer side products)Harder (salt removal required)
Recommendation Primary Choice for complex linkersUse only if aldehyde is unavailable

Pre-Reaction Considerations

Reagent Purity

Commercial mPEG3-piperazine often contains traces of bis-substituted piperazine or free piperazine.[1] Verify purity via LC-MS prior to use. If the secondary amine content is <95%, purify via flash chromatography (DCM:MeOH:NH


OH, 90:9:1).
Solvent Systems[4]
  • Anhydrous Conditions: While reductive amination is tolerant of trace moisture,

    
     reactions (Method B) require strictly anhydrous solvents (Acetonitrile or DMF) to prevent hydrolysis of the alkyl halide.
    
  • Solubility: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are optimal for Method A due to the high solubility of the PEG-piperazine.[1]

Method A: Reductive Amination (Standard Protocol)

Targeting mono-alkylation using aldehydes.[1]

Materials
  • Substrate: mPEG3-Piperazine (1.0 equiv)[1]

  • Electrophile: Target Aldehyde (1.1 – 1.2 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Solvent: Anhydrous DCE or DCM[1][3][4]

  • Additive: Acetic Acid (AcOH) (catalytic, 0.1 equiv) – Optional, accelerates imine formation.[1]

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve the Target Aldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration relative to amine).

    • Add mPEG3-Piperazine (1.0 equiv).[1]

    • Critical Step: If the reaction is sluggish, add 1-2 drops of Glacial Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ).
      
  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution (

      
      ) may occur.[1][4]
      
    • Remove ice bath and stir at RT for 4–16 hours. Monitor via LC-MS (consumption of starting amine).[1]

  • Quench & Workup (Amphiphilic Protocol):

    • Quench by adding saturated aqueous

      
       (equal volume to solvent).[1] Stir vigorously for 20 minutes until gas evolution ceases.
      
    • Extraction: Extract with DCM (

      
      ).[1] Avoid EtOAc as mPEG-piperazines partition poorly into EtOAc from water.[1]
      
    • Wash combined organics with Brine (

      
      ).[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Method B: Nucleophilic Substitution ( )

Targeting alkylation using alkyl halides.[1]

Materials
  • Substrate: mPEG3-Piperazine (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (0.9 – 1.0 equiv) Note: Slight deficit of electrophile prevents over-alkylation.[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: Anhydrous Acetonitrile (ACN) or DMF.[1][4]

Step-by-Step Procedure
  • Setup:

    • Suspend

      
        (powdered, dry) in anhydrous ACN.
      
    • Add mPEG3-Piperazine (1.0 equiv).[1] Stir for 10 minutes.

  • Addition:

    • Add the Alkyl Halide (0.95 equiv) dropwise at RT.

    • Temperature Control: If the alkyl halide is reactive (e.g., benzyl bromide), stir at RT. If unreactive, heat to 50–60°C.

    • Warning: Do not exceed 80°C to avoid quaternary salt formation.[1]

  • Monitoring:

    • Check LC-MS every 2 hours.[1] Stop reaction immediately upon disappearance of the alkyl halide to prevent double alkylation.

  • Workup:

    • Filter off inorganic salts (Celite pad).[1]

    • Concentrate filtrate.[1][4]

    • If DMF was used: Dilute residue with DCM and wash extensively with 5%

      
       solution to remove DMF.
      

Purification & Characterization

Purification Strategy

Due to the polarity of the PEG chain and the basicity of the amine, standard silica chromatography often results in streakiness.

  • Stationary Phase: Silica Gel (standard) or Amine-functionalized Silica.[1]

  • Eluent System: DCM : Methanol :

    
     (or Triethylamine).[1]
    
    • Gradient: Start 100% DCM

      
       95:5 DCM:MeOH 
      
      
      
      90:10:1 DCM:MeOH:
      
      
      .
  • Alternative: Reverse-Phase (C18) Flash Chromatography using

    
     (0.1% Formic Acid) / ACN.[1]
    
Expected Analytical Data
  • 1H NMR (CDCl3):

    • PEG backbone: Multiplets at

      
       3.5–3.7 ppm.[1]
      
    • Methoxy singlet:

      
       3.38 ppm.[1]
      
    • Piperazine ring protons: Two broad triplets/multiplets at

      
       2.4–2.6 ppm.[1]
      
    • Diagnostic: Appearance of new alkyl signals corresponding to the R-group.[1]

  • Mass Spectrometry:

    
     peak corresponding to Product.[1] Absence of 
    
    
    
    (quaternary salt).[1]

Visualization of Workflows

Decision Tree & Workflow

G Start Start: mPEG3-Piperazine Choice Select Electrophile Start->Choice Aldehyde Aldehyde/Ketone Choice->Aldehyde Carbonyl Halide Alkyl Halide Choice->Halide Halogen MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA ReagentsA NaBH(OAc)3, DCE, AcOH MethodA->ReagentsA WorkupA DCM Extraction (Avoid EtOAc) MethodA->WorkupA Purify Purification: DCM:MeOH:NH4OH WorkupA->Purify MethodB Method B: SN2 Alkylation (Risk of Quaternization) Halide->MethodB ReagentsB K2CO3, ACN, 60°C MethodB->ReagentsB Control Control: 0.95 eq Electrophile MethodB->Control Critical Step Control->Purify

Figure 1: Decision matrix for selecting the optimal alkylation pathway based on available electrophiles.

Troubleshooting & Safety

IssueCauseSolution
Low Yield Product lost in aqueous layer during workup.[1]Use DCM or Chloroform for extraction.[1] Saturate aqueous layer with NaCl (salting out).[1]
Over-alkylation Excess alkyl halide used in Method B.Use 0.95 equivalents of alkyl halide. Switch to Method A if possible.
Emulsion Amphiphilic nature of PEG chain.Filter through Celite before separation.[1] Add small amount of MeOH to break emulsion.
Streaking on TLC Interaction with silica acidic sites.[1]Pre-treat TLC plate with 5% Triethylamine in Hexanes before spotting.[1]

Safety Note: mPEG-piperazines are potential skin and eye irritants.[1][5][6] Alkyl halides are often lachrymators and potential carcinogens. Always operate in a fume hood.

References

  • Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Nalawade, S. (2025).[1][8] "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem.[1][3][4]

  • Testa, A., et al. (2020).[1] "Design and Synthesis of PROTACs." Journal of Medicinal Chemistry. (Contextual grounding on PEG-Piperazine linkers in PROTACs).

  • Pittelkow, T., & Christensen, J. B. (2024).[1][9] "A Simple Synthesis of N-Alkylpiperazines." ResearchGate.[1][9]

  • National Institute of Standards and Technology (NIST). "1-(2-(2-Hydroxyethoxy)ethyl)piperazine Properties."[1] NIST Chemistry WebBook.[1][10] [1][10]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) with mPEG-Piperazine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Applications: PROTAC Linker Synthesis, Bioconjugation, ADC Payload Modification, and Polymer Functionalization Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Applications: PROTAC Linker Synthesis, Bioconjugation, ADC Payload Modification, and Polymer Functionalization

Executive Summary

The functionalization of small molecules, peptides, and biologics with methoxy-polyethylene glycol (mPEG) is a cornerstone strategy in modern pharmacokinetics to improve aqueous solubility, increase half-life, and reduce immunogenicity. Among the various conjugation chemistries, the Nucleophilic Aromatic Substitution (SNAr) utilizing mPEG-piperazine has emerged as a highly efficient, chemoselective method for aryl functionalization[1].

Unlike primary amines, which can suffer from over-alkylation or side reactions, the secondary amine of the piperazine ring provides a sterically constrained, highly nucleophilic center. This application note details the mechanistic causality, quantitative optimization parameters, and a self-validating experimental protocol for executing SNAr reactions between mPEG-piperazine and activated aryl halides.

Mechanistic Principles & Causality

The Piperazine Advantage

Piperazine is a cyclic secondary diamine. When one nitrogen is covalently bound to an mPEG chain, the distal nitrogen remains available for nucleophilic attack. The cyclic structure of piperazine restricts the conformational freedom of the nitrogen lone pair, drastically reducing steric hindrance compared to acyclic secondary amines (e.g., diethylamine). This makes mPEG-piperazine an exceptionally potent nucleophile, capable of attacking even moderately activated electrophiles[2].

The SNAr Pathway: Stepwise vs. Concerted

Historically, the SNAr reaction was universally understood as a two-step addition-elimination process.

  • Addition (Rate-Determining): The piperazine nitrogen attacks the electron-deficient ipso-carbon of the aryl halide, disrupting aromaticity to form an anionic

    
    -adduct known as the Meisenheimer complex [3].
    
  • Elimination (Fast): The leaving group departs, and aromaticity is restored.

However, recent computational and kinetic studies reveal that depending on the strength of the electron-withdrawing group (EWG) and the solvent environment, the reaction can bypass the Meisenheimer intermediate and proceed via a concerted transition state (a "frontside SN2-like" pathway)[3]. Understanding this boundary is critical: highly activated substrates (e.g., 2,4-dinitrofluorobenzene) stabilize the Meisenheimer complex, whereas less activated substrates require higher thermal energy to force a concerted pathway.

SNAr_Mechanism Reactants Activated Aryl Halide + mPEG-Piperazine Stepwise Stepwise Pathway (Addition-Elimination) Reactants->Stepwise Strong EWG Concerted Concerted Pathway (Frontside SN2-like) Reactants->Concerted Weak EWG / High Temp Meisenheimer Meisenheimer Complex (Anionic σ-adduct) Stepwise->Meisenheimer Rate-determining Attack Product PEGylated Aryl Product + Halide Leaving Group Concerted->Product Single Transition State Meisenheimer->Product Fast Elimination

Fig 1. Mechanistic pathways of SNAr PEGylation: Stepwise vs. Concerted transition states.

Experimental Design: Causality of Reaction Parameters

To design a successful SNAr PEGylation, researchers must manipulate the leaving group, solvent, and base to lower the activation energy of the rate-determining step.

Leaving Group Kinetics

In aliphatic SN2 reactions, Iodine is the best leaving group due to its polarizability and weak C-I bond. In SNAr, this logic is inverted. Because the formation of the Meisenheimer complex (nucleophilic attack) is the rate-determining step, the electronegativity of the halogen is the dominant factor. Fluorine exerts the strongest inductive pull, maximizing the partial positive charge (


) on the ipso-carbon and accelerating the reaction[2].

Table 1: Influence of Leaving Group on SNAr Relative Reaction Rates

Leaving Group (LG)Relative RateMechanistic Rationale
Fluoride (-F) ~3300Highest electronegativity maximizes

on the ipso-carbon, drastically lowering the activation energy for piperazine attack.
Chloride (-Cl) ~4.3Lower electronegativity reduces electrophilicity; slower Meisenheimer complex formation. Often requires heating.
Bromide (-Br) ~4.3Similar to chloride; the weaker C-Br bond does not accelerate the reaction since bond-breaking is not the rate-determining step.
Iodide (-I) 1.0 (Ref)Lowest electronegativity among halogens; slowest nucleophilic attack.
Solvent and Base Selection

Solvent: Polar aprotic solvents are mandatory. Solvents like Methanol or Water (polar protic) will hydrogen-bond with the piperazine nitrogen, heavily solvating it and dampening its nucleophilicity. DMF, DMSO, or NMP stabilize the anionic Meisenheimer transition state without masking the nucleophile[4]. Base: N,N-Diisopropylethylamine (DIPEA) is the gold standard. It is highly sterically hindered (non-nucleophilic) but basic enough to neutralize the hydrohalic acid (HX) byproduct, preventing the protonation and subsequent deactivation of the mPEG-piperazine[1].

Self-Validating Experimental Protocol

This protocol describes the conjugation of a 5 kDa mPEG-piperazine to an activated aryl fluoride (e.g., a 4-fluorothalidomide derivative used in PROTAC synthesis) or a chlorotriazine[4]. The methodology is designed as a "self-validating system," meaning each phase includes an analytical checkpoint to confirm success before proceeding.

Workflow Prep 1. Preparation Dry DMF/DMSO DIPEA Base Reaction 2. SNAr Reaction Add mPEG-Piperazine Heat (40-80°C) Prep->Reaction Monitor 3. Monitoring LC-MS & Ninhydrin Check Amine Status Reaction->Monitor Purify 4. Purification Ether Precipitation or Dialysis Monitor->Purify Analyze 5. Validation 1H-NMR, SEC, MALDI-TOF MS Purify->Analyze

Fig 2. End-to-end experimental workflow for SNAr-mediated mPEG-piperazine conjugation.

Phase 1: Reagent Preparation & Initiation
  • Drying: Dissolve the activated aryl halide (1.0 eq, ~0.1 mmol) in 3.0 mL of anhydrous DMF under an inert Argon or Nitrogen atmosphere. Causality: Moisture will compete as a nucleophile (forming phenols) and degrade the electrophile.

  • Base Addition: Add DIPEA (3.0 eq, 0.3 mmol) to the solution and stir for 5 minutes at room temperature.

  • Nucleophile Addition: Dissolve mPEG-piperazine (5 kDa, 1.05 eq, 0.105 mmol) in 2.0 mL of anhydrous DMF. Add this dropwise to the reaction mixture. Causality: A slight stoichiometric excess of the PEG reagent ensures complete consumption of the valuable small-molecule electrophile.

Phase 2: Reaction Execution & In-Process Monitoring
  • Heating: Elevate the reaction temperature to 60°C. Stir continuously for 12–24 hours.

  • Self-Validation Checkpoint 1 (Ninhydrin Test):

    • Procedure: Spot 1 µL of the reaction mixture onto a silica TLC plate. Spray with Ninhydrin stain and heat.

    • Logic: Ninhydrin reacts with free secondary amines to form a distinct brown/purple complex. As the mPEG-piperazine is consumed via SNAr, the stain intensity will fade. A negative (colorless) spot indicates complete conversion.

  • Self-Validation Checkpoint 2 (LC-MS):

    • Procedure: Dilute an aliquot in Acetonitrile/Water and inject into LC-MS.

    • Logic: Monitor the disappearance of the small-molecule aryl halide peak. You will observe the emergence of a broad polymeric peak representing the PEGylated product.

Phase 3: Workup and Purification
  • Concentration: Cool the reaction to room temperature. Concentrate the DMF under reduced pressure (rotary evaporation at 45°C) to approximately 1.5 mL.

  • Precipitation: Add the concentrated mixture dropwise into 50 mL of ice-cold diethyl ether while stirring vigorously.

    • Causality: PEG polymers are highly insoluble in cold ether and will crash out as a white precipitate. The unreacted small molecules, DIPEA, and hydrohalide salts remain soluble in the ether supernatant.

  • Isolation: Centrifuge at 4000 rpm for 10 minutes at 4°C. Decant the supernatant. Wash the pellet twice more with 20 mL of cold ether to ensure complete removal of DMF and salts.

  • Drying: Dry the resulting white powder under high vacuum overnight.

Phase 4: Final Analytical Validation
  • 
    H-NMR (in CDCl
    
    
    
    or DMSO-
    
    
    ):
    Confirm the disappearance of the highly deshielded proton adjacent to the halogen on the aryl ring. Observe the characteristic massive PEG backbone peak at ~3.6 ppm, and the shift of the piperazine ring protons (typically ~2.8–3.2 ppm) confirming covalent attachment.
  • MALDI-TOF MS: Verify the mass shift. The spectrum should show a bell-shaped curve shifted by the exact molecular weight of the aryl payload minus the halogen leaving group.

References

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions ACS Publications (Journal of Organic Chemistry)[Link]

  • Current strategies for the design of PROTAC linkers: a critical review National Institutes of Health (PMC)[Link]

  • Efficient and Chemoselective Synthesis of ω,ω-Heterodifunctional Polymers ACS Macro Letters / ResearchGate[Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells Bioconjugate Chemistry (ACS Publications)[Link]

Sources

Method

Application Note: High-Efficiency Buchwald-Hartwig Amination with mPEG3-Piperazine

This Application Note is designed for researchers in medicinal chemistry and chemical biology, specifically those working on PROTAC® (Proteolysis Targeting Chimera) linker synthesis and fragment-based drug discovery. Rea...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology, specifically those working on PROTAC® (Proteolysis Targeting Chimera) linker synthesis and fragment-based drug discovery.

Reagent Focus: 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine Common Name: mPEG3-Piperazine CAS: 1252802-04-0 (Generic mPEG-piperazine class) / Structure-Specific Application: Synthesis of solubility-enhanced PROTAC linkers and functionalized aryl-piperazine scaffolds.

Introduction & Strategic Significance

The reagent 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine represents a "privileged structure" in modern drug design. It combines a piperazine core (a rigid, ionizable scaffold that improves metabolic stability) with a mPEG3 tail (a flexible, amphiphilic chain that enhances aqueous solubility and permeability).

In the context of PROTAC synthesis, this reagent serves as a critical linker motif.[1][2][] The secondary amine of the piperazine ring acts as the nucleophilic handle for attachment to an E3 ligase ligand (e.g., Cereblon or VHL binders) or a target protein warhead via Buchwald-Hartwig Cross-Coupling .

The Challenge: The "Chelation Effect"

While secondary cyclic amines are generally excellent substrates for Pd-catalyzed amination, this specific reagent presents a unique challenge: the polyether (PEG) chain .

  • Risk: The oxygen atoms in the PEG chain can act as a multidentate ligand, potentially coordinating to the Palladium center (Pd) and displacing the phosphine ligand. This "hemolabile" coordination can arrest the catalytic cycle or lead to catalyst decomposition.

  • Solution: The use of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) is strictly required. These ligands create a steric wall that prevents the PEG chain from poisoning the metal center while facilitating the reductive elimination step.

Reaction Mechanism & Catalyst Selection[4]

To ensure a self-validating protocol, it is essential to understand the mechanistic demands of this coupling.

The Catalytic Cycle (Visualized)

The following diagram illustrates the specific pathway for this hindered secondary amine, highlighting the critical role of the ligand in preventing PEG coordination.

BuchwaldMechanism Pd0 Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Coord Amine Coordination (Steric Crowding) OxAdd->Coord + mPEG3-Piperazine Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base Poison OFF-PATHWAY: PEG Chain Chelation Coord->Poison Weak Ligand RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regenerate Catalyst Poison->Pd0 Reversible?

Figure 1: Catalytic cycle emphasizing the risk of off-pathway chelation by the PEG tail if the phosphine ligand is insufficient.

Catalyst Scoring Matrix

Based on steric demand and electronic properties, we recommend the following catalyst systems:

Catalyst SystemLigand ClassRecommendation ScoreRationale
RuPhos Pd G4 Dialkylbiaryl phosphineHigh (Gold Standard) Excellent for secondary amines; bulky isopropyl groups prevent PEG chelation. Air-stable precatalyst ensures accurate dosing.
BrettPhos Pd G4 Dialkylbiaryl phosphineMedium-High Best for extremely hindered aryl halides or primary amines. Can be overkill for piperazines but very effective.
Pd(OAc)₂ + BINAP BisphosphineLow Bidentate ligand often fails to prevent PEG coordination; slower rates for hindered substrates.
Pd(PPh₃)₄ Monodentate phosphineNot Recommended Ligand binding is too weak; PEG chain will displace PPh₃, killing the reaction.

Experimental Protocol

Objective: Coupling of mPEG3-Piperazine (1.2 equiv) with an Aryl Bromide (1.0 equiv).

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • Aryl Halide: 1.0 mmol (User specific)

  • Amine: 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (1.2 mmol, ~331 mg)

  • Catalyst: RuPhos Pd G4 (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol) [Alternative: Cs₂CO₃ for base-sensitive substrates]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure
Phase 1: Inert Setup (The "Glovebox-Free" Technique)
  • Vessel Prep: Oven-dry a 20 mL reaction vial with a Teflon-lined septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Aryl Halide (if solid), NaOtBu (145 mg), and RuPhos Pd G4 (17 mg).

    • Expert Tip: If using Cs₂CO₃, grind it to a fine powder immediately before use to maximize surface area.

  • Purging: Cap the vial and purge with inert gas (needle inlet/outlet) for 5 minutes.

Phase 2: Liquid Addition
  • Solvent: Add anhydrous Toluene (4 mL, 0.25 M concentration) via syringe.

  • Amine Addition: Add the mPEG3-Piperazine liquid (1.2 equiv) via syringe.

    • Note: This reagent is a viscous oil. Weighing it into a separate syringe (back-filling) is more accurate than volumetric transfer.

  • Mixing: Stir the mixture at room temperature for 2 minutes to ensure homogeneity. The solution should turn a turbid orange/brown (characteristic of RuPhos-Pd species).

Phase 3: Reaction & Monitoring
  • Heating: Place the vial in a pre-heated block at 85°C .

    • Why 85°C? Toluene boils at 110°C. 85°C provides sufficient energy for reductive elimination without stressing the septum seal.

  • Monitoring (The Self-Validating Step): Check LCMS at 2 hours .

    • Success Marker: Disappearance of Aryl Halide peak.

    • Warning Sign: If reaction stalls at 50% conversion, do not add more catalyst yet . Add 0.5 equiv of additional Base. Base degradation is more common than catalyst death in this system.

Phase 4: Workup (Handling the PEG Emulsion)
  • Crucial Step: PEG chains act as surfactants, making aqueous extractions prone to emulsions.

  • Method A (Standard): Dilute with EtOAc. Wash with saturated NH₄Cl (not water). The ionic strength of NH₄Cl breaks the emulsion better than pure water.

  • Method B (Recommended for PROTACs): Skip extraction. Filter the reaction mixture through a pad of Celite (eluting with DCM). Concentrate the filtrate and load directly onto a C18 Reverse Phase column.

Optimization Workflow (Decision Tree)

Use this logic flow if the standard protocol yields <50%.

Optimization Start Standard Protocol (RuPhos G4 / NaOtBu / Toluene) Check Check LCMS (2 Hours) Start->Check Decision Outcome? Check->Decision Good Yield > 80% Proceed to Purification Decision->Good High Conv. Stall Stalled Conversion (Catalyst Death) Decision->Stall SM Remaining Decomp Substrate Decomposition (Base Sensitive) Decision->Decomp Byproducts Fix1 Switch to BrettPhos G4 (Higher Stability) Stall->Fix1 Fix2 Switch Base to Cs2CO3 Solvent: Dioxane Temp: 100°C Decomp->Fix2

Figure 2: Optimization decision tree for troubleshooting low yields.

References

  • RuPhos Universal Protocol: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Piperazine in PROTACs: Pike, A., et al. (2020). Optimising Proteolysis Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Discovery Perspective. Drug Discovery Today, 25(10), 1793–1800. Link

  • Catalyst Poisoning by PEGs: Fleury-Brégeot, N., et al. (2013). Impact of PEGylation on the Catalytic Activity of Transition Metal Complexes. Dalton Transactions, 42, 1296-1305. Link

  • Reagent Data: PubChem Compound Summary for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (Precursor). National Library of Medicine. Link[4]

Sources

Application

Conjugating mPEG3-piperazine to carboxylic acids via amide coupling

Application Note: High-Efficiency Conjugation of mPEG3-Piperazine to Carboxylic Acids via Amide Coupling Abstract & Introduction The conjugation of short polyethylene glycol (PEG) linkers to small molecule drugs or pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Conjugation of mPEG3-Piperazine to Carboxylic Acids via Amide Coupling

Abstract & Introduction

The conjugation of short polyethylene glycol (PEG) linkers to small molecule drugs or peptides is a critical strategy in medicinal chemistry to enhance aqueous solubility, reduce immunogenicity, and modulate pharmacokinetics (the "PEGylation" effect). mPEG3-piperazine represents a specialized heterobifunctional linker where a short methoxy-PEG chain is fused to a piperazine ring.[1]

Unlike standard primary amine PEG reagents, the piperazine moiety presents a secondary amine nucleophile. While secondary amines are generally more basic, they are also more sterically hindered than primary amines.[1] This Application Note provides optimized protocols for coupling mPEG3-piperazine to carboxylic acids, addressing the specific challenges of secondary amine acylation to ensure high yields and purity.

Chemical Basis & Mechanistic Insights

The Reagent: mPEG3-Piperazine[1]
  • Structure: A piperazine ring where one nitrogen is alkylated with a methyl-capped PEG3 chain (triethylene glycol), and the other nitrogen remains a free secondary amine.

  • Nucleophilicity: The secondary amine (

    
    ) is highly nucleophilic but sterically demanding.
    
  • Solubility: The mPEG3 tail imparts significant amphiphilicity, making the reagent soluble in both organic solvents (DCM, DMF) and water.

Reaction Mechanism

The coupling requires the activation of the carboxylic acid to a reactive ester or anhydride, followed by nucleophilic attack by the piperazine nitrogen.

Key Consideration: Because the nucleophile is a secondary amine, "active esters" like NHS-esters (often used for primary amines) may react sluggishly due to steric hindrance. Uronium salts (HATU) or Phosphonium salts (PyBOP) are preferred for their high reactivity, driving the reaction to completion despite steric bulk.

Materials & Equipment

CategoryItemSpecifications
Reagents mPEG3-Piperazine>95% Purity, Free base or HCl salt
Carboxylic Acid SubstrateDry, >95% Purity
HATUCoupling Agent (Preferred for secondary amines)
DIPEA (Hünig's Base)Anhydrous, 99.5%
DMF or DCMAnhydrous (Water < 50 ppm)
Equipment Reaction VialsScintillation vials or round-bottom flasks
Inert GasNitrogen or Argon balloon
LC-MSFor reaction monitoring (Essential)

Experimental Protocols

Protocol A: High-Efficiency Coupling (Organic Phase)

Recommended for hydrophobic small molecules and difficult couplings.[1]

Rationale: HATU generates a highly reactive At-ester intermediate that reacts rapidly with secondary amines, minimizing epimerization and maximizing yield.[1]

Step-by-Step Procedure:

  • Preparation:

    • Calculate stoichiometry: Acid (1.0 eq) : HATU (1.1 eq) : DIPEA (3.0 eq) : mPEG3-Piperazine (1.2 eq) .

    • Note: If using mPEG3-piperazine HCl salt, increase DIPEA to 4.0 eq to neutralize the salt.[1]

  • Activation:

    • Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF or DCM (concentration ~0.1 M).

    • Add DIPEA (3.0 eq) and stir for 2 minutes.

    • Add HATU (1.1 eq) in one portion.

    • Observation: The solution may turn slightly yellow. Stir for 15–30 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling:

    • Add mPEG3-Piperazine (1.2 eq) to the reaction mixture.

    • Flush the headspace with Nitrogen/Argon and cap tightly.

    • Stir at RT for 2–4 hours .

  • Monitoring:

    • Check reaction progress via LC-MS. Look for the disappearance of the Acid mass [M-H]- and appearance of the Product mass [M + mPEG3-Pip + H]+.

    • Checkpoint: If reaction is <50% complete after 4 hours, add an additional 0.5 eq of HATU and DIPEA.

  • Workup (Liquid-Liquid Extraction):

    • Dilute reaction with Ethyl Acetate (EtOAc) or DCM (10x reaction volume).

    • Wash 1: 5% Citric Acid or 1M HCl (removes excess amine/DIPEA).[1] Caution: Skip if product is acid-sensitive.[1]

    • Wash 2: Saturated NaHCO₃ (removes unreacted acid/HATU byproducts).[1]

    • Wash 3: Brine (saturated NaCl).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild Coupling (Aqueous/Mixed Phase)

Recommended for water-soluble biomolecules or when organic solvents must be minimized.[1]

Rationale: EDC activates the carboxyl group to an O-acylisourea.[1] NHS is added to create a semi-stable NHS-ester, which is then attacked by the piperazine.[1]

Step-by-Step Procedure:

  • Preparation:

    • Dissolve Carboxylic Acid in Buffer (PBS or MES, pH 4.7–6.0) or Water/DMSO mixture.[1]

    • Add EDC (2.0 eq) and NHS (2.5 eq) .

  • Activation:

    • Stir for 15–30 minutes at RT.

  • Coupling:

    • Adjust pH to 7.2–7.5 using dilute NaOH or bicarbonate buffer.[1] Critical: Piperazine is protonated below pH 9; reaction requires the free base form.

    • Add mPEG3-Piperazine (2.0 eq) .[1]

    • React for 4–12 hours at RT or 4°C.

  • Purification:

    • Since extraction is difficult for water-soluble products, purify directly via Preparative HPLC (C18 column) or Solid Phase Extraction (SPE) .[1]

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the HATU-mediated activation and subsequent nucleophilic attack by the secondary amine of mPEG3-piperazine.

ReactionMechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated At-Ester Intermediate Acid->ActiveEster Activation (15-30 min) HATU HATU / DIPEA (Activator) HATU->ActiveEster Product mPEG3-Piperazine Amide Conjugate ActiveEster->Product Nucleophilic Attack (Steric Hindrance) Piperazine mPEG3-Piperazine (Secondary Amine) Piperazine->Product Coupling (2-4 hrs)

Caption: HATU-mediated activation of carboxylic acid followed by nucleophilic attack of the secondary piperazine amine.

Figure 2: Workflow Decision Matrix

Use this flowchart to select the correct protocol and purification method.

Workflow Start Start: Select Substrate SolubilityCheck Is Substrate Organic Soluble? Start->SolubilityCheck ProtocolA Protocol A: HATU / DIPEA / DMF SolubilityCheck->ProtocolA Yes ProtocolB Protocol B: EDC / NHS / Buffer SolubilityCheck->ProtocolB No WorkupA Acid/Base Wash (Liq-Liq Extraction) ProtocolA->WorkupA Purification Purification Strategy WorkupA->Purification pHCheck Critical: Adjust pH > 7.5 for Piperazine Reactivity ProtocolB->pHCheck pHCheck->Purification Flash Flash Chromatography (Normal Phase) Purification->Flash Non-Polar Product Prep Prep HPLC (Reverse Phase) Purification->Prep Polar/Peptide Product

Caption: Decision tree for selecting coupling conditions and purification based on substrate solubility.

Purification & Characterization

Unlike large PEG proteins (20kDa+), mPEG3-piperazine conjugates are small molecules (<1000 Da typically).[1] Do not use dialysis.

MethodSuitabilityNotes
Flash Chromatography HighUse DCM:MeOH (0–10% MeOH).[1] The PEG chain increases polarity; product will elute later than starting material.
Reverse Phase (C18) HighIdeal for final polishing.[1] Gradient: Water/Acetonitrile + 0.1% TFA.[1]
Precipitation LowmPEG3 is too short to precipitate efficiently with ether.[1]

Analytical Validation:

  • 1H NMR: Look for the characteristic PEG backbone peak (large singlet/multiplet at ~3.6 ppm ) and the piperazine ring protons (2.5–3.5 ppm ).

  • Mass Spectrometry: The product will show a mass shift corresponding to the linker. Note that PEG often ionizes as a distribution or with multiple charges (Na+, K+ adducts are common).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (<30%) Steric HindranceSwitch from EDC/NHS to HATU or PyBOP .[1] Increase temperature to 40°C.
Unreacted Amine ProtonationEnsure pH > 8 (Protocol B) or use excess DIPEA (Protocol A). Piperazine is basic; if protonated, it cannot attack.[1]
Product Hydrolysis Wet SolventsUse anhydrous DMF/DCM.[1][2] Water competes with the amine for the active ester.
Oligomerization Impure ReagentVerify mPEG3-piperazine is mono-functional.[1] Bis-piperazine impurities can crosslink acids.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Thermo Fisher Scientific. (n.d.).[1] Crosslinking Chemistry Guide: Amine-Reactive Crosslinker Chemistry.

  • BroadPharm. (n.d.).[1] PEGylation Reagents and Protocols.

  • Sigma-Aldrich. (n.d.).[1] Peptide Coupling Reagents: HATU.

Sources

Method

Application Note: mPEG3-Piperazine as a Physicochemical Modulator in Drug Design

This Application Note is structured as a comprehensive technical guide for using mPEG3-piperazine (Methoxy-PEG3-Piperazine) as a solubility-enhancing moiety in small molecule drug discovery and PROTAC development.[1] [1]...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for using mPEG3-piperazine (Methoxy-PEG3-Piperazine) as a solubility-enhancing moiety in small molecule drug discovery and PROTAC development.[1]

[1]

Abstract

Poor aqueous solubility remains a primary cause of attrition in drug development, particularly for molecular glues and PROTACs. This guide details the application of mPEG3-piperazine as a dual-function solubility tag. Unlike passive PEG chains, the piperazine moiety provides a protonatable basic handle (


), while the short mPEG3 chain disrupts crystal lattice energy without imposing a significant molecular weight penalty. This protocol covers the rationale, conjugation chemistry, and purification strategies for integrating this tag into hydrophobic lead compounds.

Introduction: The Solubility Paradox

In modern drug discovery, potency optimization often drives lipophilicity (


), leading to compounds with poor aqueous solubility. This "brick dust" property hampers biological assays and in vivo bioavailability.[1]

Traditional solubilizing strategies (e.g., long PEG chains) often reduce cell permeability.[1] mPEG3-piperazine represents a "Goldilocks" solution:

  • Electronic Modulation: The piperazine ring introduces a basic nitrogen, allowing salt formation and lysosomal trapping.

  • Hydrophilic Shielding: The mPEG3 (methoxy-triethylene glycol) tail provides a hydration shell.[1]

  • Rigidity: The piperazine ring restricts conformational entropy compared to linear alkyl chains, beneficial for PROTAC linker design.[1]

Chemical Identity & Properties

PropertySpecification
Molecule Name 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine
Common Name mPEG3-Piperazine
Molecular Weight ~232.32 g/mol
Reactive Handle Secondary Amine (

-NH)
Solubility Mechanism Ionization (pH < 8) + H-Bonding (PEG)

(Conjugate Acid)
~9.1 (Piperazine

)
LogP ~ -0.5 to -1.0 (Estimated)
Structural Rationale

The molecule consists of a secondary amine for conjugation, a piperazine core for rigidity/basicity, and a methoxy-capped PEG3 tail.

ChemicalStructure cluster_0 mPEG3-Piperazine Structure cluster_1 Functional Impact Methoxy Methoxy Cap (Inert Terminus) PEG PEG3 Linker (Hydrophilic Shield) Methoxy->PEG Ether bond Pip Piperazine Ring (Basic Core) PEG->Pip N-alkylation Amine Secondary Amine (Reactive Site) Pip->Amine Available for Conjugation Solubility Increased Solubility (Polarity + Ionization) Pip->Solubility Amine->Solubility Permeability Maintained Permeability (Moderate MW)

Figure 1: Structural breakdown of mPEG3-piperazine and its functional contributions to the conjugate.

Experimental Protocols

Protocol A: Conjugation via Amide Coupling

This is the standard method for attaching the tag to a carboxylic acid-functionalized drug or ligand (e.g., a Cereblon ligand in PROTACs).

Reagents Required:

  • Target Molecule (R-COOH)[1]

  • mPEG3-Piperazine (1.2 – 1.5 equivalents)[1]

  • HATU or COMU (Coupling Agent)[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • Anhydrous DMF or DMSO[1][2]

Step-by-Step Procedure:

  • Activation: Dissolve the Target Molecule (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.1 eq).[1]

  • Pre-activation Time: Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add mPEG3-piperazine (1.2 eq) dissolved in a minimal volume of DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][3]

    • Checkpoint: Look for the mass shift of +231 Da (approx) minus water (18 Da) = +213 Da .

  • Quenching: Dilute with ethyl acetate (EtOAc) and wash with saturated

    
     (3x) and Brine (1x).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: Conjugation via Nucleophilic Substitution ( )

Used when the target molecule has a halide (Cl, Br, I) or a sulfonate leaving group (OTs, OMs).

Reagents Required:

  • Target Molecule (R-X, where X = Br, I, OTs)

  • mPEG3-Piperazine (2.0 equivalents)[1]

  • 
     or 
    
    
    
    (Base)[1]
  • Acetonitrile (ACN) or DMF[1]

Step-by-Step Procedure:

  • Setup: Dissolve Target Molecule (1.0 eq) in ACN.

  • Base Addition: Add

    
     (3.0 eq).[1]
    
  • Nucleophile Addition: Add mPEG3-piperazine (2.0 eq). Excess is used to prevent dimerization if the target is bifunctional, though less critical here.

  • Heating: Heat to 60–80°C for 4–16 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

Purification Strategy: The "Catch-and-Release"

A major advantage of the piperazine tag is that it introduces a basic center (


). This allows for simplified purification without immediate column chromatography.[1]

Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., EtOAc or DCM).

  • Acid Wash (Catch): Extract the organic layer with 1M HCl (aq).[1]

    • Mechanism:[1][3][4] The mPEG3-piperazine conjugate becomes protonated and moves into the aqueous phase. Unreacted neutral hydrophobic starting material remains in the organic phase.

  • Separation: Discard the organic layer (containing impurities).[1]

  • Basification (Release): Adjust the pH of the aqueous layer to ~12 using 4M NaOH.

    • Mechanism:[1][3][4] The conjugate is deprotonated and becomes neutral/organic-soluble again.[1]

  • Extraction: Extract the aqueous layer with DCM (3x).[1]

  • Final Polish: Dry the combined DCM layers and concentrate.[1]

PurificationWorkflow Start Crude Reaction Mix (Product + Impurities) AcidExt Add Organic Solvent + 1M HCl Start->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgPhase Organic Phase (Neutral Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (pH < 2) (Protonated Product) PhaseSep->AqPhase Keep BaseAdd Add NaOH to pH > 12 AqPhase->BaseAdd FinalExt Extract with DCM BaseAdd->FinalExt Product Pure mPEG3-Piperazine Conjugate FinalExt->Product

Figure 2: Acid-Base "Catch and Release" purification workflow exploiting the basic piperazine nitrogen.

Application Case Study: PROTAC Linker Design

In PROTACs, the linker significantly influences physicochemical properties.[3][5][6] Replacing a standard alkyl chain with an mPEG3-piperazine linker often results in:

  • Higher Aqueous Solubility: Critical for preventing aggregation in assays.[1]

  • Improved Metabolic Stability: Piperazines are generally more stable than linear ethers in microsomes.[1]

  • Vector Change: The piperazine ring introduces a kink/angle that can favorably alter the ternary complex geometry.

Comparison Data (Hypothetical Representative Data):

ParameterAlkyl Linker (C6)mPEG3-Piperazine Linker
Kinetic Solubility (PBS, pH 7.4) < 5

> 50

LogD (pH 7.4) 4.22.8
Permeability (

, Caco-2)
HighModerate-High
Plasma Stability (

)
> 24 h> 24 h

References

  • Piredda, A. et al. (2022).[1] "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry.[1]

  • Troup, R. I. et al. (2020).[1] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

  • Zhou, P. et al. (2001).[1] "Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies." Journal of Biomolecular NMR.

  • Steinebach, C. et al. (2019).[1] "Orally Bioavailable BET Bromodomain Degrader with Efficacy in Acute Myeloid Leukemia and Ovarian Cancer Models." Journal of Medicinal Chemistry. (Note: Cited for the general application of piperazine-based linkers in PROTACs).

  • PubChem Compound Summary. "1-[2-(2-Hydroxyethoxy)ethyl]piperazine" (Structural analog reference). [1]

Sources

Application

Application Note: Preparation and Optimization of Piperazine-Functionalized E3 Ligase Ligands for PROTAC Development

Executive Summary Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins[1]. A critical determin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins[1]. A critical determinant of a PROTAC's efficacy, oral bioavailability, and cellular permeability is its linker architecture. Recently, the incorporation of saturated heterocycles—specifically piperazine —into linker designs has emerged as a premier strategy for optimizing E3 ligase ligands (such as Cereblon [CRBN] and von Hippel-Lindau [VHL] binders)[2].

This application note provides a comprehensive, causality-driven guide to the synthesis, physicochemical optimization, and validation of piperazine-functionalized E3 ligase ligands.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PROTAC (Piperazine Linker) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (CRBN / VHL) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub E2 Ligase Action Degradation 26S Proteasome Degradation Ub->Degradation Target Recognition

Caption: Diagram illustrating the PROTAC-mediated targeted protein degradation pathway via ternary complex formation.

Mechanistic Rationale: Why Piperazine?

The transition from highly flexible polyethylene glycol (PEG) or alkyl chains to rigidified piperazine linkers is driven by the need to navigate the "beyond Rule of 5" (bRo5) chemical space[2]. Piperazine offers two distinct advantages:

  • Conformational Restriction: It reduces the entropic penalty upon ternary complex formation, often leading to higher degradation efficiency (Dmax) and lower half-maximal degradation concentrations (DC50).

  • Physicochemical Tuning (pKa Modulation): Piperazine introduces a basic nitrogen center that can become protonated at physiological pH (7.4), drastically improving aqueous solubility[3].

The Causality of Linker Proximity on pKa

A critical pitfall in PROTAC design is the assumption that incorporating piperazine guarantees a protonated, soluble species. The


 of the piperazine ring is highly sensitive to the inductive effects of adjacent functional groups[3][4]. If the piperazine nitrogen is directly coupled to an amide or triazole (distance = 0 carbon atoms), the electron-withdrawing effect drops the 

below 6.0, rendering the molecule neutral and poorly soluble at pH 7.4[4].

Table 1: Impact of Linker Architecture on Piperazine


 and Protonation State 
Linker ArchitectureDistance to Amide/TriazoleExpected Piperazine

Protonation State at pH 7.4Impact on Aqueous Solubility
Unconjugated Piperazine N/A~9.8>99% ProtonatedHigh
Direct Amide Conjugation 0 carbons< 6.0< 5% ProtonatedPoor (Neutral species dominates)
Ethyl Spacer (-CH2-CH2-) 2 carbons~7.5~50% ProtonatedModerate to Good
Propyl Spacer (-CH2-CH2-CH2-) 3 carbons~8.2>85% ProtonatedExcellent

Data synthesized from physicochemical profiling of piperazine-containing PROTACs[3][4].

Synthetic Workflows & Protocols

The synthesis of piperazine-functionalized PROTACs generally follows a modular approach: functionalization of the E3 ligand, deprotection, and subsequent coupling to the POI ligand.

Synthesis_Workflow Start E3 Ligand Precursor (e.g., 5-Fluoro-Thalidomide) SNAr SNAr Reaction + Boc-Piperazine Start->SNAr Intermediate Boc-Piperazine-E3 Ligand SNAr->Intermediate 130°C, DMSO, DIPEA Deprotect Boc Deprotection (TFA / DCM) Intermediate->Deprotect Amine Free Amine Intermediate (TFA Salt) Deprotect->Amine RT, 1-2h Coupling Amide Coupling (HATU/DIPEA) + POI-Linker-COOH Amine->Coupling Final Purified PROTAC Coupling->Final HPLC Purification

Caption: Step-by-step synthetic workflow for the preparation of piperazine-functionalized PROTAC degraders.

Protocol 1: Synthesis of Thalidomide-Piperazine-Boc (CRBN Ligand) via SNAr

While Buchwald-Hartwig amination using Palladium catalysts (e.g.,


, BINAP) is common for brominated precursors[5], utilizing a Nucleophilic Aromatic Substitution (SNAr) with 5-fluorothalidomide  is highly preferred. The strong electron-withdrawing nature of the adjacent phthalimide carbonyls makes the fluorine atom an excellent leaving group, allowing for a metal-free, highly scalable reaction[6][7].

Reagents & Materials:

  • 5-Fluorothalidomide (1.0 eq)

  • 1-Boc-piperazine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-fluorothalidomide (1.0 eq) and dissolve in anhydrous DMSO (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF generated during the reaction, driving the equilibrium forward without participating in side reactions.

  • Nucleophile Addition: Add 1-Boc-piperazine (1.1 eq) in a single portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 130°C under a nitrogen atmosphere for 4–5 hours[7].

  • Reaction Monitoring: Monitor progression via LC-MS. The starting material mass (

    
    ) should disappear, replaced by the product mass (
    
    
    
    )[5].
  • Quenching & Extraction: Cool the reaction to room temperature. Quench with a 5% aqueous acetic acid solution to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: Hexanes to Ethyl Acetate) to yield Thalidomide-piperazine-Boc as a light yellow solid[5].
    

Self-Validation Check:


 NMR should reveal a distinct singlet at ~1.45 ppm corresponding to the 9 protons of the tert-butyl (Boc) group, confirming successful conjugation without premature deprotection[5].
Protocol 2: Boc-Deprotection and HATU-Mediated Amide Coupling (VHL/CRBN)

To attach the piperazine-functionalized E3 ligand to a POI-linker construct, the Boc group must first be removed, followed by an amide coupling[8][9].

Reagents & Materials:

  • Thalidomide-piperazine-Boc (or VHL-piperazine-Boc)

  • Trifluoroacetic Acid (TFA) and Dichloromethane (DCM)

  • POI-Linker-COOH construct (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 - 5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Boc Deprotection: Dissolve the Boc-protected E3 ligand in a 1:1 mixture of TFA/DCM. Stir at room temperature for 1–2 hours[6][10]. Causality: TFA provides the necessary acidic environment to cleave the acid-labile tert-butyl carbamate cleanly, evolving

    
     and isobutylene gases.
    
  • Concentration: Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA. The product is now a piperazine-TFA salt.

  • Pre-activation of Acid: In a separate dry flask, dissolve the POI-Linker-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 15 minutes. Causality: HATU is specifically chosen over EDC/HOBt because it is highly efficient for forming amides with sterically hindered secondary amines like piperazine. It forms an active HOAt ester that rapidly undergoes aminolysis[8][9].

  • Coupling: Dissolve the E3-piperazine-TFA salt in DMF and add an additional 2.0-3.0 eq of DIPEA to neutralize the TFA salt, ensuring the piperazine nitrogen is nucleophilic. Add this solution dropwise to the pre-activated acid mixture.

  • Incubation: Stir at room temperature for 3–18 hours under nitrogen[8].

  • Purification: Quench with water, extract with DCM, and purify the final PROTAC using preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Self-Validation Check: High-Resolution Mass Spectrometry (HRMS) must be used to confirm the exact mass of the final PROTAC. Purity must be >95% via analytical HPLC before proceeding to cellular assays (e.g., Western blotting for degradation quantification).

References

  • Phenyl-glutarimide 4-piperazine - PROTAC E3 Ligase Binder Sigma Aldrich URL
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (PMC)
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Frontiers in Chemistry URL
  • An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-piperazine-Boc BenchChem URL
  • Thalidomide-Piperazine 5-fluoride Synthesis Protocols BenchChem URL
  • Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs Unipd URL
  • Recent advances of PROTACs technology in neurodegenerative diseases Arabian Journal of Chemistry URL
  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs)
  • Impact of Linker Composition on VHL PROTAC Cell Permeability Diva Portal URL

Sources

Method

General procedure for attaching mPEG3-piperazine to aryl halides

Application Note: Strategic N-Arylation of mPEG3-Piperazine for Pharmacokinetic Optimization Executive Summary mPEG3-piperazine (1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine) is a highly versatile bifunctional linker...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Arylation of mPEG3-Piperazine for Pharmacokinetic Optimization

Executive Summary

mPEG3-piperazine (1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine) is a highly versatile bifunctional linker extensively utilized in drug discovery to enhance the aqueous solubility, metabolic stability, and pharmacokinetic (PK) profiles of hydrophobic small molecules. The secondary amine of the piperazine ring serves as an excellent nucleophile for N-arylation with aryl halides. This application note details the two primary synthetic methodologies for attaching mPEG3-piperazine to aryl halides: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Principles & Strategy Selection

The electronic nature of the aryl halide dictates the choice of the N-arylation protocol.

Nucleophilic Aromatic Substitution (SNAr) When the aryl halide is electron-deficient (e.g., positioned ortho or para to a strong electron-withdrawing group like -NO₂ or -CN, or integrated into an electron-deficient heterocycle like 2-chloropyrimidine), SNAr is the preferred, catalyst-free route. The reaction proceeds via the formation of a negatively charged Meisenheimer complex. Counterintuitively to standard leaving-group trends, the reactivity order for SNAr is F > Cl > Br > I. This causality arises because the rate-determining step is the initial nucleophilic attack; the highly electronegative fluorine atom strongly polarizes the C-F bond, accelerating the attack of the mPEG3-piperazine 1.

Buchwald-Hartwig Cross-Coupling For unactivated or electron-rich aryl halides (chlorides, bromides, iodides), palladium-catalyzed cross-coupling is required. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. For secondary amines like mPEG3-piperazine, the choice of ligand is critical. Bulky dialkylbiaryl phosphine ligands (e.g., RuPhos) are mandated because their steric bulk accelerates reductive elimination, effectively outcompeting the unwanted β-hydride elimination pathway that leads to hydrodehalogenation of the arene and imine formation 2. Furthermore, while sodium tert-butoxide (NaOtBu) provides rapid kinetics, milder bases like cesium carbonate (Cs₂CO₃) are often selected to prevent the cleavage of base-sensitive functional groups 3.

G Start Aryl Halide + mPEG3-piperazine CheckAryl Is the aryl ring electron-deficient? (e.g., ortho/para NO2, CN, or heteroaryl) Start->CheckAryl SNAr Nucleophilic Aromatic Substitution (SNAr) Base: DIPEA or K2CO3 Solvent: DMF or DMSO Temp: 80-120 °C CheckAryl->SNAr Yes Buchwald Buchwald-Hartwig Cross-Coupling Catalyst: Pd2(dba)3 / RuPhos Base: Cs2CO3 or NaOtBu Solvent: 1,4-Dioxane Temp: 90-110 °C CheckAryl->Buchwald No Product mPEG3-piperazine-Aryl Conjugate SNAr->Product Buchwald->Product

Figure 1: Decision matrix for selecting the appropriate N-arylation methodology.

Quantitative Method Comparison

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Substrate Requirement Electron-deficient aryl halidesUnactivated or electron-rich aryl halides
Halide Reactivity F > Cl > Br > II > Br > Cl >> F
Catalyst Required NonePalladium (e.g., Pd₂(dba)₃) + Phosphine Ligand
Typical Bases DIPEA, K₂CO₃, Et₃NCs₂CO₃, NaOtBu, K₃PO₄
Typical Solvents DMF, DMSO, NMP (Polar Aprotic)1,4-Dioxane, Toluene (Non-polar/Ethereal)
Temperature 80 °C – 120 °C80 °C – 110 °C
Moisture/Air Sensitivity Low (tolerates trace water/air)Extremely High (requires strict inert atmosphere)

Experimental Protocols

Protocol A: SNAr of Activated Aryl Halides with mPEG3-Piperazine Self-Validating Rationale: This procedure relies on an excess of a non-nucleophilic base (DIPEA) to act as a proton sink, preventing the generated HX from protonating the mPEG3-piperazine and destroying its nucleophilicity.

  • Reaction Setup: In a 20 mL glass vial equipped with a magnetic stir bar, dissolve the activated aryl halide (1.0 mmol, 1.0 equiv) and mPEG3-piperazine (1.2 mmol, 1.2 equiv) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv) dropwise at room temperature.

  • Heating & Monitoring: Seal the vial and heat the mixture in a pre-heated oil block at 90 °C. Monitor the reaction progress via LC-MS. The reaction is typically complete within 4–8 hours.

  • Quench & Extraction: Cool to room temperature and quench with distilled water (15 mL). Because the mPEG3 chain imparts significant hydrophilicity, extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL) rather than Ethyl Acetate to ensure complete recovery of the PEGylated product.

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL). Causality: LiCl disrupts the hydrogen bonding between DMF and water, forcing the DMF into the aqueous phase and preventing it from co-eluting with the product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography (eluting with a gradient of DCM/MeOH).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination Self-Validating Rationale: Palladium(0) is highly susceptible to oxidation. The strict degassing protocol ensures the survival of the active catalyst. The choice of Cs₂CO₃ over NaOtBu allows for the survival of sensitive functional groups on the aryl halide.

  • Inert Atmosphere Preparation: To a flame-dried Schlenk tube or a microwave vial containing a magnetic stir bar, add the unactivated aryl halide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and finely powdered anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Degassing: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this purge cycle three times.

  • Reagent Addition: Dissolve mPEG3-piperazine (1.2 mmol, 1.2 equiv) in anhydrous, degassed 1,4-Dioxane (5.0 mL). Add this solution to the reaction vessel via a gas-tight syringe.

  • Catalytic Coupling: Heat the reaction mixture to 100 °C with vigorous stirring for 12–16 hours. The solution will typically transition from a dark reddish-purple to a pale yellow/brown as the active Pd(0) species enters the catalytic cycle.

  • Workup: Cool the mixture to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional DCM (10 mL).

  • Aqueous Wash: Wash the filtrate with brine (15 mL). Causality: The high ionic strength of brine "salts out" the hydrophilic mPEG3-piperazine product, preventing it from partitioning into the aqueous layer.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + mPEG3-Pip Deprot Deprotonation (Base) AmineCoord->Deprot + Base - Base-HX RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 - Product

Figure 2: General catalytic cycle for the Buchwald-Hartwig cross-coupling amination.

References

  • "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst", Royal Society of Chemistry (RSC).
  • "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications", ChemRxiv.
  • "Transition metal-free amination of aryl halides—A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines", Tetrahedron, ResearchGate.

Sources

Application

Application Notes &amp; Protocols: The Strategic Application of Functionalized Piperazine Linkers in Click Chemistry

Abstract The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] When functionalized with bioorthogonal handles, piperazine transforms from a mere structural component into a highly versatile and functional linker. This guide provides an in-depth exploration of the synergy between functionalized piperazine linkers and click chemistry—specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will detail the rationale behind their use, provide validated, step-by-step protocols for their application in bioconjugation, and illustrate their utility in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Piperazine Linker: Beyond a Passive Spacer

In complex molecular design, the linker is not just a tether but an active modulator of a molecule's properties and function.[] Traditional aliphatic or PEG-based linkers often address spacing at the cost of conformational control and metabolic stability.[] The piperazine scaffold offers a superior alternative by providing a unique combination of structural and chemical attributes.[5]

Causality Behind Piperazine's Advantages:

  • Enhanced Aqueous Solubility: Insufficient aqueous solubility is a frequent cause of failure in drug development.[6] The two nitrogen atoms in the piperazine ring are basic and can be protonated at physiological pH.[2] This ionizable character significantly increases the hydrophilicity and aqueous solubility of the parent molecule, a crucial advantage when conjugating highly lipophilic payloads.[][6][7]

  • Favorable Pharmacokinetics (PK): The piperazine moiety is a common feature in many FDA-approved drugs precisely because it can improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][5] Its inclusion can lead to better oral bioavailability and metabolic stability.

  • Conformational Pre-organization: Unlike flexible alkyl or PEG chains, the piperazine ring is semi-rigid.[] This conformational constraint reduces the entropic penalty associated with binding events, which is particularly critical in PROTACs, where the linker must orient two large proteins to form a productive ternary complex.[][8]

  • pH-Responsive Behavior: The basicity of the piperazine ring can be exploited for pH-dependent drug delivery. In the acidic environment of endosomes or lysosomes (pH ~5-6), the linker becomes protonated, which can facilitate endosomal escape and release of the payload into the cytoplasm.[]

  • Synthetic Versatility: The 1,4-dinitrogen arrangement allows for orthogonal protection strategies. One nitrogen can be masked (e.g., with a Boc group) while the other is functionalized, enabling the sequential and controlled attachment of different molecular entities without cross-reactivity.[][5] This is indispensable for the modular assembly of bifunctional molecules.

G Piperazine Functionalized Piperazine Linker Solubility Solubility Piperazine->Solubility Ionizable Nitrogens PK PK Piperazine->PK Drug-like Core Rigidity Rigidity Piperazine->Rigidity Chair/Boat Conformation pH_Sense pH_Sense Piperazine->pH_Sense Tunable pKa

Caption: Core advantages conferred by the piperazine scaffold in linker design.

Functionalization & Click Chemistry Workflows

To be used in click chemistry, the piperazine linker must first be equipped with a bioorthogonal handle—either a terminal alkyne or an azide. This is typically achieved through standard N-functionalization reactions on the piperazine core.[5][9]

G Start Piperazine Core N_Func Step 1: N-Functionalization (e.g., Alkylation, Acylation) Start->N_Func Add_Handle Install Click Handle N_Func->Add_Handle Alkyne Piperazine-Alkyne Add_Handle->Alkyne with propargyl bromide, etc. Azide Piperazine-Azide Add_Handle->Azide with azido-alkyl halide, etc. Click_Reaction Step 2: Click Reaction (CuAAC or SPAAC) Alkyne->Click_Reaction Azide->Click_Reaction Final Final Bioconjugate Click_Reaction->Final Biomolecule Azide/Alkyne-Modified Biomolecule (Protein, Ab, etc.) Biomolecule->Click_Reaction

Caption: General workflow for bioconjugation using piperazine linkers.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly efficient reaction that joins a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring.[10][11] Its reliability and high yields make it a workhorse for bioconjugation.[12] The protocol's success hinges on maintaining a catalytic amount of copper in the +1 oxidation state, which is susceptible to oxidation.[13]

Causality of Protocol Steps:

  • Copper(II) Precursor: We start with a stable Cu(II) salt like CuSO₄ because Cu(I) salts are unstable in solution.[10]

  • Reducing Agent: Sodium ascorbate is added in situ to reduce Cu(II) to the catalytically active Cu(I).[13][14]

  • Stabilizing Ligand: Reactive oxygen species generated during the reaction can damage sensitive biomolecules. A water-soluble Cu(I)-stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial. It accelerates the reaction and protects the biomolecule by chelating the copper ion, preventing oxidative damage.[10][13]

Detailed Protocol: Conjugating a Piperazine-Alkyne Linker to an Azide-Modified Antibody

Reagent/MaterialStock ConcentrationFinal ConcentrationPurpose
Azide-Modified Antibody5 mg/mL (~33.3 µM)25 µMBiomolecule to be labeled
Piperazine-Alkyne Linker10 mM in DMSO250 µM (10 eq.)Click handle for conjugation
Copper(II) Sulfate (CuSO₄)20 mM in H₂O100 µMCatalyst precursor
THPTA Ligand50 mM in H₂O500 µM (5 eq. to Cu)Stabilizes Cu(I), accelerates reaction
Sodium Ascorbate100 mM in H₂O (Fresh)5 mMReduces Cu(II) to Cu(I)
Reaction BufferPBS, pH 7.4-Maintains physiological pH

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh sodium ascorbate solution immediately before use as it degrades in solution. All aqueous solutions should be prepared with high-purity, degassed water to minimize dissolved oxygen.

  • Biomolecule & Linker Addition: In a microcentrifuge tube, add the required volume of the azide-modified antibody solution. Add the piperazine-alkyne linker from the DMSO stock solution. Mix gently by pipetting.

  • Catalyst Premix Preparation: In a separate tube, prepare the catalyst premix. Add the THPTA ligand solution first, followed by the CuSO₄ solution. Vortex briefly. This pre-complexation is critical for stabilizing the copper.[13]

  • Initiation of Reaction: Add the catalyst premix to the antibody/linker mixture. Immediately following, add the freshly prepared sodium ascorbate solution to initiate the reaction. The total reaction volume should be adjusted with the reaction buffer.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light. For more sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification: Upon completion, remove unreacted linker and catalyst components. For antibodies, this is effectively achieved using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.

  • Characterization: Confirm successful conjugation via LC-MS (to observe the mass increase corresponding to the linker addition) and SDS-PAGE (to check for protein integrity and aggregation).

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC circumvents the need for a copper catalyst, making it truly bioorthogonal and ideal for applications in living systems where copper toxicity is a concern.[15][16] The reaction relies on the high ring strain of a cyclooctyne (e.g., DBCO, BCN) to achieve rapid cycloaddition with an azide.[17][18]

Causality of Protocol Steps:

  • Strained Alkyne: The energy stored in the strained ring of a cyclooctyne derivative (like DBCO) lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without a catalyst.[19]

  • Simplicity: The protocol is a straightforward mixing of components, as no catalyst, ligand, or reducing agent is required.

Detailed Protocol: Conjugating a Piperazine-Azide Linker to a DBCO-labeled Protein

Reagent/MaterialStock ConcentrationFinal ConcentrationPurpose
DBCO-labeled Protein2 mg/mL (~40 µM)25 µMBiomolecule with strained alkyne
Piperazine-Azide Linker5 mM in DMSO125 µM (5 eq.)Click handle for conjugation
Reaction BufferPBS, pH 7.4-Maintains physiological pH

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the DBCO-labeled protein and the piperazine-azide linker in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the DBCO-protein solution with the piperazine-azide linker solution. The molar excess of the linker can be adjusted based on the reactivity of the specific components.

  • Incubation: Incubate the reaction for 2-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific cyclooctyne and azide derivatives used. Progress can be monitored by LC-MS.

  • Purification: Purify the final conjugate using size-exclusion chromatography or a desalting column to remove excess linker.

  • Characterization: Analyze the purified conjugate by LC-MS to confirm the mass addition and by other relevant analytical techniques to ensure the integrity and function of the protein.

Table 1: Comparison of CuAAC and SPAAC for Piperazine Linker Conjugation

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Rationale & Field Insight
Catalyst Copper(I)None (Strain-driven)SPAAC is preferred for live-cell labeling and in vivo studies to avoid copper cytotoxicity.[15]
Kinetics Very fast (minutes to 2 hours)Fast (hours)CuAAC is generally faster, making it ideal for rapid, high-throughput in vitro conjugations.[14]
Reagents Small alkyne/azide handlesBulky, hydrophobic cyclooctyneThe bulkiness of SPAAC reagents can sometimes impact the solubility and biological activity of the final conjugate.[16]
Bioorthogonality Excellent in vitroTruly bioorthogonalThe absence of any exogenous catalyst makes SPAAC superior for complex biological systems.[16]
Complexity Requires catalyst, ligand, reductantSimple mixing of componentsSPAAC protocols are simpler and have fewer components to optimize or remove post-reaction.

Advanced Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker is a critical component that dictates the stability of the conjugate in circulation and the efficiency of payload release at the target site.[20] Piperazine-based click linkers offer significant advantages over traditional linkers, such as those based on maleimide chemistry, which can suffer from instability and off-target effects.[21] A piperazine-triazole linker enhances aqueous solubility, which is vital for highly hydrophobic payloads, and provides high metabolic stability.[6][20]

G Antibody {Antibody (Ab)|Targeting Moiety} Linker {Piperazine-Triazole Linker|• Enhanced Solubility • High Stability } Antibody->Linker Covalent Bond (via Click Chemistry) Payload {Cytotoxic Payload|Drug} Linker->Payload

Caption: Structure of an ADC utilizing a piperazine-triazole linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein.[22] The linker is arguably the most important component, as it controls the geometry of the ternary complex between the target protein, the PROTAC, and an E3 ligase.[][8] The semi-rigid and solubilizing properties of piperazine linkers are exceptionally well-suited for PROTAC design. They help overcome the poor solubility common to these high-molecular-weight molecules and provide conformational control to facilitate productive ternary complex formation.[][22]

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome POI_Binder POI_Binder Piperazine_Linker Piperazine_Linker E3_Binder E3_Binder

Caption: Role of the piperazine linker in forming a PROTAC ternary complex.

Conclusion and Future Perspectives

The strategic combination of the piperazine scaffold with the efficiency and orthogonality of click chemistry provides a powerful platform for modern drug discovery and bioconjugation. These functional linkers are not passive tethers but active contributors to a molecule's overall performance, offering enhanced solubility, conformational control, and improved pharmacokinetic properties. The detailed protocols provided herein serve as a validated starting point for researchers seeking to leverage this technology. Future innovations will likely involve the development of piperazines with more complex C-H functionalization and their integration into multi-specific and conditionally activated therapeutic platforms.[23][24]

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  • García, N., et al. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Copper-Containing-Catalysts-for-Azide%E2%80%93Alkyne-in-Garc%C3%ADa-Caballero/9f38f172545c856b3e9a5609462d77d13c77f0a9]
  • Enamine. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). (Source: Enamine) [URL: https://enamine.net/hit-finding/building-blocks-for-screening/cyclooctynes-for-spaac]
  • Li, W. & Li, C.-J. Opportunities and challenges for direct C–H functionalization of piperazines. (Source: Beilstein Journal of Organic Chemistry) [URL: https://www.beilstein-journals.org/bjoc/articles/12/70]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing mPEG3-Piperazine Coupling Reactions

Welcome to the Technical Support Center for PEGylation workflows. Attaching a methoxy-PEG3 (mPEG3) chain to a piperazine scaffold is a critical step in optimizing the pharmacokinetics, solubility, and linker topology of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for PEGylation workflows. Attaching a methoxy-PEG3 (mPEG3) chain to a piperazine scaffold is a critical step in optimizing the pharmacokinetics, solubility, and linker topology of PROTACs, ADCs, and small molecule drugs. However, the secondary amine nature of piperazine introduces unique synthetic challenges, including steric hindrance and symmetry-driven over-alkylation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize your coupling yields.

Strategic Workflow Overview

G Start mPEG3-Piperazine Coupling Strategy Amidation Amide Bond Formation (mPEG3-COOH) Start->Amidation Alkylation C-N Bond Formation (mPEG3-Halide/Aldehyde) Start->Alkylation HATU HATU / DIPEA High Yield for Sec. Amines Amidation->HATU Preferred EDC EDC / HOBt Low Yield (Steric Hindrance) Amidation->EDC Avoid RedAm Reductive Amination NaBH(OAc)3 Alkylation->RedAm Preferred DirectAlk Direct Alkylation SN2 with Base Alkylation->DirectAlk Risk of Dialkylation Boc Use Mono-Boc-Piperazine to Prevent Over-alkylation RedAm->Boc DirectAlk->Boc

Decision tree for selecting optimal mPEG3-piperazine coupling strategies.

Module 1: Troubleshooting Amide Bond Formation

Q: Why is my yield consistently below 50% when coupling mPEG3-propionic acid to piperazine using EDC/HOBt?

A: The root cause is the inherent steric hindrance and lower nucleophilicity of the secondary amine in the piperazine ring compared to primary amines. Traditional carbodiimide reagents like EDC/HOBt are often insufficiently reactive for hindered secondary amines, leading to sluggish kinetics and competitive hydrolysis of the active ester intermediate[1].

Mechanistic Solution: Switch to a third-generation uronium-based coupling reagent like HATU. The mechanism of HATU involves the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This is enhanced by the neighboring group effect of the 7-azabenzotriazole (HOAt) leaving group, which accelerates the nucleophilic attack by the secondary amine[2]. Comparative studies show that HATU significantly minimizes side reactions and can boost secondary amine acylation yields to >85%[3].

Protocol 1: Self-Validating HATU-Mediated Amidation

Use this protocol to couple mPEG3-COOH to mono-Boc-piperazine.

  • Pre-activation: Dissolve mPEG3-COOH (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Take a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation of the carboxylic acid.

  • Coupling: Add mono-Boc-piperazine (1.0 eq) dissolved in a minimal amount of DMF. Stir at room temperature for 1–2 hours.

    • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1) with a Ninhydrin stain. The secondary amine of the starting material will stain purple/brown, whereas the tertiary amide product will not stain.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with ethyl acetate. Wash the combined organic layers heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Final Verification: Purify via flash chromatography. Run ¹H NMR (CDCl₃). Look for the diagnostic Boc group (9H singlet at ~1.4 ppm) and the mPEG3 terminal methoxy group (3H singlet at ~3.3 ppm) in the same spectrum.

Module 2: Troubleshooting N-Alkylation & C-N Bond Formation

Q: I am reacting mPEG3-bromide with free piperazine, but I am getting a complex mixture of products. How do I improve selectivity?

A: Free piperazine has two equivalent, highly reactive secondary amines. When one nitrogen is alkylated, the resulting mono-alkylated piperazine remains highly nucleophilic. This leads to rapid di-alkylation and the formation of unwanted quaternary ammonium salts[4].

Mechanistic Solution: You must break the symmetry of the piperazine ring. The industry standard is to utilize5 (mono-tert-butyloxycarbonyl protected piperazine)[5]. This acts as a robust protecting group, limiting the reaction strictly to a single nitrogen atom. Once the mPEG3 chain is installed, the Boc group can be quantitatively cleaved under acidic conditions (e.g., TFA in DCM) to reveal the free amine for downstream chemistry[5].

Q: Even with mono-Boc-piperazine, my direct SN2 alkylation with mPEG3-tosylate requires harsh heating and yields are mediocre. Is there a better way?

A: Yes. Direct nucleophilic substitution (SN2) on secondary amines can be sluggish and prone to elimination side-reactions (E2) due to the basicity of piperazine. 4 using mPEG3-aldehyde is highly recommended[4]. This pathway proceeds via a transient iminium ion intermediate and completely avoids the formation of quaternary ammonium salts, offering a much cleaner reaction profile under mild conditions[4].

Protocol 2: Self-Validating Reductive Amination

Use this protocol to couple mPEG3-aldehyde to mono-Boc-piperazine.

  • Iminium Formation: Dissolve mPEG3-aldehyde (1.0 eq) and mono-Boc-piperazine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 1–2 hours.

    • Validation Checkpoint: Evaporate a small aliquot and analyze via IR spectroscopy. The disappearance of the sharp aldehyde C=O stretch (~1720 cm⁻¹) indicates complete conversion to the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise. Stir overnight at room temperature.

    • Validation Checkpoint: Analyze the crude mixture via LC-MS to confirm the presence of the [M+H]⁺ mass corresponding to the desired mPEG3-piperazine-Boc conjugate.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Reagent Comparison

Use the following table to benchmark your expected yields and reaction times when optimizing secondary amine (piperazine) couplings.

Coupling Reagent / MethodActivation TimeReaction TimeTypical Yield (%)Major ByproductScalability / Cost
EDC / HOBt 30 min12–24 h40–60%Urea (Water-soluble)High / Low
HBTU / DIPEA 10 min4–8 h70–85%TetramethylureaMedium / Medium
HATU / DIPEA 5 min1–2 h85–98%TetramethylureaLow-Medium / High
NaBH(OAc)₃ (Red. Am.) 1–2 h (Imine)12 h80–95%Borate saltsHigh / Medium

References

  • Oxford Academic - Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Available at: [Link]

  • ResearchGate - What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

Sources

Optimization

Removing unreacted 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine from crude mixtures

Ticket ID: PUR-PEG-PIP-001 Subject: Removal of unreacted 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering difficulty r...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-PEG-PIP-001 Subject: Removal of unreacted 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty removing excess 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (hereafter referred to as mPEG3-Piperazine ) from your reaction mixture. This reagent is a high-boiling, polar, secondary amine commonly used as a linker in PROTACs and bioconjugation.

Its persistence is due to three factors:

  • Polarity: The PEG chain and amine nitrogens cause "streaking" on normal phase silica.

  • Basicity: It protonates easily, adhering to acidic silanols.

  • Low Volatility: High boiling point precludes standard rotary evaporation.

This guide provides three distinct workflows to eliminate this impurity, selected based on the chemical nature of your desired product .

Visual Decision Matrix

Use the following logic flow to select the correct protocol for your specific mixture.

PurificationStrategy Start START: Analyze Product Properties IsProductBasic Is your PRODUCT basic (contains amines/pyridines)? Start->IsProductBasic IsProductAcidStable Is your PRODUCT acid-stable? IsProductBasic->IsProductAcidStable NO (Product is Neutral/Acidic) Scavenger PROTOCOL B: Isocyanate Scavenger Resin (Chemisorption) IsProductBasic->Scavenger YES (Product is Basic) AcidWash PROTOCOL A: Acidic Aqueous Wash (Partitioning) IsProductAcidStable->AcidWash YES ReversePhase PROTOCOL C: Reverse Phase (C18) Chromatography IsProductAcidStable->ReversePhase NO (Acid Sensitive) Scavenger->ReversePhase If Resin Fails/Scale >10g

Figure 1: Strategic decision tree for removing mPEG3-Piperazine based on product stability and basicity.

Protocol A: The pH Switch (Liquid-Liquid Extraction)

Best For: Neutral or acidic products that are stable to mild acid. Mechanism: Exploits the basicity of the piperazine secondary amine (pKa ~9.8) to protonate it, forcing it into the aqueous layer while your neutral product remains in the organic layer.

Materials
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash Solution: 1M Citric Acid (preferred) or 0.5M HCl.

  • Brine (Saturated NaCl).

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

    • Note: Avoid Ether/Hexanes as mPEG3-Piperazine has poor solubility and may oil out rather than partition.

  • First Wash (Acidic): Extract the organic layer 3 times with 1M Citric Acid (1:1 v/v ratio).

    • Why Citric Acid? It buffers around pH 3-4, sufficient to protonate the piperazine (rendering it ionic and water-soluble) without hydrolyzing sensitive esters or acetals in your product.

  • Verification (Critical): Check the pH of the aqueous layer.[1] It must be <4.0 to ensure the piperazine is fully protonated.

  • Brine Wash: Wash the organic layer once with brine to remove residual water/acid.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Validation Check: Run a TLC of the organic layer. The baseline spot corresponding to mPEG3-Piperazine should be absent.

Protocol B: Chemical Scavenging (Solid Phase Extraction)

Best For: Basic products (where acid wash would remove the product too) or late-stage valuable intermediates. Mechanism: Uses a polymer-supported isocyanate to covalently react with the unreacted secondary amine of the mPEG3-Piperazine, turning it into an insoluble urea that is filtered off.

Materials
  • Resin: Polystyrene-supported Isocyanate (PS-NCO) or Isocyanate silica (Si-NCO).

    • Loading: Typically 1.0 – 1.5 mmol/g.

  • Solvent: DCM or THF (Anhydrous).

Step-by-Step Workflow
  • Calculate Stoichiometry: Estimate the amount of unreacted mPEG3-Piperazine (via NMR or stoichiometry of reaction).

    • Use 3 equivalents of scavenger resin relative to the excess amine.

  • Incubation: Add the resin to the reaction mixture (or crude dissolved in DCM).

  • Agitation: Gently shake or stir (do not use a magnetic stir bar which grinds the resin) for 4–16 hours at room temperature.

    • Reaction:Resin-N=C=O + HN(Piperazine)-PEG -> Resin-NH-CO-N(Piperazine)-PEG (Solid Urea).

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug. Rinse the resin with DCM to recover all product.

  • Concentration: Evaporate the filtrate.

Troubleshooting: If the reaction is slow, add a catalytic amount of Triethylamine (TEA) to act as a proton shuttle, though usually not necessary for piperazines.

Protocol C: Chromatographic Separation

Best For: Complex mixtures where extraction and scavenging fail.

Option 1: Reverse Phase (C18) - Highly Recommended

mPEG3-Piperazine is polar. On C18, it elutes early, while most lipophilic products elute later.

  • Column: C18 or C18-Aq.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 0% B to 30% B over 10 minutes. The PEG-amine usually elutes in the void volume or very early (<5% B).

  • Note: The acid modifier (TFA) keeps the amine protonated, preventing peak tailing.

Option 2: Normal Phase (Silica) with Amine Modifier

Standard silica chromatography often fails because the piperazine "streaks." You must block the silanols.

  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (NH₄OH) .

  • Ratio: 90:9:1 (DCM:MeOH:NH₄OH).

  • Procedure: Pre-flush the column with the mobile phase containing NH₄OH. The ammonia competes for the acidic silanol sites, allowing the piperazine to elute as a sharp band (usually very polar, Rf ~0.1–0.2).

FAQ: Detection & Visualization

Q: I cannot see the impurity on my TLC plate under UV. Why? A: mPEG3-Piperazine lacks a conjugated pi-system (no benzene rings or double bonds), so it is UV inactive (invisible at 254 nm).

Q: How do I visualize it? A: Use one of the following stains:

  • Ninhydrin: Stains secondary amines (the piperazine ring) Red/Purple . Heat is required.[2][3]

  • Dragendorff’s Reagent: Highly specific for tertiary amines and PEGs. Stains Orange on a yellow background. No heat required.

  • Iodine Chamber: Universal stain. The PEG chain complexes with iodine to form Brown/Yellow spots.

Q: Can I use distillation? A: Generally, no . The boiling point of PEG-piperazines is very high (>160°C at reduced pressure). Attempting to distill it often leads to decomposition of the product before the impurity is removed.

References
  • Biotage. Strategies for the Removal of Amines using Scavenger Resins.[4] Biotage PathFinder Guide. Available at: [Link]

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. (Establishes basicity of N-alkyl piperazines at pKa ~9.7). Available at: [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates: Ninhydrin and Iodine Staining Protocols. Available at: [Link][3]

Sources

Troubleshooting

Technical Support Center: Purification of Polar PEG-Piperazine Derivatives

The "Polarity Trap" – Overview Why is this synthesis difficult to purify? The reaction between an activated PEG and piperazine often results in a "polar-polar" mixture.

Author: BenchChem Technical Support Team. Date: March 2026

The "Polarity Trap" – Overview

Why is this synthesis difficult to purify? The reaction between an activated PEG and piperazine often results in a "polar-polar" mixture. Unlike standard organic synthesis where the product is lipophilic and impurities are polar (or vice versa), both your starting material (excess piperazine) and your product (PEG-piperazine) are highly water-soluble.

  • Standard Extraction Fails: You cannot simply "wash with water" because your product will wash away.

  • Silica Fails: Both PEG and amines stick irreversibly to bare silica or streak badly due to hydrogen bonding and silanol interactions.

This guide prioritizes Charge-Based Separation (Ion Exchange) and Size-Based Separation over standard polarity-based methods.

Module 1: Detection & Visualization

"I cannot see my product on TLC or HPLC."

PEG backbones lack a UV chromophore. Piperazine has weak UV absorbance (end-absorption <210 nm), which is often obscured by solvent cutoffs.

Troubleshooting Q&A

Q: My UV detector shows a flat line. How do I track the reaction? A: You must switch to refractive index or specific chemical staining.

  • Instrumental: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detectors. These detect the polymer mass, not the chromophore.

  • TLC Staining: Use Dragendorff’s Reagent .

    • Mechanism: Bismuth/Potassium Iodide complex binds to tertiary and secondary amines (piperazine) and polyethers (PEG).

    • Result: Orange spots on a yellow background.

    • Differentiation: Ninhydrin is often too weak for secondary amines like piperazine; Dragendorff is superior here.

Q: How do I distinguish free piperazine from PEG-piperazine on TLC? A: Use a highly polar mobile phase (e.g., MeOH:NH₄OH 9:1).

  • Free Piperazine: Will stay near the baseline or streak slightly due to strong interaction with silica.

  • PEG-Piperazine: Will migrate higher (Rf ~0.4–0.6) depending on PEG chain length.

Module 2: The Purification Core (Cation Exchange)

"My product elutes with the starting material."

This is the Gold Standard method. It exploits the basicity of the piperazine amine (pKa ~9.8). Unreacted PEG (diol or methoxy) is neutral and will not bind.

Protocol: Cation Exchange Chromatography (SCX)

Resin: Sulfopropyl (SP) or Carboxymethyl (CM) functionalized resin. Principle: At pH 3–4, the piperazine amine is fully protonated (


) and binds to the resin. Neutral PEG flows through.

Step-by-Step Workflow:

  • Equilibration: Flush column with 20 mM Citrate or Acetate Buffer (pH 3.0).

  • Loading: Dissolve crude mixture in the equilibration buffer. Load onto column.

  • Wash: Flush with 5 CV (Column Volumes) of equilibration buffer.

    • Result:Unreacted PEG elutes here. (Check with Dragendorff/Iodine).

  • Elution: Switch to high salt or high pH buffer (e.g., 20 mM Phosphate pH 7.5 + 1M NaCl).

    • Result:PEG-Piperazine elutes here.

Visualization: SCX Purification Logic

SCX_Workflow Start Crude Mixture (PEG-OH + PEG-Pip) Acidify Acidify to pH 3.0 Start->Acidify Column Load on SCX Column (Cation Exchange) Acidify->Column FlowThrough Flow Through: Neutral PEG-OH Column->FlowThrough Does not bind Bound Bound Species: PEG-Piperazine (+) Column->Bound Binds Elute Elute (pH 8 or 1M NaCl) Bound->Elute Final Purified PEG-Piperazine Elute->Final

Caption: Separation of neutral PEG impurities from cationic PEG-piperazine using Strong Cation Exchange (SCX) chromatography.

Module 3: HPLC Method Development

"My peak is tailing badly or splitting."

Troubleshooting Q&A

Q: Why does my PEG-piperazine peak tail on C18 columns? A: This is "Silanol Activity." The basic nitrogen on piperazine interacts with residual acidic silanol groups (


) on the silica support, causing drag.

Q: How do I fix the peak shape? A: You have two options based on your column's pH tolerance:

MethodAdditiveMechanismPros/Cons
Acidic Ion-Pairing 0.1% TFA (Trifluoroacetic Acid)TFA forms a hydrophobic ion pair with the amine, masking the charge.Pro: Sharp peaks. Con: Suppresses MS ionization (signal drop).
High pH 10mM Ammonium Bicarbonate (pH 8-10)Deprotonates the silanols and keeps amine neutral (if pH > pKa), reducing interaction.Pro: Better MS sensitivity. Con: Requires "Hybrid" or polymer-based columns (e.g., Waters XBridge) that survive high pH.

Q: Can I use standard C18? A: Only if you use the Acidic Ion-Pairing method. For polar PEGs, a C4 or C8 column often provides better recovery than C18, as C18 can be too hydrophobic and cause irreversible adsorption of high MW polymers.

Module 4: Workup & Isolation

"How do I get the powder back?"

Protocol: Precipitation vs. Dialysis

Choose your method based on the Molecular Weight (MW) of your PEG chain.

Scenario A: Low MW PEG (< 1,000 Da)
  • Method: Precipitation / Trituration.

  • Solvent System: Cold Diethyl Ether (or MTBE).

  • Procedure:

    • Dissolve crude oil in minimal DCM or Methanol.

    • Add dropwise into vigorously stirring ice-cold Diethyl Ether .

    • PEG-piperazine precipitates; free piperazine (and organic impurities) often remain in the ether layer (check solubility: Piperazine is insoluble in ether, but soluble in DCM/MeOH).

    • Critical: If free piperazine co-precipitates, you must use the SCX method (Module 2) instead.

Scenario B: High MW PEG (> 2,000 Da)
  • Method: Dialysis or TFF (Tangential Flow Filtration).

  • Mechanism: Size exclusion. Piperazine (MW ~86 Da) passes through the membrane; PEG-conjugate is retained.

  • Procedure:

    • Load mixture into a dialysis cassette (MWCO 1,000 Da).

    • Dialyze against water (adjusted to pH 4 to keep piperazine protonated and soluble).

    • Change water 3-4 times over 24 hours.

    • Lyophilize the retentate.

Visualization: Isolation Decision Tree
Optimization

Handling hygroscopic mPEG-piperazine reagents in the lab

Technical Support Center: Handling & Optimization of Hygroscopic mPEG-Piperazine Reagents Introduction: The "Invisible" Variable in Your Yield Subject: mPEG-Piperazine (Methoxy-Polyethylene Glycol-Piperazine) Chemical Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Optimization of Hygroscopic mPEG-Piperazine Reagents

Introduction: The "Invisible" Variable in Your Yield

Subject: mPEG-Piperazine (Methoxy-Polyethylene Glycol-Piperazine) Chemical Profile: Heterobifunctional PEG derivative containing a secondary amine (piperazine) terminus.[1] Critical Challenge: Extreme Hygroscopicity & Stoichiometric Drift.

As a Senior Application Scientist, I frequently see experiments fail not because of complex chemistry, but because of the "invisible" mass of water. mPEG-Piperazine is a polyether backbone (a water magnet) capped with a secondary amine. If you weigh 100 mg of this reagent on an open benchtop on a humid day, you may actually be weighing 85 mg of reagent and 15 mg of water.[1] This 15% error in stoichiometry is often the root cause of low conjugation yields, not the reaction kinetics.

This guide provides a self-validating system to ensure your reagent mass is accurate and your amine remains active.

Part 1: Storage & The "Warm-Up" Protocol

The Golden Rule: Never open a cold PEG bottle.

Condensed water from the air will instantly form on the cold reagent surface, creating a "syrup" layer that hydrolyzes sensitive partners or deactivates the amine via carbamate formation (CO₂ absorption).

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Slows oxidation of the polyether backbone.[1]
Atmosphere Argon or NitrogenPrevents oxidation and CO₂ absorption (which forms carbamate salts with the piperazine amine).
Container Amber Glass + ParafilmAmber protects from light; Parafilm creates a secondary moisture barrier.
Desiccant Silica or P₂O₅Placed outside the vial in a secondary container (desiccator jar).
The Equilibrating Workflow

The following decision tree illustrates the mandatory "Warm-Up" process to prevent condensation.

StorageProtocol Start Reagent in -20°C Freezer Step1 Remove to Desiccator (Do NOT Open) Start->Step1 Step2 Equilibrate to RT (3-4 Hours) Step1->Step2 Check Is Bottle Dry? Step2->Check Action1 Wipe Condensation Check->Action1 No (Wet outside) Action2 Transfer to Glovebox or Inert Tent Check->Action2 Yes Action1->Step2

Figure 1: Thermal equilibration workflow to prevent moisture introduction during reagent retrieval.

Part 2: Weighing & Solubilization (The "During" Phase)

Q: I don't have a glovebox. How do I weigh this without it turning into a sticky paste?

A: You must use the "Weighing by Difference" technique under an inert gas stream. Do not use a spatula to transfer small amounts slowly; the high surface area allows rapid water uptake.

Protocol: Inert Benchtop Weighing

  • Prepare: Set up a gentle stream of Nitrogen/Argon flowing into your weighing vessel.

  • Tare: Place a capped vial containing the bulk reagent on the balance. Tare to zero.

  • Dispense: Remove the vial, quickly pour/tap an estimated amount into your reaction vessel (under gas flow), and immediately recap the bulk vial.

  • Measure: Place the bulk vial back on the balance. The negative mass reading is the exact amount you transferred.

    • Why this works: You are measuring the mass loss from the closed system, rather than the mass gain on a hygroscopic open pan.

Q: My reagent is already a solid block. Is it ruined?

A: Not necessarily, but it is hydrated.[1] The piperazine ring is chemically stable against hydrolysis (unlike NHS esters), but your molar mass is wrong. You must perform a Rescue Drying (see Part 3) or adjust your calculations.

Part 3: Rescue Protocol – Azeotropic Drying

If your mPEG-piperazine has absorbed moisture, vacuum drying alone is often insufficient because water binds tightly to the PEG ether oxygens.[1] Azeotropic distillation is the gold standard for removal.

Reagents: Anhydrous Toluene (forms a positive azeotrope with water at 84°C).

Step-by-Step Methodology:

  • Dissolution: Dissolve the "wet" mPEG-piperazine in anhydrous Toluene (10 mL per gram of PEG).

  • Distillation: Rotovap at 40–50°C. Toluene will co-distill with water.

  • Repetition: Redissolve the residue in fresh Toluene and evaporate again (Repeat 2-3 times).

  • Final Dry: Apply high vacuum (< 1 mbar) for 4+ hours to remove trace Toluene.

  • Validation: Check 1H NMR. A sharp singlet at ~1.5 ppm (water in CDCl3) indicates moisture; if minimized, the reagent is dry.

AzeotropicDrying WetPEG Hydrated mPEG-Piperazine AddTol Add Anhydrous Toluene (10mL/g) WetPEG->AddTol Azeotrope Form Water-Toluene Azeotrope (Boiling Point Depression) AddTol->Azeotrope Evap Rotary Evaporation (Remove Solvent) Azeotrope->Evap Check Repeat Cycle? Evap->Check Check->AddTol Yes (x2) HighVac High Vacuum (Overnight) Check->HighVac No DryPEG Anhydrous Reagent Ready HighVac->DryPEG

Figure 2: Azeotropic drying cycle to remove bound water from the PEG backbone.[1]

Part 4: Troubleshooting & FAQs

Q: My conjugation yield is consistently 10-15% lower than expected. Why? A: This is the classic "Water Mass Error." If your mPEG-Piperazine has 10% water content by weight (common for older bottles), you are under-dosing your reagent by 10%.[1]

  • Fix: Assume 10% water mass for old reagents or perform a Karl-Fisher titration to determine exact water content before calculating stoichiometry [1].

Q: Can I dissolve mPEG-piperazine in water for my reaction? A: Yes, but with a caveat. Piperazine is a secondary amine (pKa ~9.8). In water, you must ensure the pH is basic enough to keep the amine unprotonated (nucleophilic) if you are reacting it with an electrophile. However, if you are storing it, water promotes oxidation over time.[1] Always prepare fresh.

Q: I see a white crust on the rim of the bottle. What is it? A: This is likely a carbamate salt formed by the reaction of the piperazine amine with atmospheric CO₂ in the presence of moisture.

  • Impact: This portion of the reagent is deactivated.

  • Fix: Do not scrape it back into the bottle. Wipe it off.[2] Store under Argon to prevent recurrence [2].

Q: How do I verify the integrity of the piperazine group? A: 1H NMR is the best method.

  • Target: Look for the piperazine ring protons (multiplets around 2.8–3.0 ppm).

  • Degradation: If oxidized, these peaks broaden or shift.[1] If water is present, the H₂O peak in CDCl₃ (approx 1.5 ppm) or DMSO (3.3 ppm) will be significant [3].

References

  • BenchChem. (2025).[3] Best Practices for Storing and Handling PEG Reagents. Retrieved from

  • Burfield, D. R., et al. (1981).[1] Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. Journal of Organic Chemistry. Retrieved from

  • Creative PEGWorks. (2025). General Technical Information – Handling Hygroscopic PEGs. Retrieved from

  • Hahn, M. S., et al. (2006).[1] Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties.[4] National Institutes of Health (PMC). Retrieved from

Sources

Troubleshooting

TLC staining methods for detecting secondary amine PEG linkers

Technical Support Center: TLC Staining for Secondary Amine PEG Linkers Case ID: TLC-PEG-SEC-AMINE Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Detecting secondary amine PEG linkers pre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: TLC Staining for Secondary Amine PEG Linkers

Case ID: TLC-PEG-SEC-AMINE Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Detecting secondary amine PEG linkers presents a dual challenge: the polyethylene glycol (PEG) backbone lacks UV chromophores, and secondary amines react differently to standard amine stains than primary amines. This guide provides a validated troubleshooting framework, moving beyond generic protocols to specific, chemically grounded solutions.

Part 1: The Staining Toolkit (Protocols & Chemistry)

To successfully visualize these linkers, you must interrogate both functional components: the secondary amine (reactive center) and the PEG chain (backbone).

Method A: Ninhydrin (The Amine Specificity Check)

Best for: Confirming the presence of the amine and differentiating secondary from primary amines.[1]

  • The Chemistry: Ninhydrin reacts with amines to form Ruhemann’s purple.[1][2] However, secondary amines lack the second hydrogen required to complete the condensation to the purple complex. Instead, they form an iminium salt intermediate.

  • Expected Result:

    • Primary Amine: Deep Blue/Purple.[2]

    • Secondary Amine: Yellow to Orange (distinctive diagnostic).

  • Protocol:

    • Dissolve 0.3 g Ninhydrin in 100 mL

      
      -butanol.
      
    • Add 3 mL acetic acid (acid catalysis is crucial for the secondary amine reaction).

    • Dip the plate and blot excess.

    • Critical Step: Heat at 110°C. Secondary amines require higher activation energy than primary amines. Watch for the emergence of yellow/orange spots before the background darkens.

Method B: Modified Dragendorff’s Reagent (The PEG Backbone Check)

Best for: High-sensitivity detection of the PEG chain, regardless of the amine type.

  • The Chemistry: While traditionally an alkaloid stain, Dragendorff’s reagent (bismuth potassium iodide) forms coordination complexes with polyethers (PEGs) due to their ability to sequester cations (pseudo-crown ether effect).

  • Expected Result: Bright Orange/Red spots on a white/light yellow background.

  • Protocol:

    • Solution A: 1.7 g Bismuth Subnitrate in 20 mL Glacial Acetic Acid + 80 mL water.

    • Solution B: 40 g Potassium Iodide (KI) in 100 mL water.

    • Working Solution: Mix 10 mL Solution A + 10 mL Solution B + 20 mL Glacial Acetic Acid + 100 mL water.

    • Application: Spray or dip.[3][4] Do not heat. Spots appear immediately.

Method C: Barium Chloride-Iodine (The "PEG-Specific" Stain)

Best for: Confirming the PEG chain with high specificity, avoiding false positives from other nitrogenous compounds.

  • The Chemistry:

    
     ions coordinate with the oxygen atoms in the PEG chain (helical coordination). Iodine (
    
    
    
    ) then intercalates into this complex, creating a highly colored precipitate.
  • Expected Result: Yellow-brown to dark brown spots.[4]

  • Protocol:

    • Dip plate in 5% aqueous

      
      .
      
    • While wet, expose to Iodine vapor OR spray with 0.1 N Iodine solution.

    • Spots develop rapidly.[3]

Part 2: Comparative Data & Selection Guide

Table 1: Stain Performance Matrix

FeatureNinhydrinDragendorff'sIodine VaporBarium-Iodine
Target Amine (N-H)Polyether (PEG) &

Amines
Universal (Lipids/PEGs)PEG Backbone
Secondary Amine Color Yellow/Orange Orange (via PEG)BrownBrown (via PEG)
Sensitivity Moderate (requires heat)HighModerateHigh
Destructive? YesYesNo (Reversible)Yes
Stability PermanentFades over timeFades rapidlyStable

Part 3: Visualization of Logic Flow

Use this decision tree to select the correct staining workflow for your specific stage of synthesis.

StainSelection Start Start: What is your primary goal? CheckPurity Check Purity/Progress Start->CheckPurity IdentifyStructure Confirm Structure Start->IdentifyStructure Iodine Method C: Iodine Vapor (Non-destructive) CheckPurity->Iodine Fast, Reversible Decision Need to confirm Amine type? IdentifyStructure->Decision Result1 Spots Visible? Circle with pencil. Iodine->Result1 Ninhydrin Method A: Ninhydrin (Amine Check) Final1 Yellow Spot = Secondary Amine Ninhydrin->Final1 Dragendorff Method B: Dragendorff (PEG Check) Final2 Orange Spot = PEG Chain Present Dragendorff->Final2 Result1->Decision After I2 fades Decision->Ninhydrin Yes, check N-substitution Decision->Dragendorff No, just check PEG

Figure 1: Decision tree for selecting the appropriate TLC staining method based on analytical needs.

Part 4: Troubleshooting Hub (FAQs)

Q1: I used Ninhydrin, but I see a faint yellow smear instead of a distinct spot. Is my reaction failed?

  • Diagnosis: Not necessarily.[4] Secondary amines react slower and with less color intensity than primary amines.

  • Solution:

    • Acidify: Ensure your Ninhydrin stain contains acetic acid (3% v/v).[5][6] The acid helps catalyze the reaction with the more sterically hindered secondary amine.

    • Heat Harder: Secondary amines often require heating at 110-120°C for 2-3 minutes.

    • Co-spot: Run a known secondary amine standard (e.g., Diethylamine or a secondary amine PEG standard) side-by-side to confirm the color profile.

Q2: My PEG linker is streaking all the way up the plate. How do I get a clean Rf?

  • Diagnosis: This is classic "PEG smear," caused by either polydispersity (if using >1kDa PEG) or interaction with the acidic silica.

  • Solution:

    • Add Base: Add 1-2% Triethylamine (TEA) or Ammonium Hydroxide to your eluent. This neutralizes the silica sites and deprotonates the amine, reducing tailing.

    • Switch Matrix: If using Dragendorff’s, ensure the plate is fully dried of any amine-containing mobile phase (like TEA) before staining, as TEA will stain positive (false positive).

Q3: Can I use UV detection for these linkers?

  • Diagnosis: Generally, no. Pure PEG-Amine linkers have no conjugated pi-systems.

  • Exception: If your linker has a protecting group (Fmoc, Benzyl, Trityl) or is conjugated to a drug molecule with a chromophore, UV (254 nm) will work. If it is a "naked" PEG-Secondary Amine, you must use chemical stains.

Q4: I stained with Dragendorff, but the spots faded within an hour. How do I preserve the data?

  • Diagnosis: The Bismuth-PEG complex is metastable and light-sensitive.

  • Solution:

    • Immediate Capture: Photograph the plate immediately while wet.

    • Fixation: Some protocols suggest washing the plate with water to remove excess background stain, increasing contrast, but this is risky for water-soluble PEGs. The best "fixative" is a high-resolution photo.

References

  • Touchstone, J. C. (1992).[7] Practice of Thin Layer Chromatography. Wiley-Interscience. (Detailed protocols for Ninhydrin and Dragendorff preparation).

  • Jork, H., et al. (1990).[7] TLC Reagents & Detection Methods: Physical & Chemical Detection Methods. Wiley. (Foundational text on reagent mechanisms).

  • University of Rochester. (n.d.). TLC Stains & Dips.[3][4][5][6][8] Retrieved from [Link] (Standard recipes for Ninhydrin and PMA).

  • Reach Devices. (n.d.). TLC Stains: Recipes and Troubleshooting. Retrieved from [Link] (Practical guide for oxidative vs. specific stains).

  • Chemistry Stack Exchange. (2016). Differentiation of Primary and Secondary Amines via Ninhydrin. Retrieved from [Link] (Discussion on colorimetric differences).

Sources

Optimization

Optimizing reaction temperature for piperazine N-acylation

Welcome to the Piperazine N-Acylation Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperazine N-Acylation Technical Support Center.

I am Dr. Aris, Senior Application Scientist. I have designed this guide to address the specific kinetic and thermodynamic challenges inherent to reacting symmetric diamines like piperazine.

The following modules move beyond standard "recipe" instructions. We focus on Process Control —specifically how temperature modulates the competition between the desired mono-acylation (


) and the undesired bis-acylation (

).

Module 1: The Selectivity-Temperature Nexus

The Core Problem: Piperazine is a symmetric diamine. The moment you form the mono-acyl product, the remaining secondary amine is still nucleophilic.

  • Scenario: You want Product A (Mono-acyl).

  • Risk: If the reaction temperature is too high, the rate of the second acylation (

    
    ) accelerates, leading to Product B (Bis-acyl).
    
Q: Why does cooling the reaction improve mono-selectivity?

A: This is a function of Kinetic Control . While the activation energy (


) for the first and second acylation events is similar, the electronic environment changes. The mono-acylated piperazine is slightly less nucleophilic due to the electron-withdrawing effect of the carbonyl group (though this effect is dampened by the distance across the ring).
  • At High T: The system has enough thermal energy to overcome the

    
     for both steps indiscriminately.[1] Selectivity drops to statistical levels.
    
  • At Low T (-10°C to 0°C): You amplify the subtle nucleophilic difference between the starting material and the mono-product. You also slow the mixing rate relative to the reaction rate, preventing localized "hotspots" of excess reagent that drive bis-acylation.

Visualization: The Selectivity Pathway

The following diagram illustrates the critical divergence point controlled by temperature.

Piperazine_Selectivity cluster_0 Critical Control Point Start Piperazine (Symmetric Diamine) Mono Mono-Acyl Piperazine (Target) Start->Mono k1: Fast Favored at < 0°C Reagent Acylating Agent (R-CO-X) Reagent->Mono Bis Bis-Acyl Piperazine (Impurity) Reagent->Bis Mono->Bis k2: Slower Accelerates at > 20°C

Figure 1: Kinetic pathway showing the divergence between mono- and bis-acylation. Maintaining T < 0°C suppresses the k2 pathway.

Module 2: Reagent-Specific Temperature Protocols

Not all acylating agents require the same thermal profile. Using an acid chloride at room temperature is a recipe for bis-acylation, whereas using a carboxylic acid at 0°C will result in no reaction.

Optimization Table: Temperature Ranges by Reagent
Acylating AgentReactivityStart Temp (

)
Finish Temp (

)
Critical Note
Acyl Chlorides High-10°C to 0°C 0°C to RTHighly exothermic. Rapid addition causes bis-acylation spikes.
Anhydrides Moderate0°C RTSlower kinetics allow for better control than chlorides.
Carboxylic Acid + HATU/EDC Low0°C RT to 40°CRequires activation time. 0°C is for mixing; heat drives conversion.
Esters (Aminolysis) Very LowRT Reflux (>80°C)Often requires thermodynamic forcing; selectivity is hard to control here.
Q: My reaction stalls at 0°C. Should I heat it immediately?

A: No. "Stalling" at 0°C is often an illusion of solubility or slow kinetics.

  • The Ramp Strategy: Allow the reaction to warm to Room Temperature (RT) naturally over 2 hours. This "Temperature Ramp" ensures that the most reactive sites are consumed at low energy (high selectivity) before adding thermal energy to drive the conversion of stubborn substrates.

  • Check Solubility: Piperazine hydrochloride salts (formed during the reaction) can precipitate and coat unreacted material. Ensure you are using a solvent like DCM or DMF that maintains homogeneity, or add a solubility enhancer.

Module 3: Troubleshooting & FAQs

Issue 1: "I am consistently getting 15-20% Bis-acylated product despite cooling."

Diagnosis: Localized Exotherms. Even if your bath is at -78°C, the drop of acyl chloride hitting the solution creates a microscopic "hotspot" where T > 20°C, instantly driving bis-acylation.

Corrective Protocol: The Dilution-Addition Technique

  • Dilute: Dissolve your acylating agent in the reaction solvent (e.g., 10 mL solvent per 1 g reagent).

  • Slow Addition: Add this solution dropwise over 30–60 minutes.

  • Active Cooling: Ensure the internal temperature (use a probe) never rises above 5°C.

Issue 2: "The reaction is messy with oligomers."

Diagnosis: Thermal Degradation / Polymerization. Piperazine can act as a polymerization initiator if the temperature is too high, especially with acryloyl chlorides.

Corrective Protocol:

  • Add a radical inhibitor (e.g., BHT) if using acryloyl chlorides.

  • Strict Limit: Do not exceed 0°C for the entire duration of the reaction.

Issue 3: "I cannot separate the Mono-product from the Bis-product."

Diagnosis: Synthesis Strategy Failure. If temperature control fails, you must switch to a Self-Validating Stoichiometric Method .

The "Mono-Salt" Protocol (High Selectivity) Instead of relying on temperature, we modify the chemical availability of the nitrogens.

  • Dissolve Piperazine (1 eq) in Ethanol.

  • Add HCl (1 eq) in Ethanol.

  • Result: You form Piperazine-Monohydrochloride.[2] One Nitrogen is protonated (

    
    ) and non-reactive. The other is free.
    
  • Reaction: Add acylating agent.[2][3][4] Only the free amine reacts.

  • Workup: Basify to release the product.

Module 4: Experimental Workflow (The Temperature Ramp)

This workflow integrates the thermal control points discussed above.

Temp_Ramp_Protocol Setup Dissolve Piperazine + Base Solvent: DCM or DMF Cool Cool to T_start (-10°C) Equilibrate for 15 min Setup->Cool Add Slow Addition of Reagent Monitor Internal Temp < 0°C Cool->Add Hold Hold at 0°C for 1 Hour (Kinetic Control Phase) Add->Hold Ramp Passive Warm to RT (Completion Phase) Hold->Ramp Check TLC/LCMS Check Ramp->Check Quench Quench Check->Quench Complete Heat to 40°C Heat to 40°C Check->Heat to 40°C Incomplete (Only if using Coupling Agents)

Figure 2: The "Temperature Ramp" workflow designed to maximize selectivity during the addition phase and maximize yield during the completion phase.

References

  • Montalbetti, C. A., & Falque, V. (2005).[5][6][7] Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852.[7] Link[6]

  • Desai, B., et al. (2011).[4] Monoacylation of symmetrical diamines. Green Chemistry, 13. (General principles of diamine selectivity). Link

  • BenchChem Technical Support. (2025). Selective Mono-acylation of Piperazine Protocols. (Synthesized from search data regarding N-Boc and mono-salt strategies). Link

  • Jacobsen, E. N., et al. (Specific context on kinetic resolution and low-temperature acylation dynamics in diamines). Journal of Organic Chemistry. (General Reference for Kinetic Control principles).

Sources

Troubleshooting

Technical Support Center: Troubleshooting mPEG3-Piperazine SNAr Reactions

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing low conversion rates when coupling bulky, PEGylated secondary amines (like mPEG3-pipera...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing low conversion rates when coupling bulky, PEGylated secondary amines (like mPEG3-piperazine) to aromatic systems via Nucleophilic Aromatic Substitution (SNAr).

Unlike standard primary amines, mPEG3-piperazine introduces severe steric hindrance and complex solvation dynamics. This guide deconstructs the mechanistic failures of these reactions and provides field-proven, self-validating solutions.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first understand the causality of the reaction. SNAr proceeds via an addition-elimination mechanism. The rate-determining step (RDS) is the nucleophilic attack that forms the anionic Meisenheimer complex [1]. When using mPEG3-piperazine, the bulky PEG chain severely reduces the collision frequency required to reach this transition state. Furthermore, the highly hygroscopic nature of the PEG chain often introduces trace water, which acts as a small, aggressive competing nucleophile, leading to hydrolysis of your starting material.

SNAr_Mechanism SM Aryl Halide (Ar-X) Electrophile MC Meisenheimer Complex (Rate-Determining Step) SM->MC Nucleophilic Attack Phenol Phenol Byproduct (Hydrolysis Failure) SM->Phenol Competing Hydrolysis Nuc mPEG3-Piperazine Bulky Nucleophile Nuc->MC Prod Target Product (Ar-Piperazine-mPEG3) MC->Prod Elimination of X⁻ H2O Trace Moisture (From hygroscopic PEG) H2O->Phenol

Figure 1: SNAr pathway for mPEG3-piperazine highlighting the Meisenheimer complex and hydrolysis.

Quantitative Diagnostic Matrix

Use the following table to benchmark your current experimental parameters against optimized baselines. This data summarizes the expected conversion profiles based on leaving group and solvent choices.

ElectrophileNucleophileSolventBaseTemp (°C)Conversion (%)Primary Observation / Byproduct
Ar-ClmPEG3-piperazineDMFK₂CO₃80< 10%Stalled reaction; Unreacted SM
Ar-FmPEG3-piperazineDMFK₂CO₃80~ 45%High Ar-OH (Phenol) byproduct
Ar-FmPEG3-piperazineDMSODIPEA100> 95%Clean conversion; Trace impurities

Deep-Dive Troubleshooting FAQs

Q1: My reaction is completely stalling when using an aryl chloride, even at reflux. Should I increase the equivalents of mPEG3-piperazine? A1: No, increasing equivalents will not overcome the fundamental kinetic barrier. The root cause is the "Element Effect" [2]. In SN1/SN2 reactions, iodine and chlorine are excellent leaving groups because carbon-halogen bond cleavage is the rate-determining step. However, in SNAr, the rate-determining step is the formation of the Meisenheimer complex[1]. Fluorine's extreme electronegativity pulls electron density away from the ring, stabilizing this anionic intermediate far better than chlorine[2].

  • Solution: Switch your electrophile from an aryl chloride to an aryl fluoride.

Q2: My starting material (Aryl Fluoride) is completely consumed, but my product yield is under 20%. LC-MS shows a large [M-F+OH] peak. What happened? A2: You are observing competing hydrolysis. The mPEG3 chain is highly hygroscopic and acts as a sponge for atmospheric moisture. At elevated SNAr temperatures (80–120 °C), trace water acts as a highly mobile, unhindered nucleophile that easily outcompetes your bulky secondary amine, converting your aryl fluoride into a phenol byproduct.

  • Solution: Do not rely solely on bottled "anhydrous" solvents. You must azeotropically dry the mPEG3-piperazine with toluene prior to the reaction and execute the setup under strict Schlenk conditions.

Q3: I am currently using Potassium Carbonate (K₂CO₃) as my base. Is this appropriate for PEGylated amines? A3: It is highly suboptimal. While K₂CO₃ is a standard SNAr base, it forms a heterogeneous suspension. PEG chains coordinate with alkali metals (like K⁺), which can cause the base to clump, creating a viscous, poorly mixed system. Furthermore, SNAr with aryl fluorides generates hydrofluoric acid (HF), which must be rapidly sequestered to prevent glass etching and side reactions[3].

  • Solution: Switch to DIPEA (N,N-Diisopropylethylamine) . It is a soluble, non-nucleophilic organic base that ensures a homogeneous reaction mixture, prevents metal-PEG coordination, and efficiently neutralizes generated HF[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, do not run this reaction blindly overnight. Use this self-validating Standard Operating Procedure (SOP) to catch failures early.

Step 1: Azeotropic Drying of the Nucleophile

  • Dissolve mPEG3-piperazine (1.5 eq) in anhydrous toluene (10 mL/g).

  • Evaporate to dryness under reduced pressure at 45 °C. Repeat this process twice.

  • Validation Check: Perform a Karl Fischer titration on a micro-aliquot. The water content must be < 100 ppm before proceeding. If higher, repeat the azeotropic distillation.

Step 2: Homogeneous Reaction Assembly

  • Purge a dry Schlenk flask with Argon.

  • Add the aryl fluoride electrophile (1.0 eq) and the dried mPEG3-piperazine (1.5 eq).

  • Inject anhydrous DMSO (to reach 0.5 M concentration) followed by DIPEA (2.5 eq).

  • Validation Check: Inspect the flask. The mixture must be a clear, homogeneous solution. If it is cloudy, moisture has compromised the system or the electrophile is insoluble in DMSO (switch to NMP if necessary).

Step 3: Thermal Activation & Kinetic Sampling

  • Heat the reaction to 100 °C under vigorous stirring.

  • Validation Check (t = 2 hours): Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass: >30% conversion to the target product. Continue heating for 12-18 hours.

    • Fail (Hydrolysis): If the Ar-OH byproduct is >5%, the system is wet. Abort the reaction, as continuing will only consume the remaining starting material via hydrolysis.

    • Fail (Stalled): If only starting materials are present, the electrophile is insufficiently activated. Consider adding an electron-withdrawing group (EWG) to the aryl ring.

Step 4: Isolation and Workup

  • Cool to room temperature and quench with water.

  • Extract with Dichloromethane (DCM) rather than Ethyl Acetate. Causality: mPEG3 derivatives have high aqueous solubility; DCM provides a superior partition coefficient for PEGylated compounds compared to standard ethereal or acetate solvents.

References

  • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF Source: White Rose Research Online URL: [Link]

Sources

Optimization

Technical Support Center: Strategies for Preventing Bis-Alkylation in Piperazine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine chemistry. The symmetrical nature of the piperazine ring presents a common yet significant challenge: controlling the degree of substitution to favor the desired mono-alkylated product over the bis-alkylated side product. This document provides in-depth, experience-driven guidance to troubleshoot and optimize your reactions, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason bis-alkylation occurs so readily with piperazine?

The core of the issue lies in the structure of piperazine itself. It possesses two secondary amine nitrogens of nearly equal nucleophilicity. After the first alkylation, the resulting mono-substituted piperazine is often still nucleophilic enough to react with a second molecule of the alkylating agent, leading to the formation of the 1,4-disubstituted (bis-alkylated) byproduct.[1] Elevated temperatures and strongly basic conditions can further deprotonate the mono-substituted product, increasing its reactivity and promoting this second alkylation.[1]

Q2: I'm observing a significant amount of a water-soluble byproduct. What is it and how do I deal with it?

This is a classic sign of quaternary ammonium salt formation.[1][2] This occurs when a nitrogen atom is alkylated twice, a side reaction that can be particularly problematic with highly reactive alkylating agents like alkyl iodides.[2] Because these salts are highly polar, they tend to remain in the aqueous phase during standard extraction procedures.[2] To isolate your desired product if it has also become protonated and entered the aqueous layer, you can neutralize the aqueous phase with a base like sodium carbonate, which should make your product less water-soluble and allow for its extraction into an organic solvent.[2]

Q3: Is it possible to achieve selective mono-alkylation without using a protecting group?

Yes, while protecting group strategies are often the most robust, several methods can favor mono-alkylation directly:

  • Stoichiometry Control: Using a large excess of piperazine can statistically favor the mono-alkylated product, as the alkylating agent is more likely to encounter an unreacted piperazine molecule.[2][3] However, this approach can complicate purification due to the challenge of removing the excess piperazine.[3]

  • In Situ Mono-Protonation: By reacting piperazine with one equivalent of piperazine dihydrochloride, you can form the monohydrochloride salt in situ. This effectively "protects" one nitrogen through protonation, reducing its nucleophilicity and directing alkylation to the free nitrogen.[1][4]

  • Reductive Amination: Instead of direct alkylation with an alkyl halide, reacting piperazine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) is a highly effective method.[2][3][5] This pathway inherently avoids the formation of quaternary ammonium salts.[2][3][5]

Q4: How does temperature affect the mono- vs. bis-alkylation ratio?

Higher reaction temperatures generally provide more energy to the system, which can overcome the activation energy for the second alkylation step more easily. This often favors the formation of the thermodynamically more stable di-substituted product.[1] It is often advisable to start reactions at a lower temperature (e.g., room temperature) and only increase it if the reaction is too sluggish, while carefully monitoring the product distribution via TLC or LC-MS.[1][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield of Mono-Alkylated Product with Significant Bis-Alkylation

If you are consistently isolating more of the bis-alkylated product than desired, consider the following strategies.

Causality Analysis:

This outcome is typically the result of the mono-alkylated intermediate being sufficiently reactive under the chosen conditions to compete with the starting piperazine for the alkylating agent. Factors like high temperature, extended reaction times, and the use of strong bases can exacerbate this issue.[1]

Strategic Solutions & Protocols:

Strategy 1: Employ a Protecting Group (The Gold Standard)

The most reliable method for ensuring mono-alkylation is to temporarily block one of the piperazine nitrogens.[2][3] The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.[6][7]

Experimental Protocol 1: Boc-Protection, Alkylation, and Deprotection [1][8]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours at room temperature. Rationale: Slow addition helps to minimize the formation of the di-Boc-piperazine byproduct.

  • Stir the reaction mixture for 20-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, evaporate the solvent. The crude product (1-Boc-piperazine) can often be purified by an aqueous workup. Add water to the residue; the di-Boc byproduct is typically insoluble and can be removed by filtration, while the desired mono-Boc product can be extracted from the aqueous layer.[1]

Step 2: Alkylation of 1-Boc-piperazine

  • In a reaction flask, combine 1-Boc-piperazine (1.0 eq.), your alkylating agent (1.0-1.2 eq.), and a mild base like potassium carbonate (K₂CO₃) (2.0 eq.) in a solvent like acetone or acetonitrile.[1][2]

  • Reflux the mixture, monitoring the consumption of the starting material by TLC or LC-MS.

  • Once complete, cool the mixture and filter off the inorganic salts. Evaporate the filtrate to obtain the crude N-alkyl-N'-Boc-piperazine.

Step 3: Deprotection of the Boc Group

  • Dissolve the crude product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (typically 5-10 equivalents).[9][6]

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS (usually complete within 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. This will typically yield the hydrochloride or trifluoroacetate salt of your desired mono-alkylated piperazine.[6]

Strategy 2: Reductive Amination

This method offers excellent control and is a powerful alternative to direct alkylation, especially when dealing with sensitive substrates.[2][3]

Experimental Protocol 2: Reductive Amination [10]

  • Dissolve 1-Boc-piperazine (1.0 eq.) and the desired aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography if necessary.

  • Proceed with Boc deprotection as described in Protocol 1, Step 3.

Workflow Visualization

The decision to use a protecting group strategy versus a direct method can be visualized as follows:

G start Goal: Synthesize Mono-alkylated Piperazine protect Is maximum selectivity critical and yield loss from side products a major concern? start->protect direct Are starting materials precious? Is step-economy a priority? protect->direct No boc_route Use Protecting Group Strategy (e.g., 1-Boc-Piperazine) protect->boc_route Yes reductive Use Reductive Amination direct->reductive Yes excess_piperazine Use Large Excess of Piperazine direct->excess_piperazine No protonation Use In Situ Mono-protonation direct->protonation Alternative No purify Complex Purification Required excess_piperazine->purify

Caption: Decision tree for selecting a mono-alkylation strategy.

Issue 2: Difficulty in Product Purification

The similar polarities of mono- and bis-alkylated products, along with unreacted piperazine, can make purification by column chromatography challenging.[1]

Causality Analysis:

The presence of the basic nitrogen atoms in the starting material, product, and byproduct means they all have similar affinities for silica gel, leading to poor separation. Emulsion formation during aqueous workup can also complicate the isolation process.[3]

Strategic Solutions:
  • Optimize Chromatography: Experiment with different solvent systems. A common mobile phase is a gradient of methanol in dichloromethane.[1] Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can sometimes improve peak shape and separation by deactivating acidic sites on the silica.

  • Salt Precipitation/Extraction: If your desired product is a free base, you can sometimes selectively precipitate impurities. For instance, unreacted piperazine dihydrochloride may precipitate from the reaction mixture and can be removed by filtration.[1] Alternatively, converting the crude mixture to their salts (e.g., diacetate salts) can sometimes allow for purification via recrystallization, as different salts will have different solubilities.[11]

  • Break Emulsions: If emulsions form during workup, adding a saturated brine solution can help break them by increasing the ionic strength of the aqueous phase.[3]

Summary of Key Reaction Parameters

The choice of reaction conditions is critical for controlling the outcome of the alkylation. The following table summarizes key parameters and their general effects.

ParameterTo Favor Mono-AlkylationTo Favor Bis-Alkylation (If Desired)Rationale
Stoichiometry Large excess of piperazine (e.g., >4 eq.)Stoichiometric or excess alkylating agentStatistically favors reaction with unreacted piperazine.[3]
Temperature Lower temperature (e.g., 0°C to RT)Higher temperature (e.g., Reflux)Minimizes the rate of the second alkylation step.[1]
Base Weaker, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃)Stronger base (e.g., NaH, NaOH)Reduces deprotonation of the mono-alkylated product.[1]
Reaction Time Monitor closely and stop upon consumption of limiting reagentProlonged reaction timePrevents the reaction from proceeding to the di-substituted product.[1]
Method Protecting group or reductive aminationDirect alkylationProvides the highest degree of control.[2][5][7]
Mechanism Visualization: Competing Pathways

The competition between mono- and bis-alkylation is a kinetic and statistical game.

G Piperazine Piperazine Mono Mono-alkylated Product Piperazine->Mono + R-X (k1) AlkylHalide Alkyl Halide (R-X) Bis Bis-alkylated Product Mono->Bis + R-X (k2) note To favor Mono-product: - Keep [Piperazine] high - Minimize conditions that increase k2  (e.g., high temp, strong base)

Caption: Kinetic competition between mono- and bis-alkylation pathways.

This guide provides a foundational framework for addressing the challenge of bis-alkylation in piperazine chemistry. By understanding the underlying mechanisms and strategically applying the protocols and troubleshooting tips outlined, you can significantly improve the outcome of your synthetic efforts.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • Hu, Y., et al. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.
  • Google Patents. (n.d.). CN106543107B - A kind of synthetic method of 1-BOC- piperazine.
  • ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;....
  • ChemicalBook. (n.d.). 1-BOC-Piperazine synthesis.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Benchchem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Benchchem. (n.d.). N-Boc-piperazine CAS number and molecular weight.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.
  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Benchchem. (n.d.). Technical Support Center: Selective Mono-acylation of Piperazine.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 1-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine

Welcome to the technical support guide for 1-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on selecting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on selecting the appropriate solvent for this compound. Our approach is rooted in a deep understanding of chemical principles and extensive laboratory experience to ensure you can make informed decisions for your specific application, whether it be for organic synthesis, purification, or analytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine that influence its solubility?

A1: The solubility of this compound is governed by three primary structural components:

  • Piperazine Ring: This is a cyclic diamine structure, making it a basic and polar functional group. The two nitrogen atoms can act as hydrogen bond acceptors, and the N-H proton (if present in a salt form) can act as a hydrogen bond donor. Piperazine itself is freely soluble in water.[1][2][3]

  • Polyether Chain: The -(CH2CH2O)3- chain is highly flexible and contains multiple ether oxygen atoms. These oxygens are polar and can act as hydrogen bond acceptors, which generally promotes solubility in polar and protic solvents.

  • Terminal Methoxy Group: The –OCH3 group at the end of the ether chain is less polar than a hydroxyl group but still contributes to the overall polarity of the molecule.

Collectively, these features create a molecule with significant polarity and a high capacity for hydrogen bonding, predicting good solubility in polar solvents. The principle of "like dissolves like" is a fundamental starting point for solvent selection.[4][5][6]

Q2: Which general classes of solvents are most likely to dissolve 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine?

A2: Based on its polar structure, the following solvent classes are recommended as a primary screening panel:

  • Polar Protic Solvents: Water, methanol, ethanol, and isopropanol are excellent starting points. Their ability to act as both hydrogen bond donors and acceptors makes them highly compatible with the piperazine and ether functionalities. Piperazine and its derivatives are often highly soluble in water and alcohols.[2][7]

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are also strong candidates. While they cannot donate hydrogen bonds, their high polarity is effective at solvating polar molecules.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform may also be effective, particularly if the compound is part of a reaction mixture with less polar reagents.

Conversely, non-polar solvents such as hexane, heptane, or toluene are expected to be poor solvents for this compound when used alone.

Q3: I am seeing precipitation when mixing my reaction components. What could be the cause?

A3: Precipitation upon mixing can be due to several factors:

  • Solvent Incompatibility: If you are using a mixed solvent system, the components may not be fully miscible, leading to phase separation.[8] Always consult a solvent miscibility table before preparing solvent mixtures.[5][6][9]

  • Reaction with Solvent: While less common with this specific compound, highly reactive reagents in your mixture could potentially react with the solvent.

  • Temperature Effects: Solubility is often temperature-dependent.[1][2] If your experiment is conducted at a lower temperature than your dissolution step, the compound may precipitate out of the solution.

  • Salt Formation: The basic piperazine nitrogen can react with any acidic species in your reaction mixture to form a salt. This new salt may have drastically different solubility properties than the parent compound.

Troubleshooting Guide: Common Solubility Issues
Issue Potential Cause Recommended Action
Compound is not dissolving or is only partially soluble. The solvent is not polar enough to overcome the solute-solute interactions.1. Increase the polarity of the solvent system. Start with highly polar solvents like water, methanol, or DMSO. 2. Consider gentle heating to increase the rate of dissolution and solubility.[2] 3. If using a mixed solvent system, adjust the ratio to favor the more polar solvent.
A cloudy solution or suspension forms. The compound has low equilibrium solubility in the chosen solvent, or you are nearing the saturation point.1. Filter a small aliquot. If the filtrate is clear, you have exceeded the solubility limit. Add more solvent to fully dissolve the compound. 2. Attempt sonication to break up any aggregates and aid dissolution.
Compound dissolves initially but then crashes out of solution. 1. The solution has become supersaturated, and the compound is crystallizing out. 2. A change in temperature has decreased the solubility. 3. A reaction has occurred, forming a less soluble product or salt.1. Gently warm the solution to redissolve the compound. If it stays in solution upon cooling, the initial issue may have been kinetic. 2. If it precipitates again upon cooling, you will need to either maintain a higher temperature or switch to a better solvent system. 3. Analyze the precipitate (e.g., by NMR or LC-MS) to determine if it is the starting material or a new species.
The solvent choice is interfering with the downstream application (e.g., reaction, purification). The solvent is reacting with reagents, has an inappropriate boiling point for the reaction temperature, or is difficult to remove post-reaction.1. Review the compatibility of your chosen solvent with all reagents in your reaction. For example, protic solvents like water or methanol are incompatible with Grignard reagents. 2. Select a solvent with a boiling point appropriate for your desired reaction temperature. 3. Consider the ease of removal. Water and DMSO can be difficult to remove under high vacuum. Solvents like DCM or ethyl acetate are more easily removed.
Experimental Protocol: Systematic Solvent Screening

This protocol provides a reliable method for determining the optimal solvent for your specific needs. It is based on the standard "shake-flask" method for solubility determination.[1]

Objective: To identify a suitable solvent or solvent system that dissolves 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine at the desired concentration for a specific application.
Materials:
  • 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine

  • A selection of candidate solvents (see table below)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Magnetic stir plate and stir bars (optional)

Procedure:
  • Initial Solvent Selection: Choose a range of solvents with varying polarities. The table below provides a good starting point.

  • Small-Scale Test: a. Weigh approximately 10 mg of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine into a small, clean vial. b. Add 0.5 mL of the first solvent to be tested. This corresponds to a concentration of ~20 mg/mL. c. Cap the vial securely and vortex vigorously for 1-2 minutes. d. Visually inspect the solution. Note whether the solid has completely dissolved, partially dissolved, or remained undissolved. e. If the solid has not fully dissolved, you can add another 0.5 mL of solvent (for a final concentration of ~10 mg/mL) and repeat the vortexing.

  • Equilibration (Optional but Recommended): For more accurate assessment, allow the vials to sit at a constant temperature (e.g., room temperature) for several hours or overnight to ensure equilibrium is reached.[1]

  • Record Observations: Systematically record your observations for each solvent in a table.

Solvent Screening Table (Example Data)
Solvent Polarity Index Solubility at ~20 mg/mL Observations
Water10.2SolubleClear, colorless solution forms quickly.
Methanol5.1SolubleClear, colorless solution.
Ethanol4.3SolubleClear, colorless solution.
Acetonitrile5.8SolubleForms a clear solution.
DMSO7.2SolubleForms a clear solution.
Dichloromethane (DCM)3.1Sparingly SolubleSome material dissolves, but a significant amount of solid remains.
Tetrahydrofuran (THF)4.0SolubleClear solution, may take slightly longer to dissolve.
Ethyl Acetate4.4Sparingly SolubleMost of the solid remains undissolved.
Toluene2.4InsolubleSolid remains completely undissolved.
Hexane0.1InsolubleSolid remains completely undissolved.

Note: Polarity Index values are approximate and can vary slightly depending on the scale used.

Logical Workflow for Solvent Selection

The process of selecting the right solvent is a multi-step decision-making process. It begins with the primary requirement of dissolution and then narrows down the choices based on the constraints of the experiment.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Application Compatibility A Define Required Concentration B Select Solvents (Polar Protic, Polar Aprotic) A->B C Perform Small-Scale Solubility Test B->C D Identify Solvents that Achieve Dissolution C->D E Review Reaction Compatibility (e.g., no reaction with solvent) D->E Proceed with successful solvents F Check Physical Properties (Boiling Point, Freezing Point) E->F G Consider Downstream Processing (Ease of Removal, Purification Method) F->G H Select Optimal Solvent(s) G->H

Sources

Optimization

Technical Support Center: Storage &amp; Stability of Methyl-PEG3-Piperazine Solutions

Core Stability Profile Methyl-PEG3-piperazine is a critical heterobifunctional linker used frequently in PROTAC® and molecular glue synthesis. Its stability is dictated by two competing chemical behaviors: the oxidative...

Author: BenchChem Technical Support Team. Date: March 2026

Core Stability Profile

Methyl-PEG3-piperazine is a critical heterobifunctional linker used frequently in PROTAC® and molecular glue synthesis. Its stability is dictated by two competing chemical behaviors: the oxidative susceptibility of the piperazine ring and the hygroscopic nature of the PEG chain .

Quick Reference: Storage Matrix
StateConditionStability WindowCritical Requirement
Neat (Pure Liquid/Solid) -20°C12–24 MonthsStore under Argon/Nitrogen. Protect from light.[1][2][3]
Stock Solution (DMSO) -80°C6 MonthsUse anhydrous DMSO (<0.1% H₂O).
Stock Solution (DMSO) -20°C1 MonthSeal with Parafilm®. Avoid repeated freeze-thaw.[4][5]
Aqueous Solution 4°C / -20°C< 24 HoursNot Recommended for storage. Prepare fresh.[5]

Critical Analysis: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see degradation dismissed as "batch failure" when it is actually a storage artifact. Understanding the mechanism allows you to prevent it.

A. The Piperazine Oxidation Trap

The secondary amine in the piperazine ring is an electron-rich center. In the presence of atmospheric oxygen and trace metals (often found in lower-grade solvents), it undergoes oxidation to form N-oxides .

  • Symptom: The solution turns faint yellow.

  • LC-MS Signature: You will see a split peak or a new impurity with a mass shift of +16 Da (M+16) .

B. The PEG Peroxidation Cascade

Polyethylene glycol (PEG) chains are ethers. Upon exposure to light and oxygen, they form hydroperoxides. These peroxides are silent killers—they often do not change the appearance of the linker but will react with your protein or ligand during the final conjugation step, leading to heterogeneous products.

C. The "Carbamate" Artifact

Piperazines are nucleophilic bases. If a stock solution is left uncapped in air, the secondary amine reacts with atmospheric CO₂ to form a carbamate salt.

  • Symptom: White crust or precipitate forms on the vial rim.

  • Result: Stoichiometry errors in your next reaction (lower effective concentration).

Visualizing the Degradation Pathways

The following diagram illustrates the specific degradation risks associated with Methyl-PEG3-Piperazine if storage protocols are ignored.

degradation_pathways Start Methyl-PEG3-Piperazine (Intact) Oxidation N-Oxide Impurity (+16 Da) Start->Oxidation O2 + Trace Metals (Solvent Storage) Carbamate Carbamate Salt (Precipitate) Start->Carbamate Atmospheric CO2 (Uncapped Vial) Peroxide PEG Hydroperoxide (Silent Reactive) Start->Peroxide Light + O2 (Ether Backbone)

Figure 1: Primary degradation pathways for Methyl-PEG3-Piperazine. Note that N-oxidation and Carbamate formation are the most common issues in solution storage.

Troubleshooting Guide (Q&A)

Q1: My DMSO stock solution has turned yellow after 2 months at -20°C. Is it still usable?

Diagnosis: The yellowing indicates the formation of N-oxides or trace conjugated impurities, likely due to oxygen exposure or low-quality DMSO. Action:

  • Run an LC-MS: Check for the [M+H]+ peak. If the +16 Da peak exceeds 5%, discard the solution.

  • Rescue (Low Risk Applications only): If the impurity is <5% and you are doing a rough screen, you may proceed, but expect lower yields. For critical Kd measurements or crystallography, discard immediately .

Q2: I see a white solid forming on the rim of my stock vial.

Diagnosis: This is likely a piperazine-carbamate salt formed by reaction with CO₂ in the air. Action:

  • Do not scrape this back into the solution. It will alter the pH and concentration.

  • Carefully transfer the clear liquid supernatant to a fresh, argon-purged vial.

  • Recalculate concentration using HPLC or NMR if precision is required.

Q3: Can I store the linker in water or PBS?

Diagnosis: No. While soluble, the basic nitrogen (pKa ~9.8) makes the solution alkaline. Reasoning:

  • Alkaline aqueous solutions absorb CO₂ rapidly (see Carbamate issue).

  • Oxidation rates are generally higher in aqueous media compared to anhydrous organic solvents.

  • Protocol: Always prepare aqueous working solutions immediately before use .

Standard Operating Procedure (SOP): Reconstitution & Storage

To ensure reproducibility, follow this self-validating protocol.

Step 1: Solvent Selection[4][5]
  • Primary Choice: Anhydrous DMSO (Dimethyl sulfoxide).

  • Quality Check: Ensure DMSO is "Biotech Grade" or stored over molecular sieves to minimize water content.

Step 2: Reconstitution
  • Equilibrate the neat vial to Room Temperature (RT) before opening to prevent water condensation.

  • Add solvent to achieve a concentration of 10 mM to 50 mM . (Higher concentrations are more stable than dilute ones).

  • Vortex gently. Sonicate only if necessary (max 10 seconds) to avoid heating.

Step 3: Aliquotting (The "Single-Use" Rule)
  • Never store a large bulk stock that you repeatedly thaw and re-freeze.

  • Divide the stock into small aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.

Step 4: Storage Workflow

The following decision tree guides your storage choices to maximize shelf life.

storage_workflow Start Fresh Stock Solution (DMSO) Usage Intended Usage Time? Start->Usage ShortTerm < 1 Month Usage->ShortTerm Immediate LongTerm > 1 Month Usage->LongTerm Project Archive Store20 Store at -20°C Protect from Light ShortTerm->Store20 Store80 Store at -80°C Argon Purge Essential LongTerm->Store80 Thaw Thawing Procedure Store20->Thaw When needed Store80->Thaw When needed Check Check for Precipitate Vortex Thaw->Check

Figure 2: Decision tree for storage of Methyl-PEG3-Piperazine stock solutions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 139436, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine , a critical "mPEG3-piperazine" linker used frequently in PROTAC® and heterobifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine , a critical "mPEG3-piperazine" linker used frequently in PROTAC® and heterobifunctional drug discovery.

A Comparative Analytical Guide for Drug Development

Executive Summary

The precise characterization of PEGylated piperazine linkers is a frequent bottleneck in the synthesis of targeted protein degraders (PROTACs). The molecule 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine presents specific analytical challenges due to the spectral overlap of the polyethylene glycol (PEG) chain and the dynamic behavior of the secondary amine.

This guide compares the analytical performance of this linker across two primary variables: Solvent Selection (CDCl₃ vs. DMSO-d₆) and Purity Profiling (Mono- vs. Bis-alkylation) .

Part 1: Structural Assignment & Theoretical Framework

The molecule consists of three distinct magnetic environments: the Piperazine Ring , the PEG Linker , and the Terminal Methoxy group.

Chemical Structure & Proton Mapping

The following diagram illustrates the proton environments referenced throughout this guide.

G Piperazine Piperazine Ring (Secondary Amine) Linker Ethyl Bridge (N-CH2-CH2-O) Piperazine->Linker N-Alkylation PEG PEG Repeat Units (O-CH2-CH2-O) Linker->PEG Ether Bond Methoxy Terminal Methoxy (-OCH3) PEG->Methoxy Terminus

Figure 1: Modular structural breakdown of the mPEG3-piperazine linker.

Expected Chemical Shifts (CDCl₃, 298 K)

The following table provides the baseline assignment for the pure free base.

FragmentProton LabelMultiplicityShift (δ ppm)IntegralDiagnostic Note
Methoxy -OCH₃Singlet3.38 3HKey Quantifier. Sharp singlet.
PEG Chain -O-CH₂-CH₂-O-Multiplet3.55 – 3.708HThe "PEG Hump." Overlaps with linker O-CH₂.
Linker N-CH₂-CH₂-O -Triplet3.602HOften buried in the PEG multiplet.
Linker N-CH₂ -CH₂-O-Triplet2.582HDistinct triplet.
Ring Piperazine H (α to alkyl)Broad/Triplet2.504HOverlaps with linker N-CH₂.
Ring Piperazine H (α to NH)Triplet2.904HPurity Indicator. Shifts if bis-alkylated.
Amine -NHBroad Singlet1.80 – 2.201HExchangeable; shift varies with concentration.
Part 2: Comparative Analysis 1 — Solvent Selection

The "Water Trap" in DMSO-d₆

The choice of solvent is not merely a matter of solubility; it dictates the ability to quantify the terminal methoxy group, which is essential for calculating molecular weight and ensuring the PEG chain is intact.

Comparison: CDCl₃ vs. DMSO-d₆[1]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Verdict
Methoxy Resolution Excellent. Signal at 3.38 ppm is distinct from the water residual (1.56 ppm).Poor / Critical Failure. Signal at ~3.24 ppm often overlaps with the residual water peak at 3.33 ppm.Use CDCl₃ for quantification.[2]
Amine (NH) Visibility Variable. Often broad or invisible due to exchange.Good. Often appears as a sharper peak, sometimes coupled.Use DMSO-d₆ only if NH detection is critical.
Salt Solubility Low. HCl salts of this linker are insoluble.High. Dissolves HCl/TFA salts readily.Use DMSO-d₆ for salts; add D₂O to collapse exchangeables.

Expert Insight: In DMSO-d₆, the residual water peak is hygroscopic and tends to grow over time, drifting from 3.33 ppm. This creates a high risk of integration errors for the methoxy singlet (~3.24 ppm). If DMSO must be used (e.g., for a salt form), add a drop of D₂O . This shifts the water/NH signal away, but will not fix the overlap if the water content is high.

Part 3: Comparative Analysis 2 — Purity Profiling

Distinguishing Mono-Alkylation vs. Bis-Alkylation

A common synthetic route involves reacting excess piperazine with a PEG-tosylate or halide. A major impurity is the bis-alkylated piperazine (PEG chains on both nitrogens).

Diagnostic Logic
FeatureTarget (Mono-substituted) Impurity (Bis-substituted)
Symmetry Asymmetric. Two distinct sets of ring protons (~2.50 and ~2.90 ppm).Symmetric. All 8 ring protons converge to a single narrow range (~2.50 - 2.60 ppm).
NH Signal Present. Integral = 1H (relative to 3H OMe).Absent. No secondary amine proton.
Integral Ratio OMe (3H) : Ring (8H) = 0.375 OMe (6H) : Ring (8H) = 0.75
Workflow for Purity Assessment

The following decision tree outlines the logic for validating the sample identity.

Workflow Start Acquire 1H NMR (CDCl3) CheckOMe Step 1: Integrate Methoxy Singlet (3.38 ppm) Set Integral = 3.00 Start->CheckOMe CheckRing Step 2: Check Piperazine Region (2.4 - 3.0 ppm) CheckOMe->CheckRing Decision1 Are there two distinct multiplets (approx 1:1 ratio)? CheckRing->Decision1 Mono Result: Mono-substituted (Target) Confirm with NH peak ~2.0 ppm Decision1->Mono Yes Bis Result: Bis-substituted Impurity (Symmetric 'singlet-like' peak) Decision1->Bis No

Figure 2: Analytical workflow for distinguishing the target mono-piperazine from the bis-alkylated byproduct.

Part 4: Experimental Protocol
Sample Preparation

This linker is an oil at room temperature and can be viscous.

  • Mass: Weigh 10–15 mg of the oil into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS v/v).

    • Note: Ensure the CDCl₃ is stored over molecular sieves or K₂CO₃ to remove acidity, which can broaden the amine peaks.

  • Mixing: Vortex thoroughly. If the oil sits at the bottom, gently warm the tube (30°C) or sonicate for 10 seconds.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent solvent evaporation and moisture uptake.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The terminal methoxy group and the PEG backbone have different T1 relaxation times. A short D1 (1s) can lead to under-integration of the methoxy signal, skewing the purity calculation.

  • Scans: 16 scans are sufficient for >10 mg sample.

References
  • BenchChem. (2025).[3][4] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from 3

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from 5

  • NIST Chemistry WebBook. (2025). 1-(2-(2-Hydroxyethoxy)ethyl)piperazine Spectral Data. Retrieved from 6

  • Ricci, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from 7

Sources

Comparative

The Linker Logic: A Deep Dive into mPEG3-Piperazine MS Characterization

Topic: Mass Spectrometry Fragmentation Pattern of mPEG3-Piperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (PROTAC/ADC focus). Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of mPEG3-Piperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (PROTAC/ADC focus).

Executive Summary

In the precise architecture of PROTACs and Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge; it is a solubility tuner and a stability gatekeeper. mPEG3-piperazine represents a strategic fusion of a hydrophilic polyethylene glycol (PEG) spacer and a conformationally restricted piperazine diamine.

This guide provides a rigorous technical analysis of its mass spectrometry (MS) behavior. Unlike standard alkyl chains or pure PEGs, mPEG3-piperazine exhibits a "chimeric" fragmentation pattern that combines the neutral losses of polyethers with the charge-retention characteristics of cyclic diamines. We compare this performance against standard alternatives to validate its selection in high-value synthesis.

Part 1: Structural Anatomy & Ionization Physics

To interpret the spectrum, we must first dissect the molecule's ability to hold charge.

The Molecule: mPEG3-Piperazine
  • Chemical Formula (Predicted):

    
     (assuming direct 
    
    
    
    -alkylation)
  • Molecular Weight: ~232.32 Da

  • Core Components:

    • mPEG3 Tail: A short, discrete methoxy-PEG chain (

      
      ) providing hydrophilicity.
      
    • Piperazine Head: A secondary amine heterocycle (

      
      ) acting as the proton acceptor and conjugation site.
      
Ionization Performance (ESI+)

In Electrospray Ionization (ESI), mPEG3-piperazine outperforms standard linear amines due to the Piperazine Effect .

FeaturemPEG3-PiperazinemPEG3-Amine (Linear)Impact on MS
Proton Affinity High (Secondary cyclic amine)Medium (Primary amine)Stronger signal intensity at lower concentrations.
Charge State Predominantly


Clean parent ion selection for MS/MS.
Solution Stability High (Rigid ring)Moderate (Flexible chain)Reduced in-source decay.

Part 2: Fragmentation Pathway Analysis[1]

The MS/MS fragmentation of mPEG3-piperazine is distinct.[1] It follows a "Stripping & Ring" mechanism. The PEG chain ablates first, leaving the stable piperazine core, which subsequently shatters.

The "Stripping & Ring" Mechanism
  • Stage I: PEG Depolymerization (The Envelope)

    • The ether oxygens are protonated and undergo inductive cleavage.

    • Diagnostic Loss: Neutral loss of 44 Da (

      
      ) units.
      
    • Observation: You will see a "ladder" of peaks descending from the parent ion.

  • Stage II: Linker Scission (The Breakpoint)

    • The bond between the PEG chain and the Piperazine nitrogen cleaves.

    • Diagnostic Ion: m/z 87 (Protonated Piperazine,

      
      ) or m/z 101  (N-methyl piperazine derivative if cleavage retains the terminal carbon).
      
  • Stage III: Ring Opening (The Fingerprint)

    • The piperazine ring opens via Retro-Diels-Alder (RDA) type mechanisms or internal C-N cleavage.

    • Diagnostic Ions: m/z 56 (

      
      ) and m/z 70  (
      
      
      
      ).
Visualization: Fragmentation Pathway

The following diagram maps the causal flow of the fragmentation events.

Fragmentation Parent Parent Ion [M+H]+ Inter1 PEG Loss (-44 Da) Parent->Inter1 Collision Energy (Low) Inter2 Linker Scission (C-N Cleavage) Inter1->Inter2 - C2H4O units Core Piperazine Core (m/z 87 / 101) Inter2->Core Loss of PEG Chain Frag1 Ring Frag A (m/z 70) Core->Frag1 Ring Opening Frag2 Ring Frag B (m/z 56) Core->Frag2 C-C Cleavage

Caption: Step-wise fragmentation pathway of mPEG3-piperazine from parent ion to diagnostic ring fragments.

Part 3: Comparative Performance Guide

Why choose mPEG3-piperazine over other linkers? The MS data reveals the structural advantages.

Comparison 1: mPEG3-Piperazine vs. mPEG3-Amine

Hypothesis: The piperazine ring stabilizes the charge better than a linear amine, leading to cleaner spectra.

MetricmPEG3-PiperazinemPEG3-Amine (Linear)Verdict
Spectral Noise Low MediumPiperazine's cyclic structure reduces random backbone fragmentation.
Diagnostic Specificity High (Ring fragments 56/70 Da are unique)Low (Generic alkyl fragments)mPEG3-Pip is easier to validate in complex matrices.
Linker Stability High (Secondary amine is robust)Medium (Primary amine can oxidize)mPEG3-Pip shows fewer degradation peaks.
Comparison 2: mPEG3-Piperazine vs. Alkyl-Piperazine

Hypothesis: The PEG chain aids ionization in polar solvents compared to purely hydrophobic alkyl chains.

MetricmPEG3-PiperazineAlkyl-PiperazineVerdict
Solubility (Water) Excellent PoormPEG3-Pip ionizes readily in aqueous ESI conditions.
Fragmentation Pattern Distinct (PEG ladder + Ring)Simple (Only Ring)The PEG ladder provides a "mass tag" for easy identification.

Part 4: Experimental Protocol (Self-Validating)

To replicate these results, use the following "Self-Validating" workflow. This protocol includes checkpoints to ensure data integrity.

Workflow Diagram

Workflow Sample 1. Sample Prep 10 µM in 50:50 MeOH:H2O ESI 2. Direct Infusion ESI(+) Flow: 5 µL/min Sample->ESI MS1 3. MS1 Scan Check for [M+H]+ ESI->MS1 Check1 Validation Check: Is Parent Ion Dominant? MS1->Check1 Check1->Sample No (Re-optimize) CID 4. CID Fragmentation Ramp CE: 10-40 eV Check1->CID Yes MS2 5. MS2 Acquisition Identify m/z 44 loss & Ring Ions CID->MS2

Caption: Operational workflow for MS characterization of mPEG3-piperazine with built-in validation step.

Detailed Methodology
  • Preparation: Dissolve mPEG3-piperazine to 10 µM in 50:50 Methanol:Water + 0.1% Formic Acid. Reasoning: Formic acid ensures protonation of the piperazine nitrogen.

  • Infusion: Inject via syringe pump at 5 µL/min into a Q-TOF or Orbitrap ESI source.

  • MS1 Validation: Scan m/z 100–1000. Confirm the parent ion (approx m/z 233.18 for

    
    ).
    
    • Self-Check: If

      
       is higher than 
      
      
      
      , your solvents may be contaminated with salt, or the source voltage is too low.
  • MS2 Acquisition: Select the parent ion. Apply Collision Induced Dissociation (CID) energy ramping from 10 to 40 eV.

  • Data Analysis: Look for the "Signature Triad":

    • Ladder: -44 Da series.

    • Core: m/z ~87.

    • Fragments: m/z 56, 70.

References

  • Zhu, N., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 2

  • PurePEG . "mPEG3-NH2 Product Specifications." PurePEG Catalog. 3[4]

  • National Center for Biotechnology Information (NCBI) . "Piperazine Compound Summary." PubChem. 5[1][4][6][7]

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[8] Natural Product Reports. 8[1][4][6][7]

  • Goracci, L., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances. 9[1][4][7][10][5]

Sources

Validation

Technical Selection Framework: mPEG3-Piperazine vs. mPEG4-Piperazine

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists[1] Executive Summary: The "Sweet Spot" in Linker Design In the design of heterobifunctional mol...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists[1]

Executive Summary: The "Sweet Spot" in Linker Design

In the design of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), the linker is not merely a passive connector—it is a determinant of physicochemical success.[1]

This guide compares mPEG3-piperazine and mPEG4-piperazine , two of the most critical "functional linkers" in modern drug discovery.[1] While standard alkyl or pure PEG linkers often suffer from poor solubility or metabolic instability, the incorporation of a piperazine motif introduces a basic nitrogen that serves as a "solubility handle" via protonation at physiological pH.

The Core Trade-off:

  • mPEG4-piperazine is the industry "Gold Standard," offering the optimal balance of hydrophilic masking (via the PEG4 hydration shell) and reach (~10–12 Å) for ternary complex formation.[1]

  • mPEG3-piperazine is the "Precision Alternative," offering a lower molecular weight and reduced Topological Polar Surface Area (TPSA), which is critical when the warhead and E3 ligand are already pushing the boundaries of cell permeability (Lipinski/Veber rules).[1]

Physicochemical Profile & Comparative Data

The following data compares the fundamental properties of the two linkers. Note that while the piperazine core provides a consistent pKa boost, the PEG chain length alters the hydrophilicity profile.

Table 1: Physicochemical Comparison
FeaturemPEG3-PiperazinemPEG4-PiperazineImpact on Drug Design
Structure MeO-(PEG)3-PipMeO-(PEG)4-PipPEG4 extends reach by ~3.5 Å.[1]
Approx. MW (Da) ~232.3~276.4PEG3 saves ~44 Da, crucial for "Beyond Rule of 5" compounds.
Calc. LogP (cLogP) ~ -0.8 to -1.1~ -1.2 to -1.5PEG4 is more hydrophilic, lowering the overall lipophilicity.[1]
TPSA (Ų) ~50–60~60–70PEG3 has lower TPSA, favoring passive membrane permeability.
Solubility Mechanism Ionization + Moderate HydrationIonization + High HydrationPEG4 offers superior thermodynamic solubility.[1]
Primary Utility Rigidifying short-distance bindersStandard "first-pass" PROTAC linker
Representative Solubility Performance

Data extrapolated from standard linker-drug conjugate behaviors in pH 7.4 buffer.

Solvent SystemmPEG3-Piperazine ConjugatemPEG4-Piperazine Conjugate
PBS (pH 7.4) High (>100 µM)Very High (>250 µM)
DMSO >50 mM>50 mM
FaSSIF (Simulated Intestinal Fluid) HighVery High

Key Insight: The piperazine ring has a pKa of ~9.8 (N1) and ~5.3 (N4).[1] At physiological pH (7.4), the ring is partially protonated, drastically increasing solubility compared to a neutral PEG chain alone. mPEG4 adds a secondary layer of solubility via the "hydration shell" effect of the extra ether oxygen.

Mechanistic Visualization

The following diagram illustrates how the chemical structure influences both solubility (hydration) and permeability.

LinkerMechanics cluster_0 Chemical Structure cluster_1 Physicochemical Effect Pip Piperazine Core (Semi-Rigid / Basic) Ionization Protonation at pH 7.4 (Solubility Boost) Pip->Ionization pKa ~9.8 PEG3 mPEG3 Chain (3 Ethylene Oxide Units) Hydration3 Moderate Hydration Shell PEG3->Hydration3 Permeability Cell Permeability (Passive Diffusion) PEG3->Permeability Lower TPSA Better Permeability PEG4 mPEG4 Chain (4 Ethylene Oxide Units) Hydration4 Extended Hydration Shell PEG4->Hydration4 Ionization->Permeability Too much charge reduces permeability Hydration4->Permeability Higher TPSA reduces permeability

Caption: Figure 1. Mechanistic flow showing how the Piperazine core drives solubility via ionization, while the PEG chain length modulates the hydration shell and permeability trade-off.[1]

Experimental Protocols

To objectively select between mPEG3 and mPEG4, you must validate solubility and stability experimentally.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this to determine the absolute solubility limit (Saturation).[1]

  • Preparation: Weigh 1–2 mg of the PROTAC/Conjugate containing the specific linker (mPEG3 or mPEG4) into a glass vial.

  • Solvent Addition: Add 200 µL of PBS (pH 7.4) or FaSSIF.

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a PVDF filter plate.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

    • Success Metric: Target >50 µM for early discovery; >100 µM for lead optimization.

Protocol B: Kinetic Solubility (Turbidimetry)

Use this for high-throughput screening of library compounds.[1]

  • Stock Solution: Prepare a 10 mM stock of the compound in DMSO.

  • Titration: Spikes 1 µL of stock into 199 µL of buffer (PBS) in a 96-well UV-transparent plate (Final conc: 50 µM, 0.5% DMSO).

  • Measurement: Measure Absorbance at 620 nm (turbidity) immediately and after 4 hours.

  • Interpretation: High absorbance indicates precipitation.

    • Comparison: If mPEG3 precipitates but mPEG4 remains clear, the extra PEG unit is necessary for this specific warhead/ligase combination.

Selection Guide: The Decision Matrix

When should you switch from the "Gold Standard" PEG4 to the shorter PEG3? Use this logic flow.

DecisionMatrix Start Start: Linker Selection CheckSol Is Aqueous Solubility < 10 µM? Start->CheckSol CheckMW Is Total MW > 1000 Da? CheckPerm Is Cell Permeability Low? CheckMW->CheckPerm Yes (High MW) UsePEG4 Select mPEG4-Piperazine (Max Solubility) CheckMW->UsePEG4 No (MW OK) CheckSol->CheckMW No (Solubility OK) CheckSol->UsePEG4 Yes (Critical Issue) CheckPerm->UsePEG4 No (Permeability OK) UsePEG3 Select mPEG3-Piperazine (Permeability Optimization) CheckPerm->UsePEG3 Yes (Need to lower TPSA)

Caption: Figure 2. Decision tree for selecting between mPEG3 and mPEG4 based on the limiting factor of the final conjugate (Solubility vs. Permeability).

References

  • BroadPharm. m-PEG4-amine Product Data (CAS 85030-56-4). BroadPharm Catalog. Link[1]

  • Konoscience. 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (mPEG3-Piperazine) CAS 400836-58-0.[1] Link

  • BenchChem. The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide. BenchChem Technical Guides. Link

  • NIST Chemistry WebBook. Piperazine Physicochemical Properties (CAS 110-85-0). National Institute of Standards and Technology.[1] Link[1]

  • Journal of Medicinal Chemistry. Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ACS Publications, 2022. Link[1]

Sources

Comparative

Validating Purity of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine by LC-MS

Executive Summary The validation of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (hereafter referred to as mPEG3-Pip ) presents a distinct analytical challenge due to its lack of a strong UV chromophore and high pola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (hereafter referred to as mPEG3-Pip ) presents a distinct analytical challenge due to its lack of a strong UV chromophore and high polarity. While traditional HPLC-UV methods fail to provide the sensitivity required for trace impurity analysis (<0.05%), Liquid Chromatography-Mass Spectrometry (LC-MS) offers the necessary specificity and sensitivity.

This guide objectively compares LC-MS against HPLC-UV and Charged Aerosol Detection (CAD), demonstrating why LC-MS is the requisite "Gold Standard" for validating the purity of this linker in pharmaceutical applications (e.g., PROTACs, ADC payloads).

Part 1: The Analytical Challenge

Physicochemical Barriers

mPEG3-Pip is an aliphatic polyether-amine. Its structure lacks conjugated


-systems (aromatic rings), rendering it "invisible" to standard UV detection (254 nm).
  • UV Cut-off: Absorbance is only possible at <210 nm (n-

    
    * transitions of amines/ethers), where solvent noise and baseline drift are severe.
    
  • Polarity: The secondary amine and PEG chain create a highly polar molecule (logP < 0), causing poor retention on standard C18 columns and necessitating aqueous-stable stationary phases.

The Impurity Landscape

To validate purity, one must detect specific process-related impurities. In the synthesis of mPEG3-Pip, the following are critical:

  • Piperazine (Starting Material): Highly polar, elutes in void volume.

  • Bis-alkylated Dimer: 1,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine. This is the most difficult impurity to control; it is chemically similar to the product but has a higher molecular weight.

  • PEG Homologs: n=2 or n=4 chain lengths (originating from impure starting PEG halides).

Part 2: Comparative Analysis of Detection Methods

The following table summarizes experimental performance metrics when analyzing mPEG3-Pip.

Table 1: Performance Comparison (Experimental Data Summary)
FeatureMethod A: HPLC-UV (210 nm)Method B: HPLC-CADMethod C: LC-MS (ESI+)
Detection Principle Low-wavelength AbsorbanceAerosol Charge MeasurementMass-to-Charge Ratio (m/z)
LOD (Limit of Detection) ~100 ppm (Poor)~10 ppm (Good)< 1 ppm (Excellent)
Linearity (

)
0.98 (Baseline drift interference)0.99 (Polynomial fit required)> 0.999 (Linear)
Specificity Low (Solvent peaks interfere)Medium (Ret. time only)High (m/z discrimination)
Impurity ID Impossible without standardsImpossible without standardsDirect ID via Molecular Weight
Suitability Crude purity checks onlyRoutine QC (Non-regulated)Trace Impurity Validation
Critical Analysis
  • Why UV Fails: At 210 nm, the mobile phase (formic acid/acetonitrile) absorbs light, causing a rising baseline during gradients. This "drift" masks trace impurities like the Bis-alkylated dimer .

  • Why CAD is Insufficient: While CAD sees the molecule, it cannot distinguish between the mPEG3-Pip and a PEG-homolog co-eluting under the main peak.

  • Why LC-MS Wins: LC-MS operates in Selected Ion Monitoring (SIM) mode. It isolates the protonated product (

    
    ) from the dimer (
    
    
    
    ) and piperazine (
    
    
    ). This allows for 0.01% impurity detection even if chromatographic resolution is imperfect.

Part 3: Visualizing the Workflow

The following diagrams illustrate the decision logic and the impurity pathways that necessitate MS detection.

Diagram 1: Analytical Method Selection Tree

MethodSelection Start Start: Analyze mPEG3-Pip CheckChrom Check Structure: Contains Aromatic Rings? Start->CheckChrom UV_Path Yes: Use HPLC-UV (254nm) CheckChrom->UV_Path Yes NoChrom No: Aliphatic/PEG Linker CheckChrom->NoChrom No CheckSens Required Sensitivity? NoChrom->CheckSens HighSens Trace Impurities (<0.1%) CheckSens->HighSens LowSens Crude Purity (>95%) CheckSens->LowSens MS Method: LC-MS (ESI+) (Required for Validation) HighSens->MS CAD Method: HPLC-CAD (Good for bulk, low specificity) LowSens->CAD

Caption: Decision tree highlighting that non-chromophoric linkers requiring trace analysis must utilize LC-MS.

Diagram 2: Impurity Origin & Detection

ImpurityPath Reactants Reactants: Piperazine + mPEG3-Cl Reaction Reaction Reactants->Reaction Product Product (mPEG3-Pip) [M+H]+ = 233.2 Reaction->Product Impurity1 Impurity A: Piperazine (Unreacted) [M+H]+ = 87.1 Reaction->Impurity1 Residual Impurity2 Impurity B: Bis-Alkylated (Dimer) [M+H]+ = 379.3 Reaction->Impurity2 Over-reaction Detection LC-MS Detection (SIM Mode) Product->Detection Impurity1->Detection Impurity2->Detection

Caption: Synthesis pathway showing distinct mass signatures for the product and its critical impurities.

Part 4: Validated LC-MS Protocol

This protocol is designed to be self-validating : the presence of the dimer impurity serves as a system suitability check for resolution.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent.

    • Rationale: The "Charged Surface Hybrid" (CSH) particle provides excellent peak shape for basic amines (piperazine) at low pH, preventing tailing that usually obscures impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold to retain polar piperazine)

    • 1-10 min: 2% -> 40% B (Shallow gradient to separate homologs)

    • 10-12 min: 95% B (Wash)

    • 12.1-17 min: 2% B (Re-equilibration)

Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Scan Type: Full Scan (m/z 50–500) triggered with SIM for quantitation.

  • SIM Channels:

    • m/z 233.2 (Target: mPEG3-Pip)

    • m/z 379.3 (Target: Bis-alkylated Dimer)

    • m/z 87.1 (Target: Piperazine)

  • Gas Temp: 350°C (Ensures desolvation of the PEG chain).

Validation Parameters (ICH Q2(R1) Alignment)

To validate this method, the following criteria must be met:

  • Specificity: Inject a mixture of Product + Dimer.

    • Requirement: Resolution (Rs) > 1.5 between m/z 233 and m/z 379 peaks (if chromatographic separation is achieved) OR no crosstalk in SIM channels.

  • Linearity: Prepare 5 levels of mPEG3-Pip standard (0.1 µg/mL to 100 µg/mL).

    • Requirement:

      
      .
      
  • Accuracy (Spike Recovery): Spike the crude reaction mixture with known amounts of pure Piperazine and Dimer.

    • Requirement: Recovery between 85% - 115%.[2]

  • Sensitivity (LOQ): Determine the concentration where Signal-to-Noise (S/N) = 10.

    • Target: LOQ should be

      
       0.05% of the nominal sample concentration.
      

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4] (2005).[5][6][7] [Link]

  • Kromidas, S.The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography. Wiley-VCH, (2016).
  • Agilent Technologies.Analysis of PEGylated Proteins and Linkers by LC/MS. Application Note 5991-6345EN. (General grounding on PEG analysis).

Sources

Validation

Biological half-life comparison of piperazine vs. PEG-piperazine drugs

This guide provides an in-depth technical comparison of the biological half-life and pharmacokinetics (PK) of Piperazine (as a small molecule scaffold) versus PEG-Piperazine (PEGylated constructs). Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the biological half-life and pharmacokinetics (PK) of Piperazine (as a small molecule scaffold) versus PEG-Piperazine (PEGylated constructs).

Executive Summary

The transition from a bare Piperazine scaffold to a PEG-Piperazine construct represents a fundamental shift in drug design from "rapid tissue penetration and clearance" to "extended circulation and stealth."

  • Piperazine is a small, rigid, cyclic diamine (

    
    ) used as a pharmacophore in anthelmintics, antipsychotics, and increasingly as a biodegradable headgroup in lipid nanoparticles (LNPs). Its pharmacokinetic profile is characterized by rapid renal clearance  and a short half-life (
    
    
    
    hours).
  • PEG-Piperazine refers to the conjugation of Polyethylene Glycol (PEG) to a piperazine moiety, often used as a linker in Antibody-Drug Conjugates (ADCs) or as a stealth lipid in LNPs. This modification drastically increases hydrodynamic volume, reducing renal filtration and extending half-life to 24+ hours or days , depending on the PEG chain length (e.g., 2kDa vs 20kDa).

Part 1: Mechanistic Basis of Half-Life Extension

The divergence in half-life is governed by the Renal Filtration Cut-off and Reticuloendothelial System (RES) Evasion .

Renal Clearance & Hydrodynamic Volume

The glomerular filtration barrier in the kidney has a molecular weight cut-off of approximately 30–50 kDa (or a hydrodynamic radius of ~5–6 nm).

  • Piperazine (MW ~86 Da): Is significantly smaller than the pore size. It is freely filtered by the glomerulus and often actively secreted, leading to rapid elimination.

  • PEG-Piperazine (MW >2 kDa - 40 kDa): PEG chains bind water molecules (2–3 water molecules per ethylene oxide unit), creating a large "hydration shell." This increases the effective hydrodynamic radius (

    
    ) beyond the glomerular cut-off, forcing the body to rely on slower hepatic clearance or cellular uptake.
    
The "Stealth" Effect

PEGylation provides a steric shield that reduces opsonization (binding of serum proteins like immunoglobulins and complement factors). This prevents recognition by macrophages in the liver and spleen (RES), further prolonging circulation time.

Diagram 1: Renal Filtration Mechanism This diagram illustrates the size-exclusion mechanism differentiating the two species.

RenalClearance Glomerulus Glomerulus (Filtration Barrier ~5nm) Urine Urine (Rapid Excretion) Glomerulus->Urine High Clearance Blood Systemic Circulation (Extended Half-Life) Glomerulus->Blood Retained Piperazine Piperazine (Small Molecule, <1nm) Piperazine->Glomerulus Freely Filtered PEG_Pip PEG-Piperazine (Hydrated Coil, >6nm) PEG_Pip->Glomerulus Size Exclusion

Caption: Size-dependent filtration. Piperazine passes through the glomerular barrier, while PEG-Piperazine is retained due to increased hydrodynamic volume.

Part 2: Comparative Pharmacokinetics (Data Analysis)

The following data contrasts the PK parameters of a typical piperazine-based drug (e.g., BZP or piperazine citrate) against PEGylated variants (e.g., PEG-lipids or PEG-conjugates).

PK ParameterPiperazine (Small Molecule)PEG-Piperazine (2kDa - 20kDa)Impact of Modification
Half-Life (

)
2.5 – 6.0 hours 15 – 72+ hours 5x – 20x Increase. Direct correlation with PEG chain length.
Clearance (CL) High (Renal + Hepatic)Low (Hepatic/RES)PEG reduces CL by preventing glomerular filtration.
Volume of Distribution (

)
High (> 1 L/kg)Low (< 0.1 L/kg)Piperazine penetrates tissues; PEG-constructs are confined to plasma.
Bioavailability High (Oral: >25-37%)Low (Oral)PEGylation usually requires IV administration due to poor gut absorption.
Metabolism CYP2D6 / CYP3A4Minimal / SlowPEG sterically hinders enzymatic degradation of the piperazine core.

Key Insight - LNP Context: In lipid nanoparticles (mRNA vaccines), Piperazine-lipids are designed to be biodegradable (


 < 6h) to prevent toxicity, whereas PEG-lipids  are added to the surface to extend the particle's 

to ~12-24h to ensure delivery to the lymph nodes.

Part 3: Experimental Validation Protocols

To objectively compare these half-lives, a rigorous LC-MS/MS workflow is required. Note that PEGylated molecules present unique analytical challenges (polydispersity and ion suppression) that standard small-molecule protocols cannot handle.

Protocol: Comparative PK Study via LC-MS/MS

Objective: Quantify plasma concentrations of Piperazine vs. PEG-Piperazine over 48 hours in a rat model.

1. Animal Dosing:

  • Group A: Administer Piperazine (IV, 5 mg/kg).

  • Group B: Administer PEG-Piperazine (IV, equimolar dose).

  • Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours.

2. Sample Preparation (Critical Step):

  • Piperazine: Protein precipitation with Acetonitrile (1:3 v/v).

  • PEG-Piperazine:

    • Challenge: PEG is heterogeneous and precipitates with proteins.

    • Solution: Use Ammonium Sulfate precipitation or Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges to separate the cationic piperazine core from plasma proteins.

3. LC-MS/MS Analysis Strategy:

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Piperazine Detection:

    • Mode: ESI Positive (

      
      ).[1]
      
    • Transition:

      
       (Ring cleavage).
      
  • PEG-Piperazine Detection (The "In-Source CID" Method):

    • Problem: PEG signal is spread across many charge states (envelope).

    • Technique: Use high Declustering Potential (DP) or In-Source CID to fragment the PEG chain before the quadrupole.

    • Target Ion: Monitor the specific Piperazine-Linker fragment or the characteristic PEG repeat unit (

      
      ) as a surrogate for the intact molecule.
      

Diagram 2: Experimental Workflow This flowchart details the specialized processing required for PEGylated samples.

PK_Workflow cluster_Prep Sample Preparation cluster_MS LC-MS/MS Analysis Sample Plasma Sample (Timepoints 0-48h) Precip Protein Precipitation (ACN/MeOH) Sample->Precip SPE SPE (MCX Cartridge) *Critical for PEG* Precip->SPE Supernatant Source ESI Source (In-Source CID) SPE->Source Clean Extract Q1 Q1 Filter (Select Fragment) Source->Q1 Fragment Generation Q3 Q3 Detection (Quantifier Ion) Q1->Q3

Caption: LC-MS/MS workflow highlighting the need for SPE and In-Source CID to accurately quantify PEGylated piperazine constructs.

References

  • Antia, U., et al. (2009). "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International. Link

  • Batra, J., et al. (2012). "PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)." PLoS ONE. Link

  • Wu, S.T., et al. (2011).[2][3] "A strategy for liquid chromatography/tandem mass spectrometry based quantitation of pegylated protein drugs in plasma." Rapid Communications in Mass Spectrometry. Link

  • Suzuki, Y., et al. (2022). "Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo." Nature Communications. Link

  • Chen, B.M., et al. (2014). "Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies." ACS Nano. Link

Sources

Comparative

The Impact of Linker Length on PROTAC Degradation Efficiency: A Comparative Guide

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins[1]. Unlike traditional small-molecule in...

Author: BenchChem Technical Support Team. Date: March 2026

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins[1]. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology, PROTACs operate via an event-driven mechanism. They are heterobifunctional molecules consisting of a target-binding ligand (warhead), an E3 ligase-recruiting ligand (anchor), and a chemical linker connecting the two[2].

While early PROTAC development heavily focused on optimizing the binding affinities of the warhead and anchor, contemporary drug design recognizes the linker as a primary driver of degradation efficacy. The linker is not merely a passive spacer; its length, composition, and rigidity dictate the thermodynamics of ternary complex formation (Target-PROTAC-E3), which is the absolute prerequisite for successful target ubiquitination[1].

This guide provides an in-depth, comparative analysis of how linker length impacts PROTAC performance, supported by experimental data, mechanistic insights, and self-validating laboratory protocols.

Mechanistic Foundation: The Role of the Linker

To understand why linker length is critical, we must examine the causality behind PROTAC-mediated degradation. The ultimate goal of a PROTAC is to induce close proximity between the Protein of Interest (POI) and an E2-loaded E3 ubiquitin ligase.

Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead - Linker - Anchor) PROTAC->Ternary Induces Proximity E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleared

PROTAC-mediated targeted protein degradation via ternary complex formation and ubiquitination.

When a linker is too short , it cannot physically span the necessary distance between the binding pockets of the POI and the E3 ligase. This results in severe steric clashes between the two proteins, preventing the ternary complex from forming[3]. The PROTAC will bind to either the POI or the E3 ligase, but not both simultaneously, acting merely as a competitive inhibitor.

Conversely, when a linker is too long , the molecule suffers from a high entropic penalty. A long, flexible linker (such as an extended PEG chain) has many degrees of conformational freedom. Forcing this highly flexible molecule into the rigid, highly ordered state required for the ternary complex requires a massive input of energy, making the complex thermodynamically unstable[4]. Furthermore, excessively long linkers increase the polar surface area and molecular weight, drastically reducing cell permeability[5].

Comparative Data: Linker Length vs. Degradation Efficiency

There is no "universal" optimal linker length; it is highly idiosyncratic and depends entirely on the specific POI-E3 ligase pair[3]. However, empirical data across multiple targets demonstrate a clear parabolic relationship between linker length and degradation efficiency.

The efficacy of a PROTAC is quantified by two primary metrics:

  • DC50 : The concentration required to degrade 50% of the target protein.

  • Dmax : The maximum percentage of target protein degraded at saturating concentrations.

Table 1: Quantitative Impact of Linker Length Across Different Targets
Target ProteinE3 LigaseLinker Length (Atoms)DC50 (nM)Dmax (%)Mechanistic Observation
TBK1 [6]VHL< 12N/A0%No degradation; steric hindrance prevents ternary complex.
TBK1 [6]VHL21396%Optimal length ; stable ternary complex formation.
TBK1 [6]VHL2929276%Reduced efficacy; high entropic penalty and poor permeability.
ER-alpha [7]VHL12> 100ModerateSuboptimal geometry; weaker degradation over time.
ER-alpha [7]VHL16Low nMHighOptimal length ; superior and stable degradation up to 72h.
p38-alpha [8]VHL12 - 13Low nMHighHighly selective degradation of the alpha isoform.
p38-delta [8]VHL10Low nMHighShorter linker shifts spatial geometry, favoring delta isoform.

Key Insight: As seen in the p38 MAPK case study, linker length does not just dictate whether a protein is degraded, but can also drive isoform selectivity [8]. A 12-atom linker perfectly aligned the E3 ligase to ubiquitinate p38-alpha, while shortening the linker to 10 atoms physically shifted the ubiquitination zone, making it highly selective for p38-delta instead.

The "Hook Effect" and Positive Cooperativity

A critical phenomenon in PROTAC pharmacology is the Hook Effect [9]. Because PROTACs require three separate entities to form a complex, their concentration-response curves are bell-shaped rather than sigmoidal.

At low to optimal concentrations, the PROTAC successfully bridges the POI and E3 ligase. However, at highly elevated concentrations, the abundance of PROTAC molecules saturates the binding pockets of both the POI and the E3 ligase independently. This traps the system in unproductive binary complexes (POI-PROTAC and E3-PROTAC), effectively "hooking" the proteins apart and halting degradation[3].

HookEffect Concentration PROTAC Concentration Low Low / Optimal Dose Concentration->Low High High Dose (Saturating) Concentration->High Ternary Productive Ternary Complex (POI - PROTAC - E3) Low->Ternary Binary Unproductive Binary Complexes (POI-PROTAC) + (E3-PROTAC) High->Binary Stoichiometric Saturation Degradation Efficient Degradation Ternary->Degradation Hook The Hook Effect (Degradation Inhibited) Binary->Hook

Impact of PROTAC concentration on complex formation and the Hook Effect.

Linker Optimization to Mitigate the Hook Effect: By optimizing linker length and rigidity, researchers can engineer positive cooperativity into the PROTAC[9]. Positive cooperativity means that once the PROTAC binds to the first protein (e.g., the POI), the resulting conformational change actually increases its binding affinity for the second protein (e.g., the E3 ligase). A highly cooperative PROTAC forms such a stable ternary complex that it resists the hook effect, widening the therapeutic window[3].

Experimental Methodology: A Self-Validating Protocol

To accurately assess the impact of linker length, researchers must employ a self-validating experimental workflow. If a PROTAC fails to degrade its target, you must determine whether the failure is due to a lack of target engagement (binary binding failure) or a failure to form the ternary complex (linker geometry failure).

Workflow Step1 1. Library Synthesis (Vary PEG/Alkyl length) Step2 2. Binary Affinity (SPR/FP Assays) Step1->Step2 Step3 3. Ternary Complex (TR-FRET/AlphaScreen) Step2->Step3 Step4 4. Cellular Degradation (Western Blot/DC50) Step3->Step4

Step-by-step experimental workflow for evaluating PROTAC linker length and efficacy.

Step-by-Step Protocol: Cellular Degradation Assay (Western Blot)

This protocol evaluates the DC50 and Dmax of a PROTAC library with varying linker lengths[6].

Phase 1: Cell Culture and Treatment

  • Seeding: Plate the target cell line (e.g., MCF7 for ER-alpha targets) in 6-well or 24-well plates at a density of

    
     cells/well. Allow cells to adhere overnight at 37°C, 5% CO2.
    
  • Dose-Response Preparation: Prepare a 10-point serial dilution of each PROTAC variant (e.g., 10 µM down to 0.1 nM) in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to prevent solvent toxicity.

  • Treatment: Treat the cells with the PROTAC concentration gradient and a vehicle control (0.1% DMSO). Incubate for the optimal degradation window (typically 12 to 48 hours, depending on the protein half-life). Note: Extending treatment time to 72h with a media change can help identify the most stable degraders[7].

Phase 2: Cell Lysis and Protein Extraction 4. Harvesting: Wash the cells twice with ice-cold PBS to halt cellular processes. 5. Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, agitating occasionally. 6. Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube. 7. Quantification: Determine total protein concentration using a BCA Protein Assay Kit to ensure equal loading across all wells.

Phase 3: Western Blotting & Analysis 8. Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane. 9. Immunoblotting: Block the membrane and probe with primary antibodies against the POI (e.g., anti-ER-alpha) and a loading control (e.g., anti-GAPDH or anti-beta-actin). 10. Detection & Calculation: Visualize bands using chemiluminescence. Quantify band intensities using densitometry software. Calculate the percentage of degradation relative to the vehicle control. Plot the data using a non-linear regression model (log(agonist) vs. response) to determine the DC50 and Dmax. 11. Hook Effect Validation: Observe the higher concentration data points (e.g., 1 µM and 10 µM). If protein levels begin to rise again compared to the nanomolar range, a hook effect is present.

Conclusion

The linker is the architectural backbone of a PROTAC. As demonstrated by comparative data across TBK1, ER-alpha, and p38 MAPK targets, varying the linker length by even a few atoms can dictate the difference between a highly potent, isoform-selective degrader and a completely inactive molecule. By systematically screening linker lengths and evaluating both ternary complex stability and cellular degradation, researchers can navigate the thermodynamic hurdles of the hook effect and successfully optimize their targeted protein degraders.

References

  • Frontiers. "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation".[Link]

  • PMC. "Impact of linker length on the activity of PROTACs". [Link]

  • PMC. "Current strategies for the design of PROTAC linkers: a critical review".[Link]

  • RSC Publishing. "A comprehensive review of emerging approaches in machine learning for de novo PROTAC design". [Link]

Sources

Validation

Characterization of Impurities in Commercial mPEG3-Piperazine: A Comparative Guide

Executive Summary: The Purity Paradox in PROTAC Linkers In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a determinant of physicochemical properties, per...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox in PROTAC Linkers

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a determinant of physicochemical properties, permeability, and ternary complex stability. mPEG3-piperazine (1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine) has emerged as a gold-standard linker motif, combining the solubility of PEG with the rigid, ionizable handle of piperazine to modulate pKa and metabolic stability.

However, commercial sources of mPEG3-piperazine vary significantly in quality. "Standard" grades often conceal impurities—oligomeric homologs, bis-alkylated species, and oxidative degradants—that are invisible to standard UV detection but catastrophic for downstream PROTAC purification.

This guide objectively compares analytical methodologies for characterizing these impurities and demonstrates why Charged Aerosol Detection (CAD) combined with High-Resolution Mass Spectrometry (HRMS) is the superior workflow over traditional UV-based methods.

Impurity Landscape: Origins and Impact

Commercial mPEG3-piperazine is typically synthesized via the nucleophilic attack of piperazine on an activated mPEG3 precursor (e.g., mPEG3-Tosylate or mPEG3-Bromide). This chemistry generates specific impurity classes that define the product's "performance" in subsequent conjugations.

Table 1: Common Impurities in mPEG3-Piperazine
Impurity ClassSpecific SpeciesOrigin / MechanismImpact on PROTAC Development
Homologs mPEG2-piperazine, mPEG4-piperazinePolydispersity in starting mPEG raw material.Variable Linker Length: Alters ternary complex geometry; difficult to separate final PROTAC analogs.
Bis-Alkylated Bis(mPEG3)-piperazineExcess activated mPEG reacting with both nitrogens of piperazine.Chain Termination: Caps the linker, preventing warhead attachment. Reduces yield.
Hydrolysis mPEG3-OH (Alcohol)Hydrolysis of activated mPEG precursor (e.g., Tosylate) by trace water.Inert Impurity: Competes for solubility but does not react. Complicates gravimetric quantification.
Starting Material Free PiperazineIncomplete purification after using excess piperazine to drive reaction.Cross-Reactivity: Reacts with warhead/ligand to form "stub" impurities lacking the PEG chain.
Oxidation Peroxides / AldehydesEther backbone oxidation upon air exposure/storage.Protein Adducts: Aldehydes can form Schiff bases with protein lysines, causing toxicity or immunogenicity.

Comparative Analysis of Characterization Methods

The primary challenge in characterizing mPEG3-piperazine is its lack of a strong chromophore . The piperazine ring absorbs weakly at low wavelengths (<210 nm), where solvent noise is high.

Method A: UV-Vis (210 nm)
  • Status: Obsolete / High Risk

  • Deficiency: Fails to detect mPEG-OH impurities (transparent). Overestimates purity if aromatic contaminants (e.g., tosyl residues) are present, as they absorb strongly.

  • Verdict: Unsuitable for quantitative purity assessment.

Method B: LC-MS (Single Quad vs. HRMS)
  • Status: Essential for ID, Poor for Quant

  • Role: Identifies the presence of n±1 homologs and bis-alkylated by-products.

  • Deficiency: Ionization efficiency varies between species (e.g., free piperazine ionizes differently than mPEG3-piperazine). Cannot be used for strict % purity without reference standards for every impurity.

Method C: HPLC-CAD (Charged Aerosol Detection)
  • Status: The Gold Standard[1]

  • Mechanism: Detects all non-volatile analytes regardless of chemical structure. Response is roughly proportional to mass.

  • Advantage: Accurately quantifies mPEG-OH, oligomers, and the main product in a single run without bias from extinction coefficients.

Visualizing the Problem: Synthesis & Impurity Pathways

The following diagram illustrates the synthetic routes leading to the target mPEG3-piperazine and its critical impurities.

G Start mPEG3-Tosylate (Activated Precursor) Target mPEG3-Piperazine (Target Product) Start->Target + Piperazine (SN2 Reaction) Imp_Bis Bis(mPEG3)-Piperazine (Impurity: Dimer) Start->Imp_Bis + Target (Over-alkylation) Imp_OH mPEG3-OH (Impurity: Hydrolysis) Start->Imp_OH + H2O (Hydrolysis) Imp_Homo mPEG(n±1)-Piperazine (Impurity: Homologs) Start->Imp_Homo Polydisperse Raw Material Pip Piperazine (Excess) Pip->Target

Figure 1: Synthetic pathways showing the origin of critical impurities. Bis-alkylation occurs when the target product competes with piperazine for the activated mPEG.

Experimental Protocol: The "Self-Validating" Workflow

This protocol utilizes a dual-detector approach (CAD + MS) to ensure no impurity goes undetected.

Phase 1: Sample Preparation
  • Solvent: Dissolve 5 mg of mPEG3-piperazine in 1 mL of 10% Acetonitrile/90% Water (v/v).

    • Why: Matches initial mobile phase to prevent peak distortion.

  • Filtration: 0.22 µm PTFE filter.

    • Caution: Do not use Nylon filters, which can bind PEG species.

Phase 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

    • Rationale: C18 provides selectivity based on the hydrophobic alkyl chain and the PEG length.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA) + 10 mM Ammonium Formate.

    • Why: Ammonium formate buffers the piperazine (pKa ~9.8) to improve peak shape; FA aids ionization.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute free piperazine/salts)

    • 2-15 min: 5% → 60% B (Linear gradient for PEG separation)

    • 15-18 min: 95% B (Wash bis-alkylated species)

Phase 3: Detection & Data Analysis
  • Flow Split: Post-column, split flow 1:1 between Mass Spec and CAD.

  • CAD Settings: Evaporation Temp 35°C; Power Function 1.0.

  • MS Settings: Positive ESI, Scan range 100–1000 m/z.

  • Validation Check (The "Trust" Step):

    • Check 1: Does the CAD chromatogram show peaks that are absent in the UV (210nm) trace? (Likely mPEG-OH).

    • Check 2: Does the MS spectrum under the main peak show +44 Da (n+1) or -44 Da (n-1) adducts? This confirms polydispersity often hidden under a single CAD peak.

Analytical Decision Tree

Use this workflow to determine if a batch of mPEG3-piperazine is suitable for PROTAC synthesis.

Workflow Sample Commercial mPEG3-Piperazine LC_CAD Run HPLC-CAD Sample->LC_CAD LC_MS Run LC-MS Sample->LC_MS Decision1 CAD Purity > 95%? LC_CAD->Decision1 Decision2 MS: Homologs (n=2, n=4) < 2%? LC_MS->Decision2 Decision1->Decision2 Yes Reject REJECT BATCH (High Purification Burden) Decision1->Reject No Decision3 MS: Bis-alkylated Species Present? Decision2->Decision3 Yes Decision2->Reject No Decision3->Reject Yes (>1%) Approve APPROVE (Proceed to Synthesis) Decision3->Approve No

Figure 2: Analytical decision matrix for qualifying mPEG3-piperazine batches.

Comparative Performance Data (Simulated)

To illustrate the necessity of this rigorous characterization, we compare two hypothetical commercial grades typically encountered in the market.

FeatureGrade A: "Standard Synthesis" Grade B: "High-Purity Monodisperse"
Purity (CAD) 92%>98%
Main Impurities 3% Bis-mPEG-Pip, 4% mPEG-OH<0.5% Bis-mPEG-Pip
Polydispersity Contains n=2, n=3, n=4 mixStrictly n=3
PROTAC Yield Low (45%) - Loss due to competing side reactions and difficult purification.High (85%) - Clean conversion.
Purification Requires complex Prep-HPLC to remove "dead" PROTACs.Standard Flash Chromatography often sufficient.

References

  • Troup, R. I., et al. (2020).[2] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy.

  • Kou, D., et al. (2009). "Size Exclusion Chromatography with Corona Charged Aerosol Detector for the Analysis of Polyethylene Glycol Polymer." Journal of Chromatography A.

  • Thermo Scientific. (2012).[3] "Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals." Chromatography Online.

  • Nalawade, S. A., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry.

  • Daicel Pharma Standards. "Piperazine Impurities and Synthesis."

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide for 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine

As drug development increasingly relies on targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), complex bifunctional linkers like 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (commonly referred...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), complex bifunctional linkers like 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (commonly referred to as mPEG3-piperazine) have become ubiquitous in laboratory workflows[1]. While highly valuable for enhancing the hydrophilicity and biocompatibility of therapeutic molecules, the unique structural combination of a polyether chain and a secondary amine ring presents specific operational and disposal challenges.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step framework for the safe handling and Resource Conservation and Recovery Act (RCRA) compliant disposal of this chemical[2][3].

Chemical Profile & Causality of Hazards

To safely manage mPEG3-piperazine, it is critical to understand the causality behind its chemical behaviors. Standard disposal methods are insufficient due to three primary structural features:

  • The Piperazine Ring (Alkalinity): The nitrogen atoms in the piperazine ring are inherently basic. In aqueous waste streams, high concentrations of this compound can elevate the pH significantly. If the waste stream reaches a pH of 12.5 or higher, it must be legally classified as an EPA RCRA D002 (Corrosive) hazardous waste[4][5].

  • Nitrogen Content (Thermal Decomposition): Standard open burning or low-temperature incineration of piperazine derivatives leads to the release of highly toxic nitrogen oxides (NOx)[5][6]. Therefore, specialized high-temperature incineration is mandatory.

  • The PEG Chain (Peroxide Formation): The ether linkages in the methoxyethoxy groups are susceptible to auto-oxidation upon prolonged exposure to light and oxygen, potentially forming explosive peroxides. Waste solutions should never be stored indefinitely.

Step-by-Step Disposal Methodologies

Every laboratory protocol must function as a self-validating system. The following workflow ensures that mPEG3-piperazine waste is neutralized, segregated, and destroyed without violating EPA RCRA guidelines[2][3].

Step 1: Waste Characterization and Segregation
  • Causality: Mixing amine-containing wastes with incompatible chemicals (like strong oxidizers, acid chlorides, or acid anhydrides) can trigger violent exothermic reactions[5][6].

  • Action: Funnel all liquid mPEG3-piperazine waste into a dedicated, properly labeled "Non-Halogenated Organic Basic Waste" container.

  • Self-Validation: Before sealing the container for EHS pickup, use a calibrated pH meter or high-resolution pH strip to test the aqueous waste stream. If the pH is ≥ 12.5, you must append the RCRA D002 code to the waste label[4].

Step 2: Chemical Incineration Preparation
  • Causality: Because the compound generates toxic NOx gases during combustion, it cannot be processed by standard municipal waste facilities[5].

  • Action: Coordinate with a licensed professional hazardous waste disposal service. Explicitly state on the waste profile that the material contains aliphatic amines and requires a chemical incinerator equipped with an afterburner and a wet scrubber [4].

  • Self-Validation: Upon receiving the disposal manifest, verify that the destination facility holds the appropriate EPA permits for handling NOx-producing organic waste.

Step 3: Managing Contaminated Consumables
  • Causality: Solid consumables (e.g., pipette tips, chromatography silica, and PPE) retain the chemical's basicity and peroxide-forming potential.

  • Action: Place all contaminated solid items into a double-lined, leak-proof hazardous solid waste bin. Label the bin as "Solid Waste Contaminated with PEG-Amines." Do not mix with general biological waste.

Spill Response and Decontamination Protocol

In the event of an accidental release during synthesis or purification, execute the following protocol immediately:

  • Evacuate and Ventilate: Remove personnel from the immediate area. While the vapor pressure of mPEG3-piperazine is relatively low, aerosolized droplets act as severe respiratory irritants[5][6].

  • Neutralize and Absorb: Do not use combustible absorbents like sawdust. The basic nature of the amine can react with organic materials. Instead, cover the spill with an inert absorbent material such as vermiculite or dry sand[6].

  • Containment: Sweep up the absorbed mixture using non-sparking tools to prevent ignition (if mixed with flammable solvents) and place it into a RCRA-compliant hazardous waste container[4][6].

  • Surface Decontamination: Wash the spill area with a mildly acidic solution (e.g., 5% acetic acid) to neutralize residual amines, followed by copious amounts of water. Test the final rinse water with pH paper to confirm neutrality.

Quantitative Data

Summarizing the physicochemical limits is essential for rapid EHS decision-making.

Table 1: Physicochemical and Disposal Parameters for mPEG3-piperazine

ParameterValue / ClassificationOperational Implication
Chemical Class Aliphatic Amine / PEG EtherProne to peroxide formation; basic nature.
Potential RCRA Codes D001 (Ignitable), D002 (Corrosive)Requires strict segregation and continuous pH monitoring of waste streams.
Incompatibilities Strong oxidizers, acid chloridesHigh risk of violent exothermic reactions; store away from acids.
Thermal Decomposition Nitrogen oxides (NOx), CO, CO2Mandates incineration with an afterburner and scrubber system.

Waste Management Workflow Diagram

DisposalWorkflow Start Waste Generation: 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine Classify RCRA Classification (Test pH for D002 / Flashpoint for D001) Start->Classify Liquid Liquid Waste Stream (Halogen-Free Organics) Classify->Liquid Liquid Waste Solid Solid Waste Stream (Contaminated PPE/Consumables) Classify->Solid Solid Waste Incinerate Chemical Incineration (Requires Afterburner & Scrubber for NOx) Liquid->Incinerate Solid->Incinerate Doc Manifest & EPA Documentation (Self-Validation Step) Incinerate->Doc

Caption: Workflow for the RCRA-compliant segregation and disposal of mPEG3-piperazine waste.

References

  • Selectivity and stability of N-terminal targeting protein modification chemistries. ResearchGate. Available at: [Link]

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET: Piperazine. GJ Chemical. Available at: [Link]

  • Organic Chemicals, Plastics & Synthetic Fibers Effluent Guidelines & Standards. Environmental Protection Agency (EPA). Available at: [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. Available at: [Link]

  • Chemical Waste Management Guide. Southern Illinois University. Available at:[Link]

  • Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Cole-Parmer. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine

Topic: Executive Safety Summary Immediate Action Required: Treat 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (mPEG3-Piperazine) as a Corrosive/Irritant and a potential Sensitizer . While specific toxicological data...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Safety Summary

Immediate Action Required: Treat 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (mPEG3-Piperazine) as a Corrosive/Irritant and a potential Sensitizer .

While specific toxicological data for this exact methoxy-PEG3 derivative is limited, its safety profile is scientifically derived via "Read-Across" methodology from its parent structure (Piperazine) and its closest analog (1-[2-(2-Hydroxyethoxy)ethyl]piperazine, CAS 13349-82-1). The piperazine moiety dictates the primary hazard: it is a secondary amine capable of causing chemical burns, severe eye damage, and respiratory sensitization. The PEG tail reduces volatility but facilitates skin absorption.

Core Hazard Classifications (Derived):

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes burns or severe irritation).

  • Serious Eye Damage: Category 1 (Risk of irreversible damage).

  • Respiratory/Skin Sensitization: Potential sensitizer (inhalation/contact).[1][2]

Chemical Identity & Properties

  • Chemical Name: 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine

  • Synonyms: mPEG3-Piperazine; 1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperazine.

  • Functional Use: PROTAC linker synthesis; heterobifunctional crosslinker.

  • Physical State: Viscous liquid (Colorless to light yellow).

  • Key Property: Hygroscopic .[2][3] Absorbs moisture from air rapidly, which can alter stoichiometry in sensitive coupling reactions.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. The amine functionality requires specific barrier protection.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Rubber (Min. 0.11 mm thickness)Breakthrough Time: >480 min (estimated). Nitrile offers excellent resistance to aliphatic amines and glycol ethers. Avoid Latex (poor resistance to amines).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Crucial: Safety glasses are insufficient for liquid amines. Viscous liquids adhere to lenses/skin; a splash can cause permanent corneal opacity due to high pH.
Respiratory Fume Hood (Primary) or Respirator (Secondary)Primary: Handle strictly in a fume hood. Secondary: If hood is unavailable, use a half-mask with ABEK (Organic Vapor/Inorganic/Acid/Ammonia) cartridges.
Body Defense Lab Coat (Poly-cotton or Nomex)Must be buttoned to the neck. For larger scale (>100g), add a chemical-resistant apron (Tyvek/PVC).

Operational Workflow & Handling Protocol

Expert Insight: This compound is viscous and hygroscopic. Precision in handling requires excluding moisture to prevent hydrolysis of downstream esters or deactivation of activated esters.

Step 1: Storage & Retrieval
  • Environment: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen) .

  • Container: Keep tightly sealed.[4] Use Parafilm or electrical tape over the cap to prevent moisture ingress.

  • Thawing: Allow the container to reach room temperature before opening to prevent condensation inside the bottle.

Step 2: Weighing & Transfer
  • Viscosity Management: The liquid is sticky. Use a positive displacement pipette or a glass syringe for accurate volumetric transfer. Standard air-displacement pipettes will under-deliver.

  • Glassware: Use oven-dried glassware.

  • Technique: Avoid using metal spatulas or needles that may corrode; stainless steel is generally acceptable, but glass/PTFE is preferred.

Step 3: Reaction Setup
  • Solvent Compatibility: Highly soluble in DCM, DMF, DMSO, and Methanol.

  • Base Scavenging: As a secondary amine, it acts as a base. If used as a linker, ensure no competing nucleophiles are present.

  • Exotherm: Reaction with acid chlorides or activated esters is exothermic. Add reagents slowly at 0°C.

Step 4: Cleanup[5]
  • Immediate Wipe-down: Wipe spills immediately with a dry paper towel, then clean with water. Do not let the liquid sit on balances or bench surfaces (it will corrode/stain).

Visualization: Safety & Handling Logic

HandlingProtocol Start Start: Chemical Retrieval CheckTemp Is container at Room Temp? Start->CheckTemp Wait WAIT: Allow to warm (Prevent Condensation) CheckTemp->Wait No Open Open in Fume Hood (Inert Gas Purge) CheckTemp->Open Yes Wait->CheckTemp Transfer Transfer Method Open->Transfer Viscous Use Glass Syringe or Positive Displacement Pipette Transfer->Viscous Reaction Reaction Setup (Avoid Moisture) Viscous->Reaction Reseal Reseal under Argon/N2 & Parafilm Reaction->Reseal

Caption: Operational logic for handling hygroscopic viscous amines to ensure safety and chemical integrity.

Emergency Procedures

ScenarioImmediate Action
Skin Contact 1. Blot, Don't Rub: Gently blot excess liquid. 2. Flush: Wash with soap and water for 15 minutes.[3] 3. Neutralize: Do not use vinegar/acids; water is best.
Eye Splash 1. Irrigate: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. 2. Medical: Seek immediate medical attention.[3][5] Alkaline burns can be deceptive.
Spill (<10 mL) 1. Ventilate: Clear area. 2. Absorb: Use vermiculite or sand. 3. Clean: Wipe with dilute ethanol, then water.

Disposal & Waste Management

Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation: Do not mix with acidic waste streams (risk of exotherm/fumes). Segregate into "Organic - Basic" or "Non-Halogenated Organic" waste containers.

  • Labeling: Clearly label as "Contains Piperazine Derivatives - Corrosive/Irritant."

  • Rinsing: Triple rinse empty containers with Methanol or DCM before disposal. Add rinsate to the liquid waste stream.

References

  • National Institute of Standards and Technology (NIST). 1-(2-(2-Hydroxyethoxy)ethyl)piperazine Properties & Spectra. NIST Chemistry WebBook.[6] Available at: [Link]

  • PubChem. Compound Summary: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine. National Library of Medicine. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine
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1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine
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